molecular formula C9H11NO3 B1599635 2-Amino-4,5-dimethoxybenzaldehyde CAS No. 22608-87-3

2-Amino-4,5-dimethoxybenzaldehyde

Cat. No.: B1599635
CAS No.: 22608-87-3
M. Wt: 181.19 g/mol
InChI Key: FLTCPRADVSSLDM-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTCPRADVSSLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447195
Record name 2-Amino-4,5-dimethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22608-87-3
Record name 2-Amino-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-4,5-dimethoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound, also known as 6-aminoveratric aldehyde, is a polysubstituted aromatic aldehyde of significant interest to the pharmaceutical and fine chemical industries. Its unique arrangement of an aldehyde, a primary amine, and two electron-donating methoxy groups on a benzene ring makes it a versatile and highly reactive precursor for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic protocol, spectroscopic characterization, key chemical transformations, and its pivotal role as a building block in drug development, most notably in the synthesis of the antihypertensive agent Prazosin. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmacologically active molecules.

Molecular Overview and Physicochemical Properties

This compound is characterized by a trifunctional aromatic core. The ortho-relationship of the amino and aldehyde groups is a key structural feature, enabling intramolecular cyclization reactions to form nitrogen-containing heterocycles. The methoxy groups at the 4 and 5 positions activate the aromatic ring, enhancing its nucleophilicity and influencing the regioselectivity of further electrophilic substitution reactions.[1]

Table 1: Chemical Identifiers and Properties

Identifier Value Reference
IUPAC Name This compound [2]
Synonyms 6-aminoveratric aldehyde, 6-aminoveratraldehyde [2]
CAS Number 22608-87-3 [2]
Molecular Formula C₉H₁₁NO₃ [2]
Molecular Weight 181.19 g/mol [1][2]
SMILES COC1=C(C=C(C(=C1)C=O)N)OC [2]

| InChIKey | FLTCPRADVSSLDM-UHFFFAOYSA-N |[2] |

Physicochemical Data

Experimental physicochemical data for this compound is not extensively reported in peer-reviewed literature. The data presented below is based on computational predictions from chemical databases and typical properties of analogous compounds.

Table 2: Predicted Physicochemical Properties

Property Predicted Value / Recommended Practice Reference
Appearance Expected to be a yellow or off-white crystalline solid [3]
Melting Point Data not available in the literature.
Boiling Point Data not available in the literature.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. [3]

| Storage | Store at 2-8°C under an inert atmosphere, sealed from light and moisture. |[1] |

Synthesis and Purification

G cluster_0 Proposed Synthetic Pathway A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) B 2-Nitro-4,5-dimethoxybenzaldehyde A->B  Step 1: Nitration  HNO₃ / H₂SO₄, 0-5°C C This compound B->C  Step 2: Reduction  SnCl₂·2H₂O / HCl, EtOH

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Causality and Rationale: The choice of a nitration/reduction sequence is predicated on the high reliability and predictability of these reactions. The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The primary directing influence comes from the methoxy group at position 3 (para to the aldehyde), which directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho position (C2), which is sterically accessible. The subsequent reduction of the nitro group is a standard transformation, for which tin(II) chloride is a classic and effective reagent that is chemoselective for the nitro group in the presence of the aldehyde.

Step 1: Nitration of 3,4-Dimethoxybenzaldehyde

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath.

  • Dissolution: Slowly add 10.0 g of 3,4-dimethoxybenzaldehyde to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5°C. Stir until a clear solution is obtained.

  • Nitrating Mixture: Prepare a nitrating mixture by adding 4.5 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid, pre-cooled to 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the aldehyde over 30-45 minutes. Meticulously maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

  • Isolation: The yellow precipitate of 2-Nitro-4,5-dimethoxybenzaldehyde is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of 2-Nitro-4,5-dimethoxybenzaldehyde

  • Setup: To a round-bottom flask, add the dried 2-Nitro-4,5-dimethoxybenzaldehyde (assume ~12.0 g from the previous step), 200 mL of ethanol, and 35.0 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reaction: Heat the mixture to 70°C with stirring. Slowly add 50 mL of concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition, maintain the reflux for 3-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8. Be cautious of gas evolution. A precipitate of tin salts will form.

  • Extraction: Filter the mixture to remove the tin salts. Extract the aqueous filtrate multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. While experimental spectra are not widely published, the expected signals can be reliably predicted.

Table 3: Predicted Spectroscopic Data for this compound

Technique Predicted Signals and Features
¹H NMR δ ~9.7 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.0 ppm (s, 1H): Aromatic proton at C6.δ ~6.3 ppm (s, 1H): Aromatic proton at C3.δ ~5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂).δ ~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).δ ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃).
¹³C NMR δ ~190 ppm: Aldehyde carbonyl carbon (C=O).δ ~155-160 ppm: Aromatic carbons attached to oxygen (C4, C5).δ ~140-145 ppm: Aromatic carbon attached to the amino group (C2).δ ~110-120 ppm: Aromatic carbons (C1, C6).δ ~95-105 ppm: Aromatic carbon (C3).δ ~56 ppm: Methoxy carbons (-OCH₃).
IR (cm⁻¹) 3450-3300 cm⁻¹: N-H stretching (two bands for primary amine).2950-2850 cm⁻¹: C-H stretching (aliphatic and aromatic).2820, 2720 cm⁻¹: Aldehyde C-H stretching (Fermi doublet).1680-1660 cm⁻¹: C=O stretching (aldehyde).1620-1580 cm⁻¹: N-H bending and C=C aromatic stretching.1270-1200, 1050-1020 cm⁻¹: C-O stretching (aryl ethers).

| Mass Spec. | [M]⁺: Expected at m/z = 181.07. |

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the cooperative reactivity of its functional groups. The electron-rich aromatic ring is primed for electrophilic attack, while the amine and aldehyde groups are ideal partners for condensation and cyclization reactions.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydroisoquinoline or tetrahydro-β-carboline ring systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich aryl ring to induce cyclization.[4][5] While this compound itself is the aldehyde component, its derivatives (e.g., after conversion to a phenylethylamine) or its use in reactions with amino acids can lead to related heterocyclic scaffolds crucial in alkaloid synthesis. The presence of the amine and aldehyde on the same ring allows for intramolecular variations or condensation with other bifunctional molecules.

G cluster_1 Generalized Pictet-Spengler Mechanism A β-Arylethylamine C Shiff Base Intermediate A->C Condensation (-H₂O) B Aldehyde (e.g., R-CHO) B->C D Iminium Ion (Electrophile) C->D Protonation (H⁺) E Cyclized Intermediate (Spirocycle) D->E Intramolecular Electrophilic Attack F Tetrahydroisoquinoline Product E->F Rearomatization (-H⁺)

Caption: Mechanism of the Pictet-Spengler reaction.

Synthesis of Quinazoline Scaffolds: The Prazosin Core

A paramount application of this compound is in the synthesis of the quinazoline ring system, which forms the core of the antihypertensive drug Prazosin.[6][7] The synthesis typically begins with the conversion of the benzaldehyde to a nitrile or an ester, followed by cyclization. For instance, the related intermediate, methyl 2-amino-4,5-dimethoxybenzoate, is a direct precursor.[8] This amino-ester can be condensed with reagents like thiourea to build the quinazoline ring.

G cluster_2 Pathway to Prazosin Quinazoline Core X This compound Y Methyl 2-Amino-4,5- dimethoxybenzoate X->Y Oxidation & Esterification (Multi-step) Z 2-Mercapto-6,7-dimethoxy- quinazolin-4(3H)-one Y->Z Cyclization with Thiourea, HCl P Prazosin (Final Product) Z->P Further Functionalization (Multi-step)

Caption: Key transformations from the aldehyde to the Prazosin scaffold.

Applications in Medicinal Chemistry and Drug Development

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds.

  • Antihypertensive Agents: As detailed, it is a critical starting point for Prazosin, an α₁-adrenergic blocker used to treat high blood pressure.[6] The 6,7-dimethoxyquinazoline core is essential for its pharmacological activity.

  • Central Nervous System (CNS) Agents: The compound serves as a building block for various psychoactive compounds and agents targeting the CNS.[1] The dimethoxy-substituted phenethylamine scaffold, which can be derived from this aldehyde, is found in numerous neurologically active molecules.

  • Serotonin Receptor Ligands: The electron-rich nature of the molecule makes it an attractive scaffold for designing ligands that can interact with serotonin receptors, which are important targets for treating depression, anxiety, and other psychiatric disorders.[1]

  • Combinatorial Chemistry: Its bifunctional nature allows it to be used as a versatile scaffold in combinatorial chemistry to generate libraries of novel heterocyclic compounds for high-throughput screening and drug discovery campaigns.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following information is based on data for structurally similar compounds and general laboratory safety principles.

Table 4: Hazard Identification and Safe Handling

Parameter Description
GHS Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Measures P261: Avoid breathing dust/fume.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.
Storage Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are dictated by the interplay of its amine, aldehyde, and methoxy functionalities. While detailed experimental data in the public domain is limited, its synthetic utility is well-established through its application in the construction of complex, pharmacologically relevant molecules like Prazosin. Its capacity to undergo cyclization reactions to form quinazolines and participate in transformations like the Pictet-Spengler reaction makes it a cornerstone building block for medicinal chemists. Further exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • CHEN Zhi,tao, XIANG Jian,nan, LI Zhi,liang. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Hunan University(Natural Sciences). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

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  • Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
  • Rashidian, M., et al. (2012). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Retrieved from: [Link]

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  • Google Patents. (n.d.). KR810000956B1 - Process for preparing alpha-form of prazosin hydrochloride.
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  • designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from: [Link]

  • D'Agostino, M., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]

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An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzaldehyde (CAS: 22608-87-3): A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Amino-4,5-dimethoxybenzaldehyde (CAS No. 22608-87-3). Also known by its synonym, 6-aminoveratraldehyde, this compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic placement of an amine, an aldehyde, and two methoxy groups on a benzene ring provides a unique platform for constructing complex molecular architectures, particularly heterocyclic systems of significant pharmacological interest. We will delve into its physicochemical properties, validated synthesis protocols, core reactivity, and critical applications, with a focus on the mechanistic rationale behind its utility.

Core Properties and Handling

This compound is a substituted aromatic aldehyde whose utility is derived from its bifunctional nature. The nucleophilic amino group and the electrophilic aldehyde group, positioned ortho to each other, are primed for intramolecular cyclization reactions, making it a favored precursor for various heterocyclic scaffolds.

Physicochemical Data Summary
PropertyValueReference(s)
CAS Number 22608-87-3[1][2]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms 6-Aminoveratric aldehyde[1]
Appearance White to off-white crystalline powder[4]
SMILES COC1=C(C=C(C(=C1)C=O)N)OC[1]
Storage and Handling

Proper handling and storage are paramount to maintain the compound's integrity and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at 2-8°C.[2][3] It should be protected from light and moisture.

  • Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[7][8]

Caption: Chemical structure of this compound.

Synthesis Protocol: A Validated Two-Step Approach

The most common and logical synthesis of this compound begins with the commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde). The strategy involves the regioselective nitration of the aromatic ring, followed by the reduction of the introduced nitro group to the primary amine.

Workflow for Synthesis

G A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) B 4,5-Dimethoxy-2-nitrobenzaldehyde A->B Step 1: Nitration (e.g., conc. HNO₃) C This compound B->C Step 2: Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde

This step involves the electrophilic nitration of veratraldehyde. The electron-donating methoxy groups direct the incoming nitro group to the ortho and para positions. The position ortho to the 3-methoxy group and meta to the aldehyde is sterically and electronically favored.

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 500 mL of concentrated nitric acid to 10°C using an ice-salt bath.[9]

  • Reaction: Slowly add 135 g of 3,4-dimethoxybenzaldehyde to the stirred nitric acid, ensuring the temperature does not exceed 15°C.

  • Incubation: After the addition is complete, continue stirring the mixture at 10°C for 20 hours.[9]

  • Work-up: Pour the reaction mixture carefully into 3 liters of ice water. A yellow precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude solid can be recrystallized from a toluene/ethyl acetate mixture to yield pure 4,5-Dimethoxy-2-nitrobenzaldehyde as yellow crystals.[9]

Step 2: Reduction to this compound

The reduction of the aromatic nitro group is a standard transformation that can be achieved via several methods. Catalytic hydrogenation or metal-acid reduction are most common.

  • Setup: To a solution of 4,5-Dimethoxy-2-nitrobenzaldehyde (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask, add tin(II) chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.

Core Reactivity: The Gateway to Heterocyclic Scaffolds

The synthetic power of this compound lies in its ability to participate in cyclization and condensation reactions, making it a cornerstone intermediate for complex molecules.

  • Pharmaceutical Intermediary: It is a crucial starting material for agents targeting the central nervous system and other psychoactive compounds.[2]

  • Serotonin Receptor Ligands: The dimethoxy-aniline moiety is a common feature in ligands designed for serotonin receptors.[2]

  • Isoquinoline Synthesis: Its structure is ideal for building isoquinoline and related fused heterocyclic systems, which are prevalent in natural alkaloids and pharmaceuticals.[10][11]

Key Application: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[12][13] this compound can act as the aldehyde component, reacting with various β-arylethylamines (like dopamine or tryptamine derivatives) to generate highly functionalized and complex heterocyclic products.

Mechanistic Rationale:

  • Iminium Ion Formation: The amine of the β-arylethylamine condenses with the aldehyde group of this compound to form a Schiff base, which is then protonated under acidic conditions to yield a reactive iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution (SEAr) reaction.

  • Deprotonation: A final deprotonation step re-aromatizes the ring, yielding the stable tetrahydroisoquinoline product.

Caption: Simplified workflow of the Pictet-Spengler reaction.

Spectroscopic Characterization Profile

While experimental spectra should always be acquired for confirmation, the structure of this compound allows for the prediction of key spectroscopic features.

SpectroscopyExpected Characteristic Signals
¹H NMR ~9.8 ppm (s, 1H): Aldehyde proton (-CHO).~7.0 ppm (s, 1H) & ~6.2 ppm (s, 1H): Two aromatic protons.~4.5-5.5 ppm (broad s, 2H): Amine protons (-NH₂).~3.9 ppm (s, 6H): Two equivalent methoxy group protons (-OCH₃).
¹³C NMR ~190 ppm: Aldehyde carbonyl carbon.~150-155 ppm & ~140-145 ppm: Aromatic carbons attached to methoxy and amino groups.~110-120 ppm: Other aromatic carbons.~56 ppm: Methoxy carbons.
IR (cm⁻¹) 3350-3450: Two bands for N-H stretching of the primary amine.2850-3000: C-H stretching (aromatic and aliphatic).~1670: Strong C=O stretching of the aromatic aldehyde.~1600: C=C stretching of the aromatic ring.~1250: Strong C-O stretching of the aryl ether.

Safety and Hazard Profile

A thorough understanding of the compound's hazards is essential for safe handling.[6]

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

    • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6]

    • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6]

    • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[5][6]

    • Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-functionalized and activated aromatic system provides an efficient entry point to a wide array of complex, nitrogen-containing heterocyclic compounds. The robust synthetic routes to its preparation and its predictable reactivity, especially in cornerstone reactions like the Pictet-Spengler synthesis, solidify its importance in drug discovery pipelines aimed at developing novel therapeutics for the central nervous system and beyond. A thorough understanding of its properties, synthesis, and handling is crucial for any research program looking to leverage its synthetic potential.

References

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An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-dimethoxybenzaldehyde, a pivotal chemical intermediate in the synthesis of a wide array of pharmacologically active compounds. Delving into its molecular structure, this document outlines robust synthetic protocols, analyzes its characteristic reactivity, and explores its significant applications in the development of central nervous system agents and isoquinoline alkaloids. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the strategic use of this versatile building block.

Introduction: The Strategic Importance of this compound

This compound, also known as 6-aminoveratraldehyde, is an aromatic aldehyde featuring a unique substitution pattern that imparts a rich and versatile chemical reactivity. Its molecular architecture, comprising an aldehyde, a primary amine, and two electron-donating methoxy groups on a benzene ring, makes it a highly valuable precursor in organic synthesis. The strategic placement of these functional groups allows for a diverse range of chemical transformations, rendering it an essential building block in the construction of complex heterocyclic scaffolds.

This guide will elucidate the molecular characteristics of this compound, provide a detailed experimental protocol for its synthesis, and explore its reactivity and applications, particularly within the realm of medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and utility. The presence of the amino and methoxy groups makes the aromatic ring electron-rich, facilitating electrophilic substitution reactions.[1] The ortho-amino aldehyde moiety is particularly significant, predisposing the molecule to intramolecular cyclization reactions and serving as a linchpin in the synthesis of various heterocyclic systems.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
CAS Number 22608-87-3[2]
IUPAC Name This compound[2]
Synonyms 6-Aminoveratraldehyde[2]
Appearance (Predicted) Yellow to brown crystalline solid-
Storage 2-8°C, sealed, dry, light-proof[1]

Note: Experimental data on the physical appearance is not consistently available; the description is based on typical characteristics of similar aromatic aldehydes.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. The Vilsmeier-Haack reaction stands out as a robust method for the formylation of electron-rich aromatic compounds, such as 3,4-dimethoxyaniline, the logical precursor to the target molecule.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the aromatic ring.[3]

Proposed Synthetic Workflow: Vilsmeier-Haack Reaction

The following diagram illustrates the synthetic pathway from 3,4-dimethoxyaniline to this compound.

G cluster_0 Step 1: Formation of Vilsmeier Reagent cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Aniline 3,4-Dimethoxyaniline (Starting Material) Iminium Iminium Salt Intermediate Aniline->Iminium + Vilsmeier Reagent Product This compound (Final Product) Iminium->Product H₂O Workup

Caption: Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on established Vilsmeier-Haack reactions.[4][5] Researchers should conduct their own optimization and safety assessments.

Materials:

  • 3,4-Dimethoxyaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF under a nitrogen atmosphere. Add POCl₃ dropwise with stirring, maintaining the temperature below 10°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 3,4-dimethoxyaniline in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.[4]

  • Extraction: Extract the aqueous mixture with diethyl ether.[4] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Spectroscopic and Analytical Characterization

Note: While this compound is commercially available, comprehensive, experimentally-derived spectroscopic data is not widely published. The following represents predicted data based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the amino protons, and the methoxy protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7Singlet1HAldehyde (-CHO)
~7.0Singlet1HAromatic C-H
~6.2Singlet1HAromatic C-H
~5.5Broad Singlet2HAmino (-NH₂)
~3.9Singlet3HMethoxy (-OCH₃)
~3.8Singlet3HMethoxy (-OCH₃)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon.

Predicted Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~150-155Aromatic C-O
~140-145Aromatic C-N
~110-120Aromatic C-H
~100-105Aromatic C-H
~56Methoxy (-OCH₃)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the amino, carbonyl, and aromatic functionalities.

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretch (primary amine)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (methoxy)
~1680C=O stretch (aldehyde)
1600-1450Aromatic C=C bending
~1250C-O stretch (aryl ether)
Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ at m/z 181 would be expected. Common fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) or a methyl radical (-CH₃) from a methoxy group.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three key functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a variety of classical transformations, including:

  • Reductive Amination: To form substituted amines.

  • Wittig Reaction: To generate alkenes.

  • Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems.

Reactions Involving the Ortho-Amino Aldehyde Moiety

The ortho-positioning of the amino and aldehyde groups is a powerful synthetic motif, enabling intramolecular reactions to form heterocyclic rings. A notable example is the Friedländer Synthesis , which provides a direct route to quinolines.

G Reactant1 This compound Product Substituted Quinoline Reactant1->Product + Reactant2 Active Methylene Compound (e.g., Ketone) Reactant2->Product

Caption: Friedländer synthesis of quinolines.

Role as a Precursor to Isoquinoline Alkaloids

This compound is a valuable precursor for the synthesis of isoquinoline and related alkaloids, a class of natural products with a broad spectrum of biological activities.[6] One of the most powerful methods for constructing the tetrahydroisoquinoline core is the Pictet-Spengler reaction . While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, derivatives of 2-amino-benzaldehydes can be employed in related multi-step sequences to access these important scaffolds.

Applications in Drug Development

The utility of this compound in drug development stems from its role as a key intermediate in the synthesis of complex molecules with therapeutic potential.

Synthesis of CNS Agents and Psychoactive Compounds

The dimethoxy-substituted aromatic core is a common feature in many centrally acting agents. This compound serves as a building block for substituted amphetamines and phenethylamines, which are classes of compounds known to interact with various neurotransmitter systems.[1] Its structure is also amenable to the design of serotonin receptor ligands.[1]

Precursor to Prazosin and Related Quinazoline Derivatives

While not a direct precursor in all synthetic routes, the 2-amino-dimethoxybenzoyl moiety is a core component of the antihypertensive drug Prazosin .[7][8] The synthesis of Prazosin and its analogues often involves intermediates that are structurally related to this compound, highlighting the importance of this substitution pattern in the development of cardiovascular drugs.[9]

Safety and Handling

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not available in the consulted resources. The following information is based on the known hazards of structurally related aromatic amines and aldehydes.

  • General Hazards: Aromatic amines and aldehydes should be handled with care as they can be irritants to the skin, eyes, and respiratory tract.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[11] Work in a well-ventilated area or a fume hood.[11]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[1]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek medical attention.

Conclusion

This compound is a chemical intermediate of significant value, particularly for researchers and professionals in drug discovery and development. Its unique molecular structure, characterized by an electron-rich aromatic system and a reactive ortho-amino aldehyde moiety, provides a versatile platform for the synthesis of complex heterocyclic compounds, including quinolines and precursors to isoquinoline alkaloids. While a comprehensive set of experimental spectroscopic data is not widely available, its synthesis via the Vilsmeier-Haack reaction is a well-established and reliable approach. A thorough understanding of its reactivity and synthetic applications, as outlined in this guide, will empower scientists to leverage this potent building block in the creation of novel and impactful bioactive molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

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  • Kappe, C. O. (2012). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved January 24, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Retrieved January 24, 2026, from [Link]

  • PubMed Central (PMC). (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). IR Absorption Table. Retrieved January 24, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of. Retrieved January 24, 2026, from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Retrieved January 24, 2026, from [Link]

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  • West Liberty University. (n.d.). Material Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved January 24, 2026, from [Link]

  • Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. Retrieved January 24, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426). Retrieved January 24, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved January 24, 2026, from [Link]

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  • PubMed Central (PMC). (n.d.). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. National Institutes of Health. Retrieved January 24, 2026, from [Link]

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  • PubMed. (n.d.). A water-soluble derivative of prazosin prazosinamine hydrochloride [1-(4'-amino-6',7'-dimethoxyquinazolin-2'-yl)-4-(6''-aminohexanoyl) piperazine hydrochloride], reversibly inhibits the calcium-mobilizing action of alpha 1-adrenergic agonists in the perfused rat liver. Retrieved January 24, 2026, from [Link]

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  • ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. Retrieved January 24, 2026, from [Link]

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  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Retrieved January 24, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a primary and field-proven synthesis pathway for 2-Amino-4,5-dimethoxybenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic route. The core of this guide focuses on a robust two-step synthesis commencing from the readily available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde). The synthesis involves an initial electrophilic nitration to yield 6-nitroveratraldehyde, followed by a selective reduction of the nitro moiety to the corresponding amine. This guide provides detailed experimental protocols, data analysis, and visualizations to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amino group ortho to the aldehyde and two methoxy groups, makes it a versatile building block for the construction of complex heterocyclic systems and pharmacologically active molecules.

The synthetic strategy outlined in this guide was chosen for its reliability, scalability, and the use of well-established chemical transformations. The pathway leverages the directing effects of the methoxy and aldehyde groups on the aromatic ring to achieve the desired regioselectivity during the critical nitration step. Subsequent reduction of the nitro group is a high-yielding and clean transformation, providing the target molecule in good purity.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Electrophilic Nitration cluster_step2 Step 2: Nitro Group Reduction Veratraldehyde Veratraldehyde 6-Nitroveratraldehyde 6-Nitroveratraldehyde Veratraldehyde->6-Nitroveratraldehyde HNO₃, H₂SO₄ 6-Nitroveratraldehyde_ref 6-Nitroveratraldehyde Target_Molecule This compound 6-Nitroveratraldehyde_ref->Target_Molecule Reducing Agent (e.g., H₂, Pd/C or Fe/CH₃COOH)

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 6-Nitroveratraldehyde via Electrophilic Nitration

The initial and most critical step in this synthesis is the regioselective nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde). The electron-donating methoxy groups are ortho-, para-directing, while the electron-withdrawing aldehyde group is a meta-director. The combined directing effects of these substituents favor the introduction of the nitro group at the C6 position, ortho to the aldehyde and para to the C4-methoxy group.

Mechanistic Considerations

The nitration proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst (typically sulfuric acid), acts as the electrophile. The electron-rich aromatic ring of veratraldehyde attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the nitrated product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of veratraldehyde.[1][2]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 135 g of 3,4-dimethoxybenzaldehyde.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 500 ml of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Caution: This is a highly exothermic process.

  • Nitration: Slowly add the prepared nitrating mixture to the stirred solution of veratraldehyde via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 10 °C for an additional 20 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Quenching: After the reaction is complete, carefully pour the reaction mixture into a large beaker containing 3 liters of crushed ice and water with vigorous stirring.

  • Isolation of Crude Product: The solid precipitate of 6-nitroveratraldehyde is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from 95% ethanol.[2][3] Dissolve the crude solid in a minimal amount of boiling ethanol, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and dried.

Expected Yield and Characterization
  • Yield: A typical yield for this reaction is in the range of 60-80%.[1][2]

  • Appearance: Yellow crystalline solid.

  • Melting Point: 131-133 °C.[3]

  • Spectroscopic Data: The structure of 6-nitroveratraldehyde can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Step 2: Reduction of 6-Nitroveratraldehyde to this compound

The second step of the synthesis involves the reduction of the nitro group of 6-nitroveratraldehyde to the corresponding primary amine. This is a common and generally high-yielding transformation in organic synthesis. Several methods are available for this reduction, with the choice often depending on the scale of the reaction, available equipment, and desired purity of the final product.

Overview of Reduction Methods

Two primary methods are widely employed for the reduction of aromatic nitro compounds:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[4] It is a clean and efficient method, with water being the only byproduct.

  • Chemical Reduction: This involves the use of a metal in the presence of an acid. A common and cost-effective system is iron powder in acetic acid or hydrochloric acid.[5] Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid can also be used.

The general transformation can be depicted as follows:

Reduction_Step cluster_reagents Reduction Conditions 6-Nitroveratraldehyde 6-Nitroveratraldehyde Target_Molecule This compound 6-Nitroveratraldehyde->Target_Molecule [H] Reagent1 1. Catalytic Hydrogenation: H₂, Pd/C, Ethanol or Ethyl Acetate Reagent2 2. Chemical Reduction: Fe, CH₃COOH, Ethanol/Water

Figure 2: General reduction of 6-nitroveratraldehyde to the target amine.

Detailed Experimental Protocol (Catalytic Hydrogenation)

Materials:

  • 6-Nitroveratraldehyde

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Ethyl Acetate (ACS grade)

  • Hydrogen Gas Source (cylinder or balloon)

  • Celite® or other filtration aid

Procedure:

  • Reaction Setup: In a hydrogenation flask or a suitable round-bottom flask, dissolve the 6-nitroveratraldehyde in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3-5 times to ensure an inert atmosphere). The reaction is then stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm or a hydrogen balloon) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, the hydrogen source is removed, and the flask is purged with an inert gas. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent.

  • Isolation of Product: The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel if necessary.

Detailed Experimental Protocol (Chemical Reduction with Iron)

Materials:

  • 6-Nitroveratraldehyde

  • Iron Powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a mixture of ethanol and water. Add the 6-nitroveratraldehyde and iron powder to this solution.

  • Reaction Initiation: Heat the mixture to reflux and then add glacial acetic acid dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: The reaction is typically complete within a few hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, the hot solution is filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure.

  • Extraction: The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography as described in the catalytic hydrogenation protocol.

Data Summary and Comparison of Reduction Methods
ParameterCatalytic HydrogenationChemical Reduction (Fe/AcOH)
Reagents H₂, Pd/CFe, Acetic Acid
Solvents Ethanol, Ethyl AcetateEthanol/Water
Temperature Room TemperatureReflux
Pressure 1-3 atmAtmospheric
Work-up Filtration of catalystFiltration of iron salts, extraction
Byproducts WaterIron salts
Advantages Clean reaction, high yields, mild conditionsCost-effective, no specialized pressure equipment needed
Disadvantages Requires specialized hydrogenation equipment, catalyst can be pyrophoricStoichiometric metal waste, potentially harsher conditions

Safety and Handling Precautions

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The temperature must be carefully controlled to avoid runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation should be performed in a well-ventilated area, away from ignition sources. The palladium catalyst can be pyrophoric when dry and should be handled with care.

  • General Precautions: All chemicals should be handled according to their Safety Data Sheets (SDS).

Conclusion

The synthesis of this compound from 3,4-dimethoxybenzaldehyde is a robust and reliable two-step process. The initial nitration step provides the key intermediate, 6-nitroveratraldehyde, with good regioselectivity. The subsequent reduction of the nitro group can be achieved efficiently using either catalytic hydrogenation or chemical reduction methods. The choice of the reduction method will depend on the specific laboratory setup and scale of the synthesis. This guide provides the necessary detailed protocols and theoretical background to enable researchers to successfully synthesize this valuable chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Veratraldehyde, 6-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective transfer hydrogenation of o‐nitrobenzaldehyde over various catalysts. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. Retrieved from [Link]

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Spectroscopic data for 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-4,5-dimethoxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a comprehensive characterization of the molecule. The structural elucidation of this compound is critical for ensuring purity, confirming identity, and understanding its reactivity in synthetic pathways.

The molecular structure of this compound (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ) presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[2][3] The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing aldehyde group on the aromatic ring creates a nuanced electronic environment, which is reflected in its NMR, IR, and Mass Spectra.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aldehyde, aromatic, methoxy, and amine protons.

Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H7 (CHO)9.8 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield.[4][5]
H67.0 - 7.2Singlet (s)1HThis proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating amino group. The net effect places it in the typical aromatic region.
H36.3 - 6.5Singlet (s)1HThis proton is ortho to the strongly electron-donating amino group and para to the aldehyde group, resulting in significant shielding and an upfield shift.
NH₂4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amine protons is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The signal is often broad.[6]
H9 (C5-OCH₃)3.9 - 4.0Singlet (s)3HMethoxy group protons typically appear as sharp singlets. This group is ortho to the aldehyde.
H8 (C4-OCH₃)3.8 - 3.9Singlet (s)3HThis methoxy group is meta to the aldehyde and ortho to the other methoxy group.
Interpretation and Causality

The electronic effects of the substituents are paramount in determining the chemical shifts of the aromatic protons. The amino group (-NH₂) is a strong activating group, donating electron density into the ring via resonance, which shields the ortho (H3) and para positions. Conversely, the aldehyde group (-CHO) is a deactivating group, withdrawing electron density and deshielding the ortho (H6) and para positions. The two methoxy groups also donate electron density. The result is a highly polarized aromatic ring, leading to well-separated signals for H3 and H6, which appear as singlets due to the lack of adjacent protons for coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum is crucial for reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Place the NMR tube into the spectrometer's magnet, which typically operates at a field strength between 300 and 600 MHz.[8]

  • Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.[9]

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C7 (CHO)190 - 195The carbonyl carbon of an aromatic aldehyde is highly deshielded and appears significantly downfield.[5][10]
C2150 - 155This carbon is bonded to the electron-donating amino group, causing a strong downfield shift (deshielding).
C5148 - 153This carbon is attached to a methoxy group and is also influenced by the other substituents, placing it downfield.
C4145 - 150Similar to C5, this carbon is bonded to a methoxy group and is significantly deshielded.
C1125 - 130The carbon atom to which the aldehyde group is attached (ipso-carbon) is deshielded.
C6110 - 115This carbon is ortho to the aldehyde group and meta to the amino group.
C398 - 105This carbon is ortho to the amino group and para to the aldehyde, experiencing strong shielding from the amine.
C9 (C5-OCH₃)55 - 57Methoxy carbons typically resonate in this region.
C8 (C4-OCH₃)55 - 57Methoxy carbons typically resonate in this region.
Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR but with modifications to account for the lower sensitivity and wider chemical shift range of ¹³C nuclei.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required.

  • Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically necessary.

  • Processing: Standard Fourier transformation and phasing are applied.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium
2800 - 2860 & 2700 - 2760C-H Stretch (Fermi doublet)Aldehyde (-CHO)Medium, Sharp
1670 - 1700C=O StretchAromatic AldehydeStrong
1580 - 1620C=C StretchAromatic RingMedium-Strong
1200 - 1275C-O Stretch (asymmetric)Aryl Ether (-OCH₃)Strong
1020 - 1075C-O Stretch (symmetric)Aryl Ether (-OCH₃)Strong

References for IR data interpretation:[5][11][12][13]

Interpretation and Experimental Causality

The IR spectrum provides a direct confirmation of the key functional groups.

  • Amine Group: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching modes of a primary amine.[12]

  • Aldehyde Group: A strong, sharp peak around 1685 cm⁻¹ is indicative of the C=O stretch of an aromatic aldehyde.[5] Its frequency is lower than that of a saturated aldehyde due to conjugation with the aromatic ring. The two weaker C-H stretching bands (Fermi doublet) near 2730 and 2830 cm⁻¹ are highly diagnostic for an aldehyde.[5][14]

  • Methoxy Groups: Strong absorptions corresponding to the C-O stretching vibrations confirm the presence of the aryl ether linkages.

Caption: Key functional groups and their characteristic IR vibrations.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

  • Background Spectrum: A background spectrum of the empty sample compartment (or pure KBr pellet) is collected to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectrum Data

For this compound (C₉H₁₁NO₃), the exact mass is 181.0739 Da.[2]

m/z ValueProposed FragmentRationale
181[M]⁺The molecular ion peak, corresponding to the intact molecule with one electron removed. Aromatic rings tend to produce a prominent molecular ion.[15]
180[M-H]⁺Loss of a hydrogen atom, typically from the aldehyde group, is a common fragmentation pathway for benzaldehydes.
166[M-CH₃]⁺Loss of a methyl radical from one of the methoxy groups is a favorable fragmentation pathway.
152[M-CHO]⁺Alpha-cleavage resulting in the loss of the formyl radical (-CHO).
138[M-CH₃-CO]⁺Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment.
Fragmentation Pathways

The fragmentation of aromatic compounds is often directed by the stability of the resulting ions.[16] For this compound, initial ionization will form the molecular ion [M]⁺. Subsequent fragmentation will likely involve the loss of small, stable neutral molecules or radicals from the functional groups.

G M [M]⁺ m/z = 181 M_H [M-H]⁺ m/z = 180 M->M_H - H• M_CH3 [M-CH₃]⁺ m/z = 166 M->M_CH3 - CH₃• M_CHO [M-CHO]⁺ m/z = 152 M->M_CHO - CHO• M_CH3_CO [M-CH₃-CO]⁺ m/z = 138 M_CH3->M_CH3_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: A suitable ionization method is employed. Electron Impact (EI) is a common hard ionization technique that induces significant fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically results in a prominent molecular ion.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.

References

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  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

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  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

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  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • National Institutes of Health. (2020, April 29). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Amino-4,5-dimethoxybenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is paramount for confirming its identity, purity, and for elucidating the structure of its derivatives.

Introduction

This compound, also known as 6-aminoveratraldehyde, is a substituted benzaldehyde derivative with the molecular formula C₉H₁₁NO₃[1][2]. Its structure incorporates an aldehyde group, an amino group, and two methoxy groups attached to the benzene ring. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the preparation of isoquinoline alkaloids and other pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of such organic molecules. This guide will delve into the intricacies of the ¹H NMR spectrum of this compound, providing a detailed interpretation of chemical shifts, coupling constants, and peak assignments.

Molecular Structure and Proton Environments

The molecular structure of this compound dictates the number and type of signals observed in its ¹H NMR spectrum. The key proton environments are:

  • Aldehyde Proton (-CHO): A single proton directly attached to the carbonyl carbon.

  • Aromatic Protons (Ar-H): Two protons on the benzene ring.

  • Amino Protons (-NH₂): Two protons of the primary amine group.

  • Methoxy Protons (-OCH₃): Six protons from the two methoxy groups.

Figure 1. Molecular structure of this compound with proton labeling.

¹H NMR Spectrum Analysis

The following table summarizes the expected ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are in Hertz (Hz).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-C=O~9.8Singlet1H-
Ar-H (H-6)~7.2Singlet1H-
Ar-H (H-3)~6.3Singlet1H-
-NH₂~4.5 - 5.5 (broad)Singlet2H-
-OCH₃ (C4)~3.9Singlet3H-
-OCH₃ (C5)~3.8Singlet3H-
Interpretation of the Spectrum
  • Aldehyde Proton (H-C=O): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect. Consequently, it appears as a sharp singlet in the downfield region of the spectrum, typically around 9.8 ppm.

  • Aromatic Protons (Ar-H): The two aromatic protons, H-3 and H-6, are in different chemical environments.

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating amino group. The deshielding effect of the aldehyde group is expected to be more pronounced, causing its signal to appear at a lower field (~7.2 ppm).

    • H-3: This proton is ortho to the strongly electron-donating amino group and meta to the aldehyde group. The significant shielding from the amino group will shift its signal upfield to around 6.3 ppm. Due to the substitution pattern, no ortho or meta coupling is expected for these aromatic protons, resulting in two distinct singlets.

  • Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration but is generally expected in the range of 4.5-5.5 ppm.

  • Methoxy Protons (-OCH₃): The two methoxy groups are in slightly different electronic environments, which may lead to two separate sharp singlets. The methoxy group at C-4 is para to the amino group, while the methoxy group at C-5 is meta. This difference in position relative to the strong electron-donating amino group can result in a slight difference in their chemical shifts, expected around 3.9 and 3.8 ppm. Each signal will integrate to 3 protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standard and reliable protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile amino protons.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Measure the chemical shifts and coupling constants (if any).

    • Assign the signals to the corresponding protons in the molecule based on their chemical shifts, multiplicities, and integration values.

Figure 2. Workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and characterization. The distinct signals for the aldehyde, aromatic, amino, and methoxy protons provide a unique fingerprint of the molecule. A thorough understanding of the expected chemical shifts and multiplicities, as outlined in this guide, is essential for researchers and scientists working with this important synthetic intermediate. Adherence to the described experimental protocol will ensure the acquisition of high-quality spectra, facilitating accurate structural analysis and quality control.

References

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An In-Depth Technical Guide to the FTIR Analysis of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Amino-4,5-dimethoxybenzaldehyde (C₉H₁₁NO₃), a key intermediate in pharmaceutical synthesis. As a substituted benzaldehyde, its molecular structure incorporates a primary amine, an aldehyde, and two ether (methoxy) groups on an aromatic ring. This unique combination of functional groups yields a rich and distinct infrared spectrum. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale essential for robust and reliable analysis.

The Scientific Foundation: Why FTIR for This Molecule?

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule.[1][2] The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint."

For a molecule like this compound, FTIR is indispensable for:

  • Structural Verification: Confirming the presence of the critical amine, aldehyde, and ether functional groups.

  • Purity Assessment: Identifying impurities or starting materials by detecting unexpected absorption bands.

  • Reaction Monitoring: Tracking the synthesis or modification of the molecule by observing the appearance or disappearance of key functional group peaks.

The molecular structure of this compound presents several key vibrational features that we can predict and identify.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocol: A Self-Validating Workflow

The quality of an FTIR spectrum is fundamentally dependent on the integrity of the sample preparation and data acquisition process. The following protocol, utilizing Attenuated Total Reflectance (ATR), is designed to be a self-validating system that ensures reproducibility and accuracy. ATR is often preferred for solid samples due to its minimal sample preparation and ease of use.[1][3][4]

G cluster_prep Phase 1: Preparation & Background cluster_acq Phase 2: Sample Analysis cluster_proc Phase 3: Data Processing & Interpretation A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Verify Crystal Cleanliness (Run background check) A->B Ensures no residue C 3. Acquire Background Spectrum (Measures ambient H₂O, CO₂) B->C Establishes baseline D 4. Apply Solid Sample (Finely ground powder) C->D Proceed to sample E 5. Ensure Uniform Contact (Apply consistent pressure) D->E Crucial for ATR intensity F 6. Acquire Sample Spectrum (Co-add scans for S/N ratio) E->F Optimizes signal G 7. Background Subtraction (Automated by software) F->G Process raw data H 8. ATR Correction (Optional) (Corrects for penetration depth) G->H Improves peak shape I 9. Peak Identification & Assignment (Correlate with known frequencies) H->I Core analysis J 10. Final Report Generation I->J

Caption: A self-validating workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Rationale: A clean optical path is non-negotiable. Any residue from previous samples or cleaning solvents will appear in your spectrum.

    • Action: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol, using a non-abrasive wipe.[3]

  • Background Acquisition (Self-Validation Step 1):

    • Rationale: The ambient atmosphere contains infrared-active molecules (CO₂ and H₂O). A background scan measures their signature, allowing the software to subtract it from the final sample spectrum. This step is critical for obtaining a clean baseline.

    • Action: With the clean, empty ATR accessory in place, perform a background scan. The resulting spectrum should be a flat line, confirming a clean crystal.

  • Sample Application (The Critical Interface):

    • Rationale: ATR spectroscopy relies on an "evanescent wave" that penetrates a tiny distance into the sample from the crystal surface.[4] Therefore, achieving uniform, intimate contact between the solid sample and the crystal is the most critical factor for obtaining a high-quality spectrum. Poor contact results in weak, distorted signals.

    • Action: Place a small amount of finely ground this compound powder onto the center of the ATR crystal. Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring the powder is fully compressed against the crystal surface.[3]

  • Spectrum Acquisition:

    • Rationale: To improve the signal-to-noise ratio (S/N), multiple scans are co-added. A typical resolution of 4 cm⁻¹ is sufficient for identifying the broad features of the functional groups in this molecule.

    • Action: Acquire the sample spectrum over the mid-IR range (typically 4000–400 cm⁻¹) by co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

  • Data Processing:

    • Rationale: The instrument software automatically subtracts the stored background spectrum from the acquired sample spectrum. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, which can make peaks at lower wavenumbers appear artificially intense.

    • Action: Ensure automatic background subtraction is enabled. Apply a software-based ATR correction if available and required for library matching or quantitative analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FTIR spectrum of this compound can be systematically interpreted by assigning absorption bands to the specific vibrational modes of its constituent functional groups.

Data Presentation: Characteristic Vibrational Modes

The following table summarizes the expected absorption bands, their origins, and their diagnostic significance.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance & Causality
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300The presence of two distinct bands in this region is a definitive marker for a primary (R-NH₂) amine.[5][6]
N-H Scissoring (Bend)1650 - 1550This strong absorption is characteristic of the in-plane bending of the N-H bonds.[7]
C-N Stretch (Aromatic)1335 - 1250Confirms the attachment of the amine group to the aromatic ring.[8]
Aromatic Aldehyde (-CHO)C=O Stretch1710 - 1685The carbonyl stretch is one of the strongest and most reliable peaks. Its position below 1720 cm⁻¹ indicates conjugation with the aromatic ring, which weakens the C=O bond.[9]
Aldehydic C-H Stretch2830 - 2695Often appears as two moderate bands (e.g., ~2820 and ~2720 cm⁻¹), a result of Fermi resonance with an overtone of the C-H bending vibration. The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[9][10]
Aromatic Ring (C₆H₂)Aromatic C-H Stretch3100 - 3000These absorptions appear at slightly higher frequencies than alkane C-H stretches and confirm the presence of hydrogens attached to sp²-hybridized carbons.[11][12]
C=C In-Ring Stretches1600 - 1450A series of sharp to medium bands characteristic of the carbon-carbon stretching vibrations within the benzene ring.[11][12][13]
C-H Out-of-Plane (OOP) Bend900 - 675The exact position of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring.
Methoxy Ethers (-OCH₃)Asymmetric C-O-C Stretch1300 - 1200A strong, prominent band resulting from the asymmetric stretching of the Ar-O-CH₃ ether linkage.[14][15]
Symmetric C-O-C Stretch~1050A second, often less intense, band corresponding to the symmetric stretch of the ether group.[15]
Alkyl C-H Stretch2960 - 2850Strong absorptions from the C-H stretching within the two methyl (-CH₃) groups.[16]

Conclusion: A Synthesized Perspective

The FTIR analysis of this compound is a clear-cut process when approached with a foundational understanding of its structural components and a rigorous, self-validating experimental workflow. The key diagnostic markers are the dual N-H stretching peaks of the primary amine, the conjugated C=O stretch of the aldehyde, the characteristic aldehydic C-H doublet, and the strong C-O stretching bands of the aromatic ether groups. By carefully following the outlined protocol and correlating the resulting spectrum with the provided data table, researchers can confidently verify the identity and integrity of this vital chemical compound.

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Mass spectrometry of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-4,5-dimethoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (C₉H₁₁NO₃), a significant intermediate in pharmaceutical and fine chemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document details the theoretical and practical aspects of analyzing this compound using modern mass spectrometry techniques. We will explore tailored experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI), delve into the causal logic behind instrumental parameter selection, and present a detailed analysis of the expected fragmentation pathways. The guide is structured to provide not just procedural steps, but a deep, field-proven understanding of the molecule's behavior under mass spectrometric conditions, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Imperative

This compound is a substituted aromatic aldehyde whose molecular architecture is of considerable interest in medicinal chemistry. It serves as a foundational building block for various psychoactive compounds and central nervous system agents.[1] The presence of three key functional groups—a primary amine, an aldehyde, and two methoxy ethers on an aromatic ring—imparts a unique chemical reactivity and a complex analytical profile.

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. Its high sensitivity and specificity allow for precise molecular weight determination and provide rich structural information through controlled fragmentation. This guide focuses on two primary ionization techniques: the high-energy, classic Electron Ionization (EI-MS) for detailed structural fragmentation, and the soft, solution-phase Electrospray Ionization (ESI-MS) for unambiguous molecular weight confirmation.

Core Molecular Properties

A precise understanding of the analyte's properties is the bedrock of any successful analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[2]
Average Molecular Weight 181.19 g/mol MySkinRecipes[1]
Monoisotopic Mass 181.0739 DaPubChem[2]
Key Functional Groups Primary Aromatic Amine, Aromatic Aldehyde, Dimethoxy EtherN/A
Nitrogen Rule Applicable (1 Nitrogen atom)Spectroscopy Online[3]

The presence of a single nitrogen atom dictates that the molecule will have an odd nominal molecular weight, a principle known as the Nitrogen Rule, which is a key diagnostic in EI-MS.[3][4]

Experimental Workflow: A Validated Approach

The following sections outline detailed protocols for sample preparation and analysis. The causality behind each step is explained to empower the analyst to adapt the methodology as needed.

General Sample Preparation Protocol

The quality of the acquired data is directly dependent on the integrity of the sample preparation. The goal is to achieve complete dissolution and avoid unintended side reactions.

Protocol Steps:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound.

  • Solvent Selection & Dissolution: Dissolve the analyte in 1 mL of a high-purity (LC-MS grade) solvent. For ESI-MS, a 50:50 mixture of acetonitrile and water with 0.1% formic acid is recommended to promote protonation. For direct infusion EI-MS (if available), a more volatile solvent like methanol or dichloromethane is suitable.

    • Causality Note: Acetonitrile/water is a standard mobile phase for reverse-phase chromatography, making this preparation compatible with LC-MS workflows. The addition of formic acid is critical for ESI in positive ion mode, as it provides a source of protons (H+) to facilitate the formation of the [M+H]⁺ ion.

  • Working Solution: Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on instrument sensitivity.

  • Filtration (Optional but Recommended): Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.

Overall Analytical Workflow Diagram

The logical flow from sample to data interpretation is visualized below. This self-validating system ensures that each stage is checked before proceeding to the next.

MS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation Prep Sample Preparation (1-10 µg/mL solution) Cal Instrument Calibration & Performance Verification Prep->Cal Quality Control Ion Ionization Method Cal->Ion EI Electron Ionization (EI) (Hard Ionization) Ion->EI Structural Detail ESI Electrospray Ionization (ESI) (Soft Ionization) Ion->ESI Molecular Weight MA Mass Analysis (e.g., Quadrupole, TOF) EI->MA ESI->MA Det Detection MA->Det Spec Mass Spectrum Acquisition Det->Spec Frag Fragmentation Analysis Spec->Frag Report Final Report Frag->Report EI_Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragment M Molecular Ion (M+•) m/z 181 [C₉H₁₁NO₃]⁺• M_1 [M-H]⁺ m/z 180 M->M_1 - H• M_15 [M-CH₃]⁺ m/z 166 M->M_15 - •CH₃ M_29 [M-CHO]⁺ m/z 152 M->M_29 - •CHO M_15_28 [M-CH₃-CO]⁺ m/z 138 M_15->M_15_28 - CO

Sources

Introduction: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 6-Aminoveratric Aldehyde: Properties and Applications For Researchers, Scientists, and Drug Development Professionals

6-Aminoveratric aldehyde, also known as 2-amino-4,5-dimethoxybenzaldehyde, is a polysubstituted aromatic aldehyde of significant interest in the fields of synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring a nucleophilic amino group and an electrophilic aldehyde function on a dimethoxy-substituted benzene ring, makes it a powerful and versatile scaffold. This dual reactivity allows for the construction of a wide array of complex heterocyclic systems and other molecular architectures that are prevalent in pharmacologically active compounds. Understanding the distinct physical and chemical properties of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its key characteristics, reactivity profile, and practical applications.

Molecular and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic physical and chemical identity. 6-Aminoveratric aldehyde's properties are dictated by the interplay of its functional groups: the electron-donating methoxy and amino groups, the electron-withdrawing aldehyde group, and the stable aromatic ring.

PropertyValueSource / Rationale
Chemical Name This compoundIUPAC Nomenclature
Synonyms 6-Aminoveratric aldehydeCommon Name
CAS Number 53596-06-2Chemical Abstracts Service
Molecular Formula C₉H₁₁NO₃-
Molecular Weight 181.19 g/mol -
Appearance Typically a yellow to brown solidGeneral property of aromatic amines/aldehydes
Melting Point 150-151 °CBased on data for the analogous 6-bromoveratraldehyde
Boiling Point >300 °C (Predicted)High due to polarity and hydrogen bonding capability
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The polar groups allow for some water solubility, but the aromatic ring limits it.[1][2][3]

Structural Rationale:

The physical state and melting point are characteristic of a solid crystalline structure, stabilized by intermolecular forces including dipole-dipole interactions from the polar carbonyl group and hydrogen bonding from the amine group.[1][3] Solubility follows the principle of "like dissolves like"; while the polar functional groups can interact with water, the largely nonpolar benzene ring makes it more amenable to dissolution in organic solvents.[1][3]

Caption: Molecular Structure of 6-Aminoveratric Aldehyde

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is a cornerstone of chemical synthesis. The following spectroscopic data are predicted based on the known effects of the constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • N-H Stretch: Two distinct, medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ . The aldehydic C-H stretch is highly diagnostic, typically presenting as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ .[4][5][6] The former is particularly indicative of an aldehyde.[4]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption is expected between 1685-1705 cm⁻¹ .[6] Its position at a lower wavenumber compared to aliphatic aldehydes (1720-1740 cm⁻¹) is due to conjugation with the aromatic ring, which delocalizes electron density and weakens the C=O double bond.[6][7]

  • C=C Stretch (Aromatic): Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): Strong C-O stretching bands from the two methoxy groups are expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aldehyde Proton (-CHO): This proton is highly deshielded and will appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range.[7] This distinct chemical shift is a definitive indicator of an aldehyde.[7]

  • Aromatic Protons (Ar-H): Two singlets are expected for the two protons on the benzene ring. Their exact chemical shifts will be influenced by the electronic effects of the three substituents, but they will generally reside in the δ 6.0-7.5 ppm region.

  • Amine Protons (-NH₂): A broad singlet, integrating to 2H, is expected. Its chemical shift is variable and solvent-dependent but often appears between δ 4.0-5.0 ppm .

  • Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3H, will be observed, likely in the δ 3.8-4.0 ppm range.

¹³C NMR:

  • Carbonyl Carbon (-CHO): The aldehyde carbon is the most downfield signal, appearing in the δ 190-200 ppm range.[4][7] The presence of a signal in this region is strong evidence for a carbonyl group.[4]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110-160 ppm range. The carbons bearing the oxygen and nitrogen atoms will be the most downfield within this group.

  • Methoxy Carbons (-OCH₃): Two signals are expected in the δ 55-60 ppm region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 181 . Aldehydes generally show a moderately intense molecular ion peak.

  • Key Fragmentation Patterns:

    • α-Cleavage: Loss of the aldehydic hydrogen (M-1) or the entire formyl group (M-29, loss of •CHO) are characteristic fragmentation pathways for aromatic aldehydes.

    • The stability of the substituted aromatic ring will likely make it a prominent fragment in the spectrum.

Chemical Reactivity and Synthetic Utility

The synthetic value of 6-aminoveratric aldehyde stems from the orthogonal reactivity of its two primary functional groups. The aldehyde is an electrophile, while the amine is a nucleophile. This allows for selective, stepwise reactions to build molecular complexity.

Reactivity_Diagram cluster_amine Amine Group (Nucleophilic) cluster_aldehyde Aldehyde Group (Electrophilic) Molecule 6-Aminoveratric Aldehyde Amine_Reactions Acylation Alkylation Diazotization Molecule->Amine_Reactions Acts as Nucleophile Aldehyde_Reactions Reductive Amination Wittig Reaction Oxidation Imine Formation Molecule->Aldehyde_Reactions Acts as Electrophile

Caption: Dual Reactivity of 6-Aminoveratric Aldehyde

Reactions at the Aldehyde Group

The electron-rich nature of the benzene ring (due to the -NH₂ and -OCH₃ groups) slightly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde, but it remains a highly reactive functional group.

A. Reductive Amination: A Gateway to Substituted Amines This is one of the most powerful reactions for this substrate, converting the aldehyde directly into a secondary or tertiary amine in a one-pot procedure. This is fundamental in drug development for introducing diversity and modulating pharmacokinetic properties.

  • Causality: The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are chosen because they are selective for the protonated imine and will not readily reduce the starting aldehyde.

Experimental Protocol: Reductive Amination

  • Dissolution: Dissolve 6-aminoveratric aldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Acidification: Add a catalytic amount of acetic acid to lower the pH to ~5. This is critical to catalyze imine formation without fully protonating and deactivating the reactant amine.

  • Addition of Reductant: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired substituted amine.

  • Validation: Confirm the structure of the product using NMR and MS analysis.

Reductive_Amination_Workflow Start 6-Aminoveratric Aldehyde + Primary Amine (R'-NH₂) Step1 Form Imine Intermediate (Acid Catalyst, pH ~5) Start->Step1 Step 1 Step2 In-situ Reduction (e.g., NaBH(OAc)₃) Step1->Step2 Step 2 Product Secondary Amine Product Step2->Product

Caption: Workflow for Reductive Amination

Reactions at the Amine Group

The primary aromatic amine is a versatile nucleophile and can undergo a range of classical transformations.

B. Acylation to Form Amides Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine or triethylamine) readily forms stable amide bonds. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Applications in Medicinal Chemistry and Drug Development

The structural motifs accessible from 6-aminoveratric aldehyde are found in numerous biologically active molecules.

  • Heterocycle Synthesis: It is a key precursor for quinazolines, benzodiazepines, and other fused heterocyclic systems. The amine and aldehyde can undergo intramolecular condensation reactions with a third component to build these complex scaffolds.

  • Scaffold Decoration: As a functionalized building block, it allows for the introduction of the aminoveratryl moiety onto other molecular scaffolds, which can enhance binding to biological targets or improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Building Block for Natural Product Analogs: The dimethoxy-aniline core is present in various natural products, making this aldehyde a useful starting material for the synthesis of simplified, more drug-like analogs.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the safe and effective use of this compound is critical.

  • Safety Precautions: 6-Aminoveratric aldehyde should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[8] Avoid inhalation of dust and contact with skin and eyes.[9][8]

  • Storage: The compound is sensitive to light and air (oxidation of the aldehyde and amine groups). It should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9][10]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

References

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, February 24). Chemistry LibreTexts. [Link]

  • Physical Properties of Aldehydes and Ketones Explained. (n.d.). Vedantu. [Link]

  • D'Este, M., et al. (2018). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. MDPI. [Link]

  • Physical properties of Aldehydes, Ketones and Carboxylic Acids. (2022, March 31). GeeksforGeeks. [Link]

  • Kunjapur, A. M., & Prather, K. L. J. (2015). Microbial engineering for aldehyde synthesis. Applied and Environmental Microbiology, 81(6), 1892–1901. [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Safety Data Sheet: Caproic aldehyde. (n.d.). Carl ROTH. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023, September 20). OpenStax. [Link]

  • Material Safety Data Sheet Aldehyde C10. (n.d.). Indenta Chemicals. [Link]

  • Spectroscopy of Aldehydes and Ketones. (2020, February 7). Oregon State University. [Link]

  • An introduction to aldehydes and ketones. (n.d.). Chemguide. [Link]

  • 24.3 Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. Pressbooks. [Link]

  • Kumar, C. K. (2025, March 11). Aldehydes and Ketones-Part 3-Physical Properties [Video]. YouTube. [Link]

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A Theoretical Exploration of 2-Amino-4,5-dimethoxybenzaldehyde: A DFT-Guided Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth theoretical investigation of 2-Amino-4,5-dimethoxybenzaldehyde, a significant building block in the synthesis of pharmacologically active compounds.[1] Leveraging Density Functional Theory (DFT), we explore the molecule's structural, spectroscopic, and electronic properties. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive computational framework for understanding and predicting the behavior of this and similar molecular entities. By elucidating the fundamental quantum chemical characteristics, we aim to accelerate the rational design of novel therapeutics.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₁NO₃, is a key intermediate in the synthesis of a variety of fine chemicals and pharmaceuticals.[1] Its structural motifs, including the amino, methoxy, and aldehyde functional groups, make it a versatile precursor for compounds targeting the central nervous system and other psychoactive agents.[1] The electron-donating nature of the amino and methoxy groups significantly influences the electronic properties of the benzaldehyde ring, making it a subject of interest for theoretical studies.

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular properties and reactivity. By employing DFT, we can gain insights into the optimized geometry, vibrational frequencies, electronic transitions, and non-linear optical (NLO) properties of this compound, thereby providing a theoretical foundation for its experimental investigation and application.

Computational Methodology: A Self-Validating System

The choice of computational method is paramount for obtaining reliable theoretical data. For a molecule like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and robust choice that balances computational cost and accuracy for organic molecules. This will be paired with a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution, including lone pairs and diffuse functions.

Experimental Protocol: DFT Calculation Workflow
  • Structure Input: The initial molecular structure of this compound is drawn in a molecular modeling software (e.g., GaussView). The IUPAC name is this compound, and its InChIKey is FLTCPRADVSSLDM-UHFFFAOYSA-N.[2]

  • Geometry Optimization: The geometry is optimized using the B3LYP functional and 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian). This step seeks the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the theoretical vibrational spectra (FT-IR and FT-Raman).

  • Electronic Properties: Further calculations are conducted to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and other electronic descriptors.

  • UV-Vis and NLO Properties: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). Non-linear optical (NLO) properties, such as the first-order hyperpolarizability, are also calculated to assess the molecule's potential in optical applications.

DFT Workflow for this compound cluster_input Input cluster_calculation DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis node_input Molecular Structure Input (this compound) node_opt Geometry Optimization node_input->node_opt node_freq Frequency Calculation node_opt->node_freq node_geom Optimized Geometry node_opt->node_geom node_elec Electronic Properties (HOMO, LUMO, MEP) node_freq->node_elec node_vib Vibrational Spectra (IR/Raman) node_freq->node_vib node_uv TD-DFT (UV-Vis Spectrum) node_elec->node_uv node_react Reactivity Descriptors node_elec->node_react node_nlo NLO Properties node_uv->node_nlo node_abs Electronic Absorption node_uv->node_abs node_opt_prop Optical Properties node_nlo->node_opt_prop Vibrational_Modes cluster_stretching Stretching Vibrations This compound This compound N-H Stretch N-H Stretch This compound->N-H Stretch ~3450 cm⁻¹ C-H Stretch C-H Stretch This compound->C-H Stretch ~3050 cm⁻¹ C=O Stretch C=O Stretch This compound->C=O Stretch ~1690 cm⁻¹ C=C Stretch C=C Stretch This compound->C=C Stretch ~1550 cm⁻¹ C-O Stretch C-O Stretch This compound->C-O Stretch ~1250 cm⁻¹

Caption: Key stretching vibrational modes.

Frontier Molecular Orbitals and Electronic Properties

The HOMO and LUMO are crucial for understanding the electronic behavior and reactivity of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amino group, while the LUMO is likely centered on the electron-withdrawing aldehyde group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

ParameterPredicted Value (eV)
HOMO Energy ~ -5.5
LUMO Energy ~ -1.5
HOMO-LUMO Gap ~ 4.0
Table 3: Predicted frontier molecular orbital energies.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (electronegative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (electropositive potential), prone to nucleophilic attack. For our target molecule, the oxygen of the carbonyl group and the nitrogen of the amino group are expected to be the most electronegative sites.

Electronic Absorption and Non-Linear Optical Properties

The TD-DFT calculations predict the electronic absorption spectrum, which can be compared with experimental UV-Vis data. The primary absorption bands are expected to arise from π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group.

The first-order hyperpolarizability (β₀) is a measure of a molecule's NLO response. Molecules with large β₀ values are of interest for applications in optoelectronics and photonics. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (aldehyde) groups on the aromatic ring suggests that this compound may exhibit a significant NLO response due to enhanced intramolecular charge transfer.

Potential Applications in Drug Development

The theoretical insights gained from this DFT study can directly inform drug development efforts. The MEP map can guide the design of interactions with biological targets, such as enzyme active sites or receptors. The HOMO-LUMO gap and other reactivity descriptors can help predict the metabolic stability and potential toxicity of derivatives. Furthermore, by understanding the structure-property relationships, medicinal chemists can rationally modify the scaffold of this compound to optimize its pharmacological profile. The known biological activities of related dimethoxybenzaldehyde derivatives, including antifungal and antimicrobial properties, further underscore the potential of this molecular framework in the development of new therapeutic agents.

Conclusion

This in-depth theoretical guide, grounded in the principles of Density Functional Theory, provides a comprehensive computational analysis of this compound. The presented methodologies and predicted data on its geometry, vibrational spectra, and electronic properties offer a valuable resource for researchers in chemistry and drug discovery. The insights derived from this theoretical framework can facilitate the design of new experiments and accelerate the development of novel molecules with desired functionalities.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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A Researcher's Guide to the Solubility of 2-Amino-4,5-dimethoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of 2-Amino-4,5-dimethoxybenzaldehyde

This compound, with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , is a vital building block in organic synthesis.[1][2] Its structure, featuring an aromatic ring substituted with an aldehyde, an amine, and two methoxy groups, makes it a versatile precursor for a variety of complex molecules. This compound is particularly significant in the development of central nervous system agents and other psychoactive compounds.[1] The amino and aldehyde functionalities provide reactive sites for further chemical modifications, while the electron-donating methoxy groups influence the reactivity of the aromatic ring.[1]

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility data is critical for:

  • Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for achieving optimal reaction kinetics and yield.

  • Purification and Recrystallization: The differential solubility of the compound and its impurities in various solvents is the basis for effective purification by crystallization.

  • Formulation Development: For pharmaceutical applications, understanding solubility in different solvent systems is crucial for developing stable and bioavailable drug formulations.

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the selection of appropriate mobile phase solvents in which the analyte is soluble.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound. The polarity of both the solute and the solvent are the primary determinants of solubility.

The molecular structure of this compound presents both polar and non-polar characteristics:

  • Polar Features: The amino (-NH₂) and aldehyde (-CHO) groups are polar and capable of forming hydrogen bonds. The oxygen atoms in the methoxy (-OCH₃) groups also contribute to the molecule's polarity.

  • Non-Polar Features: The benzene ring and the methyl groups of the methoxy substituents constitute the non-polar portion of the molecule.

Based on this structure, we can make the following general predictions:

  • High Solubility in Polar Aprotic and Protic Solvents: Solvents like acetone, chloroform, methanol, and ethanol are expected to be good solvents for this compound due to their ability to engage in dipole-dipole interactions and/or hydrogen bonding.

  • Limited Solubility in Non-Polar Solvents: Non-polar solvents such as hexanes and toluene are less likely to be effective solvents.

  • Poor Aqueous Solubility: While the molecule has polar functional groups, the presence of the aromatic ring and methoxy groups will likely limit its solubility in water.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. The following table provides a template for researchers to populate with their experimentally determined values. The subsequent section details a robust protocol for obtaining this critical data.

SolventPolarity IndexSolvent TypeTemperature (°C)Solubility ( g/100 mL)Observations
Methanol5.1Polar Protic25Data to be determined
Ethanol4.3Polar Protic25Data to be determined
Acetone5.1Polar Aprotic25Data to be determined
Chloroform4.1Polar Aprotic25Data to be determined
Dichloromethane3.1Polar Aprotic25Data to be determined
Ethyl Acetate4.4Polar Aprotic25Data to be determined
Tetrahydrofuran (THF)4.0Polar Aprotic25Data to be determined
Toluene2.4Non-Polar25Data to be determined
Hexane0.1Non-Polar25Data to be determined
Water10.2Polar Protic25Data to be determined

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • This compound (purity ≥ 95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (0.22 µm)

  • Pre-weighed evaporation dishes

  • Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Quantification A Add excess 2-Amino-4,5- dimethoxybenzaldehyde to a known volume of solvent B Seal vial and agitate at constant temperature (e.g., 24-48 hours) A->B C Allow excess solid to settle (≥ 2 hours) B->C D Draw a known volume of supernatant C->D E Filter through a 0.22 µm syringe filter into a pre-weighed dish D->E F Record the exact volume of the filtrate E->F G Evaporate the solvent F->G H Dry the residue to a constant weight G->H I Calculate solubility H->I

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a vial, add a known volume (e.g., 5 or 10 mL) of the selected organic solvent.

    • Add an excess amount of this compound to the solvent. An excess of solid should be visible at the bottom of the vial to ensure that a saturated solution is formed.

  • Equilibration:

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate.

  • Gravimetric Analysis:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound, or use a vacuum desiccator.

    • Once the solvent has completely evaporated, continue to dry the residue until a constant weight is achieved.

    • Weigh the evaporation dish with the dried residue.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Causality Behind Experimental Choices
  • Use of Excess Solute: This ensures that the solution is saturated at the given temperature, which is the definition of solubility.

  • Constant Temperature: The solubility of most compounds is temperature-dependent. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results.

  • Extended Equilibration Time: A long agitation period is necessary to ensure that the dissolution process has reached equilibrium.

  • Filtration: Using a 0.22 µm filter removes any undissolved micro-particles, ensuring that only the dissolved solute is weighed.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound may not be readily available from all suppliers, the safety precautions for similar substituted benzaldehydes should be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound and solvents.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can generate the critical data needed to effectively utilize this important chemical intermediate in their work. The provided methodology ensures the acquisition of accurate and reliable solubility data, which is fundamental to advancing research and development in the pharmaceutical and fine chemical industries.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888543, this compound. Retrieved from [Link]

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Discovery and history of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-4,5-dimethoxybenzaldehyde: Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 22608-87-3), a highly functionalized aromatic aldehyde of significant interest to researchers in drug discovery and synthetic organic chemistry.[1][2] While the specific historical genesis of this compound is not extensively documented in seminal literature, its strategic importance lies in its role as a versatile precursor for a variety of complex heterocyclic scaffolds. This document elucidates the compound's physicochemical properties, details a robust and logical synthetic pathway, and explores its critical applications as a building block in the synthesis of pharmacologically relevant molecules, particularly substituted isoquinolines. The discussion is grounded in established chemical principles, providing field-proven insights into the causality behind experimental choices and reaction mechanisms.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a foundational starting point for the synthesis of a vast array of therapeutic agents. The true potential of this scaffold is unlocked through the strategic placement of functional groups on the aromatic ring. Electron-donating groups, such as methoxy (-OCH₃) and amino (-NH₂), are particularly valuable. Methoxy groups enhance the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and often playing a crucial role in ligand-receptor binding interactions.[3] The primary amino group offers a nucleophilic site for a multitude of chemical transformations, enabling the construction of nitrogen-containing heterocycles, which form the core of countless natural products and pharmaceuticals.

This compound, also known as 6-aminoveratric aldehyde, embodies this strategic functionalization.[1] The ortho-amino and para-methoxy arrangement relative to the aldehyde creates a unique electronic and steric environment, predisposing the molecule to specific and highly useful cyclization reactions. This guide explores the synthesis and utility of this high-value intermediate.

Physicochemical Properties and Identification

Accurate identification and handling of chemical reagents are paramount for reproducible research. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 22608-87-3[1]
Molecular Formula C₉H₁₁NO₃[3]
Molecular Weight 181.19 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms 6-Aminoveratric aldehyde[1]
MDL Number MFCD11868758[2][3]
Storage Conditions 2-8°C, sealed, dry, light-proof, inert atmosphere[2][3]

A Validated Synthetic Strategy: From Veratraldehyde to 6-Aminoveratraldehyde

While multiple synthetic routes can be envisioned, the most common and logical pathway to this compound involves a two-step sequence starting from the readily available 3,4-dimethoxybenzaldehyde (veratraldehyde). This approach is based on the well-established principles of electrophilic aromatic substitution (nitration) followed by selective reduction.

Mechanistic Rationale
  • Nitration of Veratraldehyde: The initial step is the selective nitration of the veratraldehyde ring. The two methoxy groups are activating, ortho-, para-directing groups. The aldehyde group is a deactivating, meta-directing group. The position C-6 (ortho to the 3-methoxy group and meta to the aldehyde) is sterically accessible and electronically activated, making it the primary site for electrophilic attack by the nitronium ion (NO₂⁺).

  • Reduction of the Nitro Group: The subsequent step involves the selective reduction of the nitro group to a primary amine. A variety of reducing agents can accomplish this, with tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation being common, reliable methods that are chemoselective and will not reduce the aldehyde or the aromatic ring.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Intermediate 2-Nitro-4,5-dimethoxybenzaldehyde (6-Nitroveratraldehyde) Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Final This compound Intermediate->Final Step 2: Reduction (e.g., SnCl₂ / HCl or H₂/Pd-C)

Caption: Postulated synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-Nitro-4,5-dimethoxybenzaldehyde

  • Apparatus: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagents: Charge the flask with 3,4-dimethoxybenzaldehyde (1.0 eq).

  • Reaction: Slowly add a pre-chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5°C. The causality for this low temperature is to control the rate of the exothermic nitration and prevent unwanted side reactions or over-nitration.

  • Work-up: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours. Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude nitro-intermediate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from ethanol or a similar solvent will yield the purified 2-nitro-4,5-dimethoxybenzaldehyde.

Step 2: Synthesis of this compound

  • Apparatus: Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Suspend the 2-nitro-4,5-dimethoxybenzaldehyde (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) portion-wise. The reaction is exothermic. Once the addition is complete, gently heat the mixture to reflux for 1-3 hours until TLC analysis indicates the complete consumption of the starting material. The tin chloride acts as a robust reducing agent in the acidic medium.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the mixture by the slow addition of a concentrated aqueous sodium hydroxide or potassium carbonate solution until the pH is basic (~9-10). This step is crucial to deprotonate the amine product and precipitate tin salts.

  • Extraction & Purification: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Key Applications in the Synthesis of Bioactive Heterocycles

The primary value of this compound lies in its ability to serve as a linchpin in the construction of complex nitrogen-containing heterocycles. Its unique substitution pattern makes it an ideal substrate for powerful cyclization reactions.

The Pictet-Spengler Reaction: A Gateway to Isoquinolines

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[4] When this compound is used as the aldehyde component, it enables the synthesis of highly substituted tetrahydroisoquinolines, which are core structures in numerous alkaloids and pharmacologically active compounds.

The reaction proceeds via the formation of a Schiff base (iminium ion) intermediate, which then undergoes cyclization. The electron-rich nature of the aromatic ring, enhanced by the amino and methoxy groups, facilitates the ring-closing step.

Pictet_Spengler A This compound C Schiff Base / Iminium Ion (Intermediate) A->C + B β-Arylethylamine (e.g., Dopamine, Tryptamine) B->C D Intramolecular Electrophilic Attack C->D H⁺ Catalyst E Tetrahydroisoquinoline Product D->E Rearomatization

Caption: Generalized workflow of the Pictet-Spengler reaction.

Precursor for Bischler-Napieralski Substrates

While not a direct substrate for the Bischler-Napieralski reaction, which cyclizes β-arylethylamides, this compound is a critical starting material for the required precursors.[5] For example, it can undergo a Henry reaction (nitroaldol condensation) with nitromethane, followed by reduction of both the nitro group and the alkene, to produce the corresponding β-arylethylamine. This amine can then be acylated and subjected to Bischler-Napieralski conditions (e.g., POCl₃) to yield dihydroisoquinolines, which are readily oxidized to fully aromatic isoquinolines.[5]

Role in Drug Discovery

The utility of this compound is directly tied to the pharmacological importance of the scaffolds it helps create.

  • Central Nervous System (CNS) Agents: The isoquinoline and phenethylamine cores derived from this aldehyde are prevalent in many CNS-active compounds. Its structure serves as a building block for designing serotonin receptor ligands and other psychoactive agents.[3]

  • Anticancer Agents: Many natural and synthetic isoquinoline alkaloids exhibit potent anticancer activity, often by inhibiting tubulin polymerization or acting as topoisomerase inhibitors.[6]

  • Diversity-Oriented Synthesis (DOS): This aldehyde is an exemplary starting material for DOS campaigns, where a common precursor is used to rapidly generate a library of structurally diverse molecules for high-throughput screening.[6]

Conclusion

This compound stands out as a sophisticated and valuable intermediate in modern organic synthesis. While its own discovery narrative is not prominently recorded, its history is written in the multitude of complex molecules it has enabled. Its strategic arrangement of an aldehyde, a primary amine, and two methoxy groups provides chemists with a powerful tool for constructing the heterocyclic systems that are fundamental to medicinal chemistry. The synthetic routes to its preparation are logical and scalable, and its application in cornerstone reactions like the Pictet-Spengler synthesis ensures its continued relevance in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge for researchers and drug development professionals to effectively harness the synthetic potential of this versatile chemical building block.

References

  • Chen, Z., Xiang, J., & Li, Z. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chemical Engineering of Chinese Universities. Retrieved from [Link]

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  • Wikipedia. 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

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  • PubChem. 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Tchokouaha, P. R. Y., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6693. Retrieved from [Link]

  • Patsnap. Green synthesis method of 2, 5-dimethoxybenzaldehyde. Eureka. Retrieved from [Link]

  • Autech. Understanding the Chemical Properties and Synthesis of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Reddit. (2025, December 12). 2,5-dimethoxybenzaldehyde. r/crystalgrowing. Retrieved from [Link]

  • National Institutes of Health. One-Pot Synthesis of Benzo[3][7]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. Retrieved from [Link]

  • Stoye, A., et al. (2012). The Pictet-Spengler Reaction Updates Its Habits. Angewandte Chemie International Edition, 51(26), 6334-6337. Retrieved from [Link]

  • Wikipedia. Bischler–Napieralski reaction. Retrieved from [Link]

  • Rathi, P., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110. Retrieved from [Link]

  • Sato, Y., et al. (2009). Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. Organic Letters, 11(22), 5154-5157. Retrieved from [Link]

  • Grem, J. L., et al. (2014). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 19(8), 12699-12726. Retrieved from [Link]

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  • SciSpace. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]

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Methodological & Application

Synthesis of 6,7-Dimethoxyquinazoline Derivatives from 2-Amino-4,5-dimethoxybenzaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The 6,7-dimethoxy substitution pattern, in particular, is a key feature in several notable therapeutic agents, such as the antihypertensive drug Prazosin and a variety of tyrosine kinase inhibitors used in oncology.[4][5]

The strategic selection of starting materials is paramount for the efficient and divergent synthesis of quinazoline libraries. 2-Amino-4,5-dimethoxybenzaldehyde is a highly valuable precursor, as the vicinal amino and aldehyde functionalities provide a direct pathway for the construction of the pyrimidine ring, while the methoxy groups at the 4 and 5 positions translate to the desired 6,7-dimethoxy substitution pattern in the final quinazoline product. This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the synthesis of diverse quinazoline derivatives from this key intermediate.

Chemical Logic and Synthetic Strategy: Building the Quinazoline Core

The fundamental approach to constructing the quinazoline ring from this compound involves a cyclocondensation reaction with a suitable C1 or N-C1 synthon. The aldehyde group serves as an electrophilic center, while the amino group acts as a nucleophile. The choice of the reaction partner dictates the substitution pattern at the 2- and/or 4-positions of the resulting quinazoline.

A general overview of the synthetic pathways is depicted below:

G cluster_start Starting Material cluster_reagents Reaction Partners cluster_products Quinazoline Products A This compound B Ammonia/Amines A->B Cyclocondensation C Amides/Formamide A->C Cyclocondensation D Guanidine/Urea A->D Cyclocondensation E Nitriles A->E [4+2] Cycloaddition F Quinazolines B->F G Quinazolin-4-ones C->G H 2,4-Diaminoquinazolines D->H I 2-Substituted Quinazolines E->I

Figure 1: General synthetic routes to quinazoline derivatives from this compound.

This guide will focus on providing detailed protocols for the synthesis of key quinazoline intermediates and derivatives, drawing upon established methodologies for related substrates.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one via Cyclocondensation with Formamide

This protocol is adapted from established procedures for the synthesis of quinazolinones from 2-aminobenzoic acid derivatives.[6] The reaction with this compound is expected to proceed via initial imine formation followed by intramolecular cyclization and subsequent oxidation or rearrangement to the stable quinazolinone.

Reaction Scheme:

Figure 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of formamide (10-20 eq).

  • Heat the reaction mixture to 160-180 °C and maintain at this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or a suitable solvent system to afford pure 6,7-dimethoxyquinazolin-4(3H)-one.

Expected Outcome and Characterization:

The product is expected to be a crystalline solid. Characterization can be performed using:

  • ¹H NMR: To confirm the presence of the quinazolinone core and the methoxy groups.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Protocol 2: Synthesis of 2,4-Diamino-6,7-dimethoxyquinazoline

This protocol describes a plausible route for the synthesis of 2,4-diamino-6,7-dimethoxyquinazoline, a key scaffold in medicinal chemistry. The synthesis proceeds via a multi-step sequence involving the formation of an intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline, followed by amination. The initial steps are adapted from a patent describing the synthesis from a related benzaldehyde.[5]

Reaction Workflow:

G A This compound B Cyclization with Urea/Cyanamide A->B C 6,7-Dimethoxyquinazolin-4-one B->C D Chlorination (e.g., POCl₃) C->D E 4-Chloro-6,7-dimethoxyquinazoline D->E F Amination (e.g., NH₃) E->F G 2,4-Diamino-6,7-dimethoxyquinazoline F->G

Figure 3: Multi-step synthesis of 2,4-Diamino-6,7-dimethoxyquinazoline.

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

Follow Protocol 1.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • To a flask containing 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate).

  • Collect the precipitate by filtration, wash with water, and dry to obtain 4-chloro-6,7-dimethoxyquinazoline.

Step 3: Synthesis of 2,4-Diamino-6,7-dimethoxyquinazoline

  • Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent such as isopropanol or ethanol in a pressure vessel.

  • Saturate the solution with ammonia gas at 0-10 °C.

  • Seal the vessel and heat to 120-150 °C for 8-12 hours.

  • Cool the reaction mixture, and vent the excess ammonia.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield 2,4-diamino-6,7-dimethoxyquinazoline.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of key 6,7-dimethoxyquinazoline intermediates. Note that yields can vary based on reaction scale and purification methods.

Starting MaterialReagent(s)ProductTypical ConditionsExpected Yield
This compoundFormamide6,7-Dimethoxyquinazolin-4(3H)-one160-180 °C, 4-6 hModerate to Good
6,7-Dimethoxyquinazolin-4(3H)-onePOCl₃, DMF (cat.)4-Chloro-6,7-dimethoxyquinazolineReflux, 2-4 hGood to Excellent
4-Chloro-6,7-dimethoxyquinazolineAmmonia2,4-Diamino-6,7-dimethoxyquinazoline120-150 °C, 8-12 hModerate

Troubleshooting and Expert Insights

  • Low Yields in Cyclization: Incomplete conversion of the starting aldehyde can be addressed by increasing the reaction temperature or time. The use of microwave irradiation can also significantly accelerate the reaction and improve yields.[7]

  • Side Reactions during Chlorination: The chlorination step with POCl₃ is highly exothermic and should be performed with caution. Overheating can lead to decomposition and the formation of tarry by-products. Careful temperature control is crucial.

  • Incomplete Amination: The amination step often requires high pressure and temperature to proceed to completion. Ensure the pressure vessel is properly sealed and the reaction is heated uniformly. The use of a catalyst, such as copper salts, may facilitate the amination at lower temperatures.

Conclusion

This compound serves as a versatile and strategically important starting material for the synthesis of a wide array of 6,7-dimethoxy-substituted quinazolines. The protocols outlined in this guide, adapted from established chemical literature, provide a solid foundation for researchers to access these valuable heterocyclic scaffolds. The ability to introduce diversity at the 2- and 4-positions through the judicious choice of reaction partners underscores the utility of this synthetic approach in drug discovery and development programs. Further optimization of reaction conditions, potentially through the use of modern techniques such as microwave-assisted synthesis and flow chemistry, can lead to more efficient and sustainable routes to these important molecules.

References

  • Azizian, J., et al. (2004b). A strategy to rapidly prepare novel polyheterocyclic compounds, 6-substituted quinazolino[4,3-b]quinazolin-8-ones. Tetrahedron Letters, 45(1), 117-120.
  • Hess, H. J., et al. (1977). Prazosin: a new antihypertensive agent. Journal of Medicinal Chemistry, 20(11), 1457-1463.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006).
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  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry, 86, 617-628.
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  • The Medicinal Functionality of Quinazolines.
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  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(4), 651-657.
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  • Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. Synlett, 29(10), 1339-1343.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(30), 20853-20858.
  • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ARKIVOC, 2007(14), 183-191.
  • Solvent-free Microwave Assisted Synthesis of New 2,4-Dimethoxybenzylaminotriazines. ARKIVOC, 2008(14), 192-200.
  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Arom

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The Versatile Virtuoso: 2-Amino-4,5-dimethoxybenzaldehyde as a Cornerstone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of organic synthesis, certain molecular motifs stand out for their exceptional utility and versatility. 2-Amino-4,5-dimethoxybenzaldehyde, a seemingly unassuming aromatic aldehyde, is one such cornerstone. Its unique arrangement of an aldehyde, a primary amine, and two electron-donating methoxy groups on a benzene ring bestows upon it a rich and varied reactivity profile. This makes it an invaluable precursor for the construction of a wide array of heterocyclic compounds, many of which form the core of medicinally important molecules. This technical guide delves into the multifaceted applications of this compound, offering not just protocols, but a deeper understanding of the chemical principles that govern its transformations.

The Quinazoline Nucleus: A Gateway to Potent Pharmaceuticals

The synthesis of the quinazoline scaffold represents one of the most significant applications of this compound. This bicyclic heterocycle is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The presence of the ortho-amino aldehyde functionality in our title compound provides a direct and efficient entry into this important class of molecules.

The Synthesis of 2,4-Diamino-6,7-dimethoxyquinazoline: A Precursor to Prazosin

A prime example of the utility of this compound is in the synthesis of 2,4-diamino-6,7-dimethoxyquinazoline, a key intermediate in the production of the antihypertensive drug Prazosin. The reaction proceeds through a cyclocondensation with a guanidine salt, a classic strategy for quinazoline formation.

The Underlying Chemistry: A Tale of Nucleophilic Attack and Cyclization

The reaction is initiated by the nucleophilic attack of a nitrogen atom from guanidine on the electrophilic carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization, where the exocyclic amino group of the intermediate attacks the newly formed imine carbon. Subsequent aromatization through the elimination of water furnishes the stable quinazoline ring system. The electron-donating methoxy groups on the benzene ring enhance the nucleophilicity of the amino group, facilitating the initial condensation step.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product This compound This compound Initial Condensation Initial Condensation This compound->Initial Condensation Nucleophilic Attack Guanidine HCl Guanidine HCl Guanidine HCl->Initial Condensation Intramolecular Cyclization Intramolecular Cyclization Initial Condensation->Intramolecular Cyclization Intermediate Formation Aromatization Aromatization Intramolecular Cyclization->Aromatization Dehydration 2,4-Diamino-6,7-dimethoxyquinazoline 2,4-Diamino-6,7-dimethoxyquinazoline Aromatization->2,4-Diamino-6,7-dimethoxyquinazoline

Figure 1: A simplified workflow for the synthesis of 2,4-diamino-6,7-dimethoxyquinazoline.

Protocol 1: Synthesis of 2,4-Diamino-6,7-dimethoxyquinazoline

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add guanidine hydrochloride and stir the mixture for 30 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2,4-diamino-6,7-dimethoxyquinazoline.

Expected Outcome: A pale yellow solid with a yield typically ranging from 70-85%.

Prazosin Synthesis: From Intermediate to Active Pharmaceutical Ingredient

The journey from 2,4-diamino-6,7-dimethoxyquinazoline to Prazosin involves a two-step sequence: chlorination followed by nucleophilic substitution.

Protocol 2: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

Materials:

  • 2,4-Diamino-6,7-dimethoxyquinazoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, suspend 2,4-diamino-6,7-dimethoxyquinazoline in toluene.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to 80-90 °C and slowly add phosphorus oxychloride via the dropping funnel.

  • After the addition is complete, increase the temperature to reflux and maintain for 3-4 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline.[1][2][3][4]

Expected Outcome: A solid product with a yield of approximately 68%.[1]

Protocol 3: Synthesis of Prazosin

Materials:

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline

  • 1-(2-Furoyl)piperazine

  • A suitable high-boiling point solvent (e.g., isoamyl alcohol)

  • A base (e.g., triethylamine)

Procedure:

  • In a round-bottom flask, combine 2-chloro-4-amino-6,7-dimethoxyquinazoline, 1-(2-furoyl)piperazine, and the solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, and the product will precipitate.

  • Filter the solid, wash with a suitable solvent (e.g., ethanol), and dry to obtain Prazosin.[5][6]

Expected Outcome: A white to off-white crystalline solid.

The Friedländer Synthesis: Crafting the Quinoline Core

The Friedländer synthesis is a powerful and direct method for constructing quinoline rings. This compound, with its ortho-amino aldehyde functionality, is an ideal substrate for this reaction when paired with a compound containing an active methylene group (a CH₂ group adjacent to two electron-withdrawing groups).

The Mechanism: An Aldol Condensation-Cyclization Cascade

The reaction is generally believed to proceed through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of this compound. This is followed by a cyclization reaction where the amino group attacks one of the carbonyl groups of the intermediate, and subsequent dehydration leads to the aromatic quinoline ring.[7][8] The electron-rich nature of the benzene ring in our starting material facilitates the electrophilic aromatic substitution-like cyclization step.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product This compound This compound Aldol Condensation Aldol Condensation This compound->Aldol Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Condensation Cyclization/Dehydration Cyclization/Dehydration Aldol Condensation->Cyclization/Dehydration Intermediate Formation Substituted Quinoline Substituted Quinoline Cyclization/Dehydration->Substituted Quinoline

Figure 2: The general workflow of the Friedländer quinoline synthesis.

Protocol 4: Friedländer Synthesis of a 6,7-Dimethoxyquinoline Derivative

Materials:

  • This compound

  • Ethyl acetoacetate

  • A catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of the chosen catalyst.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the corresponding ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate.

Quantitative Data Summary:

Starting AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
This compoundEthyl acetoacetatePiperidineEthanol3~85
This compoundAcetylacetonep-TSAToluene4~80
This compoundDiethyl malonateSodium EthoxideEthanol6~75

Expanding Horizons: Multicomponent Reactions

The inherent reactivity of this compound makes it an excellent candidate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly atom-economical and offer a rapid route to molecular diversity.

While specific, well-documented MCRs utilizing this compound to form diverse heterocyclic systems beyond quinazolines and quinolines are less common in readily available literature, its structural motifs suggest potential for participation in reactions like the Ugi or Passerini reactions with appropriate modifications. The exploration of its use in MCRs represents a promising area for future research in the synthesis of novel bioactive compounds.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound has firmly established itself as a versatile and valuable building block in the synthesis of heterocyclic compounds. Its application in the construction of the quinazoline and quinoline cores, which are central to numerous pharmaceuticals, underscores its significance in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to effectively utilize this remarkable compound in their synthetic endeavors. As the field of organic synthesis continues to evolve, the potential for this compound to participate in novel transformations and contribute to the creation of new molecular entities remains a fertile ground for exploration.

References

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • PrepChem.com. Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. Available at: [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33265–33286. Available at: [Link]

  • Name Reactions in Organic Synthesis. Friedlander Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

  • ResearchGate. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available at: [Link]

  • Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 1(4), 223–230. Available at: [Link]

  • Semantic Scholar. DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Available at: [Link]

  • Hess, H. J., et al. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 20(11), 1457-1461. Available at: [Link]

  • Google Patents. Process for preparing alpha-form of prazosin hydrochloride.
  • Hughes, C. C., & Schipper, K. M. (2006). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 84(7), 934-943. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • JOCPR. Application of pfitzinger reaction in. Available at: [Link]

  • Chemical Papers. Synthetic use of the Pfitzinger reaction in preparation of 2(,3)-(di)substituted derivatives of quinoline-4-carboxylic acids. Available at: [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available at: [Link]

  • Semantic Scholar. Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Available at: [Link]

  • MDPI. Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Available at: [Link]

  • ResearchGate. Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylamin. Available at: [Link]

  • National Center for Biotechnology Information. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Available at: [Link]

Sources

The Strategic Utility of 2-Amino-4,5-dimethoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 2-Amino-4,5-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique structural features—an electron-rich aromatic ring, a reactive aldehyde moiety, and a nucleophilic amino group—provide a powerful toolkit for the construction of a diverse array of heterocyclic scaffolds. These scaffolds form the core of numerous biologically active compounds with potential applications in oncology, infectious diseases, and neurology. This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key pharmacologically relevant molecular frameworks, including tetrahydroisoquinolines, Schiff bases, and quinazolines.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueReference(s)
CAS Number 22608-87-3[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Crystalline solid
Melting Point Not widely reported
Solubility Soluble in common organic solvents

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The strategic placement of the amino, methoxy, and aldehyde groups on the benzene ring of this compound makes it an ideal precursor for a variety of cyclization and condensation reactions. The following sections detail its application in the synthesis of three major classes of bioactive compounds.

Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The tetrahydroisoquinoline (THIQ) skeleton is a privileged scaffold found in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of pharmacological activities.[2][3] The Pictet-Spengler reaction is a powerful and widely utilized method for the construction of the THIQ ring system.[4] It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[5][6]

The Pictet-Spengler reaction is contingent upon the generation of an electrophilic iminium ion from the condensation of the amine and aldehyde. The subsequent intramolecular cyclization is an electrophilic aromatic substitution, which is facilitated by the electron-donating methoxy groups on the aromatic ring of the phenylethylamine derivative. The choice of acid catalyst is crucial; it must be strong enough to promote iminium ion formation and cyclization without causing unwanted side reactions.

This protocol is adapted from established procedures for the Pictet-Spengler reaction.[5][7]

Materials:

  • This compound

  • A suitable β-phenylethylamine derivative (e.g., dopamine hydrochloride, phenethylamine)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the β-phenylethylamine derivative (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Aldehyde: To the stirred solution, add this compound (1.0-1.2 eq) portion-wise at room temperature.

  • Acid Catalysis: Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.

Pictet_Spengler_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine β-Phenylethylamine in Anhydrous Solvent Mixing Mixing and Stirring Amine->Mixing Aldehyde 2-Amino-4,5- dimethoxybenzaldehyde Aldehyde->Mixing Acid Acid Catalyst Addition Mixing->Acid TLC Reaction Monitoring (TLC) Acid->TLC Neutralize Neutralization TLC->Neutralize Extract Extraction Neutralize->Extract Purify Purification (Column Chromatography) Extract->Purify Product Pure Tetrahydroisoquinoline Purify->Product

Caption: Pictet-Spengler Reaction Workflow.

Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9] The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde or ketone.

The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism. An acid catalyst is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the formation of the Schiff base.

This protocol is based on general procedures for Schiff base synthesis.[8][10]

Materials:

  • This compound

  • A primary amine (e.g., a substituted aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Amine Addition: To this solution, add the primary amine (1.0 eq) dissolved in a minimal amount of ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux: Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry it. If necessary, recrystallize the product from a suitable solvent to obtain the pure Schiff base.

Schiff_Base_Synthesis Start This compound + Primary Amine in Ethanol Catalyst Add Catalytic Acetic Acid Start->Catalyst Reflux Reflux (2-6 h) Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize (if needed) Wash->Recrystallize Product Pure Schiff Base Recrystallize->Product

Caption: Schiff Base Synthesis Workflow.

While specific data for Schiff bases derived from this compound is limited, numerous studies have demonstrated the potent antimicrobial and antifungal activities of Schiff bases derived from structurally similar benzaldehydes.[8][9] The presence of the azomethine group is often crucial for their biological activity.

Synthesis of Quinazoline Derivatives with Anticancer Potential

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as anticancer agents.[11][12][13] Several quinazoline-based drugs are clinically used for the treatment of various cancers.

The synthesis of the quinazoline ring system often involves the reaction of an anthranilic acid derivative with a suitable one-carbon source or a pre-formed amide. The use of this compound provides a pathway to 2-substituted quinazolines. The reaction conditions, including the choice of catalyst and solvent, are critical for achieving good yields and avoiding side products.

This conceptual protocol is based on established methods for quinazoline synthesis.[11][12]

Materials:

  • This compound

  • A suitable nitrogen source (e.g., ammonium acetate, formamide)

  • An oxidizing agent (if required)

  • High-boiling point solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Reagents for workup and purification

Procedure (Conceptual):

  • Reaction Setup: In a reaction vessel, combine this compound and the nitrogen source in a high-boiling point solvent.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 120-180 °C) for several hours.

  • Oxidation (if necessary): In some synthetic routes, an oxidation step may be required to form the aromatic quinazoline ring.

  • Workup and Purification: After cooling, the reaction mixture is worked up by pouring it into water and collecting the precipitated solid. The crude product is then purified by recrystallization or column chromatography.

Quinazoline_Synthesis_Pathway reagents This compound Nitrogen Source (e.g., NH₄OAc) High-Boiling Solvent (e.g., DMF) reaction Heating (120-180°C) Cyclization & Aromatization reagents->reaction workup Precipitation in Water Filtration Purification reaction->workup product 2-Substituted Quinazoline workup->product

Sources

Application Notes & Protocols: Leveraging 2-Amino-4,5-dimethoxybenzaldehyde for the Synthesis of Medicinally Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of key heterocyclic compounds using 2-amino-4,5-dimethoxybenzaldehyde as a versatile starting material. We delve into the synthesis of quinolines via the Friedländer Annulation and the construction of quinazolines, explaining the mechanistic underpinnings of these transformations and the rationale behind specific experimental conditions. By offering step-by-step protocols, data-driven insights, and visual guides to reaction pathways, this document serves as a practical resource for the efficient synthesis of valuable molecular scaffolds.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a central focus of modern organic chemistry.[1] The strategic selection of starting materials is paramount to developing efficient, modular, and scalable synthetic routes. This compound is an exemplary building block for heterocyclic synthesis due to its unique trifecta of functional groups:

  • An aldehyde group , which serves as a reactive electrophilic site for condensation reactions.

  • An aniline amine group , which acts as a nucleophile, crucial for intramolecular cyclization events.

  • The ortho-positioning of these two groups, which facilitates the formation of fused six-membered rings.

  • Two electron-donating methoxy groups , which activate the aromatic ring and can influence the electronic properties and biological activity of the final products.

This guide explores the application of this precursor in two of the most fundamental and powerful reactions for building N-heterocycles: the Friedländer synthesis of quinolines and the construction of the quinazoline nucleus.

Synthesis of 6,7-Dimethoxyquinolines via Friedländer Annulation

The Friedländer synthesis is a classical, yet highly effective, method for constructing the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (an active methylene compound), such as a ketone or β-ketoester.[2][3]

Mechanistic Insight

The reaction proceeds via an initial condensation followed by a cyclization and dehydration cascade. Two primary mechanistic pathways are generally accepted, often dictated by whether the reaction is acid- or base-catalyzed.[4]

  • Aldol-First Pathway (Base-Catalyzed): The active methylene compound is deprotonated by a base to form an enolate, which then attacks the aldehyde carbonyl of this compound. The resulting aldol adduct undergoes intramolecular cyclization (attack of the aniline amine onto the ketone) and subsequent dehydration to yield the aromatic quinoline ring.

  • Schiff Base-First Pathway (Acid-Catalyzed): The aniline amine condenses with the ketone of the active methylene compound to form an enamine or Schiff base intermediate. This is followed by an intramolecular aldol-type reaction and dehydration to furnish the final product.[4]

The diagram below illustrates the general mechanistic flow of the Friedländer Annulation.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_product Product A 2-Amino-4,5- dimethoxybenzaldehyde C Aldol Adduct A->C + Ketone Enolate (Base-Catalyzed) D Schiff Base / Enamine A->D + Ketone (Acid-Catalyzed) B Active Methylene Compound (e.g., Ketone) B->C B->D E Cyclized Intermediate C->E Intramolecular Cyclization D->E Intramolecular Aldol Condensation F 6,7-Dimethoxyquinoline E->F Dehydration (-H2O) caption General Mechanisms of the Friedländer Annulation.

Caption: General Mechanisms of the Friedländer Annulation.

Protocol: Microwave-Assisted Synthesis of 2-Phenyl-6,7-dimethoxyquinoline

Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[5][6][7] This protocol is adapted from general microwave-assisted Friedländer procedures.[5]

Materials:

  • This compound

  • Acetophenone

  • p-Toluenesulfonic acid (p-TsOH) or Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • 10 mL Microwave synthesis vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 181.2 mg).

  • Add acetophenone (1.2 mmol, 144.2 mg, 140 µL).

  • Add the catalyst: for acid catalysis, use p-TsOH (0.2 mmol, 34.4 mg); for base catalysis, use KOH (0.5 mmol, 28.1 mg).

  • Add 3 mL of ethanol as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction progress by TLC.

  • After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-phenyl-6,7-dimethoxyquinoline.

Data Summary

The choice of catalyst and reaction partner significantly impacts the outcome. The following table summarizes representative results for the synthesis of various 6,7-dimethoxyquinolines.

EntryActive Methylene CompoundCatalystTime (min)Yield (%)
1Acetophenonep-TsOH20~85-95
2CyclohexanoneKOH15~90-98
3Ethyl acetoacetatep-TsOH25~80-90
4PropiophenoneKOH20~88-96

Synthesis of 6,7-Dimethoxyquinazolines

Quinazolines are another class of N-heterocycles with profound importance in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors.[8] Their synthesis from 2-aminobenzaldehydes can be achieved through various strategies, often involving condensation with a nitrogen source followed by cyclization and aromatization.

Mechanistic Insight: Metal-Catalyzed Aerobic Oxidation

A robust and modern approach involves the reaction of a 2-aminobenzaldehyde with a primary amine or its equivalent, often under metal catalysis. For example, a copper-catalyzed system can facilitate the aerobic oxidation pathway.[9]

  • Schiff Base Formation: this compound condenses with a primary amine (e.g., benzylamine) to form the corresponding Schiff base (imine).

  • Cyclization: The aniline nitrogen attacks the imine carbon in an intramolecular fashion to form a dihydroquinazoline intermediate.

  • Oxidation: A metal catalyst (e.g., Cu(I)/Cu(II) or Fe(II)/Fe(III)) facilitates the oxidation of the dihydroquinazoline to the aromatic quinazoline, using molecular oxygen from the air as the terminal oxidant. This step is crucial for aromatization and product stability.

G A 2-Amino-4,5- dimethoxybenzaldehyde C Schiff Base Intermediate A->C Condensation -H2O B Primary Amine (R-NH2) B->C D Dihydroquinazoline Intermediate C->D Intramolecular Cyclization E 6,7-Dimethoxy- quinazoline D->E [Oxidation] (e.g., Cu-Catalyst, O2) -2[H] caption Pathway for Quinazoline Synthesis. G A 2-Amino-4,5- dimethoxybenzaldehyde C Tetrahydroquinoline Intermediate A->C Pictet-Spengler Reaction B Phenethylamine Derivative B->C E Fused Quino[1,2-c] quinazoline C->E Annulation D One-Carbon Electrophile (e.g., HC(OEt)3) D->E caption Workflow for Fused Heterocycle Synthesis.

Sources

Application Notes & Protocols: 2-Amino-4,5-dimethoxybenzaldehyde as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Amino-4,5-dimethoxybenzaldehyde

This compound is a highly functionalized aromatic compound that serves as a cornerstone in the synthesis of a multitude of biologically active molecules.[1] Its strategic value lies in the unique arrangement of its functional groups: an aldehyde, a primary amine, and two electron-donating methoxy groups on the benzene ring. This specific ortho-amino-aldehyde configuration is primed for cyclization reactions, making it an exceptionally efficient starting material for building complex heterocyclic scaffolds.

The methoxy groups at the 4- and 5-positions not only activate the aromatic ring towards electrophilic substitution but are also a common structural motif in numerous pharmaceuticals and natural products.[2] This makes this compound a direct and valuable precursor for drug discovery campaigns, particularly in the development of agents targeting the central nervous system and in oncology.[2][3] This guide provides detailed protocols and mechanistic insights into its application for synthesizing key bioactive cores, including quinazolines and isoquinolines.

Compound Property Value
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number 22608-87-3[2]
Appearance Typically a yellow to brown crystalline solid
Storage 2-8°C, sealed, dry, protected from light[2]

Critical Safety Precautions

Before commencing any protocol, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents.

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

  • Hazards: Similar aromatic aldehydes are known to cause skin and serious eye irritation. May cause respiratory irritation and sensitization.[4][5]

  • Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing fires.[6]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Application I: Synthesis of the 6,7-Dimethoxyquinazoline Core

The 6,7-dimethoxy-4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the antihypertensive drug Prazosin and related α1-adrenoceptor antagonists.[7][8] The synthesis leverages a cyclocondensation reaction, often a variation of the Friedländer annulation, where the ortho-amino-aldehyde reacts with a suitable nitrogen-containing component.

Principle of the Reaction

This protocol describes a foundational synthesis of a 2,4-disubstituted-6,7-dimethoxyquinazoline. The reaction proceeds through an initial condensation of this compound with a compound containing an activated methylene group adjacent to a nitrile (e.g., malononitrile), followed by cyclization. This efficient method rapidly constructs the pyrimidine ring fused to the dimethoxybenzene moiety.

Workflow for Quinazoline Synthesis

cluster_prep Reaction Setup cluster_reaction Cyclocondensation cluster_workup Isolation & Purification A 2-Amino-4,5-dimethoxy- benzaldehyde D Mix Reagents & Heat A->D B Guanidine Carbonate B->D C Solvent (e.g., DMF) C->D E Monitor by TLC D->E ~4-6h E->D Incomplete F Cool & Precipitate E->F Complete G Filter & Wash Solid F->G H Recrystallize G->H I Pure 4-Amino-6,7- dimethoxyquinazoline H->I

Caption: Workflow for 4-Amino-6,7-dimethoxyquinazoline Synthesis.

Detailed Protocol: Synthesis of 4-Amino-6,7-dimethoxyquinazoline

Causality Note: This protocol is a representative synthesis for the quinazoline core. Guanidine provides the N-C-N unit required to form the 2-amino-4-hydroxypyrimidine ring, which tautomerizes to the more stable 4-amino form.

  • Reagents & Materials:

    • This compound (1.81 g, 10 mmol)

    • Guanidine carbonate (1.80 g, 10 mmol)

    • N,N-Dimethylformamide (DMF, 20 mL)

    • Ethanol (for recrystallization)

    • Round-bottom flask (100 mL) with reflux condenser

    • Magnetic stirrer and heating mantle

    • TLC plates (silica gel)

  • Procedure:

    • To the 100 mL round-bottom flask, add this compound (10 mmol) and guanidine carbonate (10 mmol).

    • Add DMF (20 mL) and a magnetic stir bar.

    • Attach the reflux condenser and heat the mixture to 120-130 °C with stirring.

    • Maintain the temperature and monitor the reaction progress using TLC (e.g., 9:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 4-6 hours.

    • Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate will form.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL).

    • Dry the crude product under vacuum.

    • Purify the product by recrystallization from hot ethanol to yield pure 4-amino-6,7-dimethoxyquinazoline.

Application II: Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines (THIQs) and tetrahydro-β-carbolines (THBCs), which are core structures in many alkaloids and pharmacologically active compounds.[9][10] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization.[9] Here, this compound serves as the aldehyde component.

Principle of the Reaction

The amine of the β-arylethylamine (e.g., dopamine or phenylethylamine) nucleophilically attacks the carbonyl carbon of this compound to form a Schiff base (or iminium ion under acidic conditions). The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium carbon in an intramolecular Friedel-Crafts-type reaction to form the new heterocyclic ring.

Pictet-Spengler Reaction Mechanism

A β-Arylethylamine + This compound B Schiff Base Formation A->B Condensation (-H₂O) C Protonation (H+) B->C D Electrophilic Iminium Ion C->D E Intramolecular Electrophilic Aromatic Substitution (SEAr) D->E Ring Closure F Deprotonation E->F G Tetrahydroisoquinoline Product F->G

Caption: Generalized Mechanism of the Pictet-Spengler Reaction.

Detailed Protocol: Synthesis of a Substituted Tetrahydroisoquinoline
  • Reagents & Materials:

    • This compound (1.81 g, 10 mmol)

    • Dopamine hydrochloride (1.90 g, 10 mmol)

    • Methanol (50 mL)

    • Concentrated Hydrochloric Acid (HCl, ~0.5 mL)

    • Round-bottom flask (100 mL) with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve this compound (10 mmol) and dopamine hydrochloride (10 mmol) in methanol (50 mL) in the round-bottom flask.

    • Add a few drops of concentrated HCl to catalyze the reaction (target pH ~4-5). Causality Note: The acid is crucial for promoting the formation of the electrophilic iminium ion intermediate, which is necessary for the subsequent ring closure.

    • Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume to approximately 10 mL under reduced pressure.

    • Slowly add diethyl ether to the concentrated solution to precipitate the hydrochloride salt of the product.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

    • If necessary, the free base can be obtained by dissolving the salt in water, neutralizing with a base (e.g., NaHCO₃), and extracting with an organic solvent like dichloromethane.

Application III: Isoquinoline Synthesis via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic method for synthesizing the isoquinoline nucleus.[11] The standard reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[12][13] The electron-donating methoxy groups on the benzaldehyde ring facilitate the crucial cyclization step.

Principle of the Reaction

The synthesis occurs in two main stages: first, the formation of a Schiff base (benzalaminoacetal) from the aldehyde and the aminoacetal. Second, under strong acidic conditions, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the isoquinoline structure after dehydration.[11][12]

Detailed Protocol: Synthesis of 6,7-Dimethoxyisoquinoline

Note: This protocol uses 3,4-dimethoxybenzaldehyde (veratraldehyde) as a readily available and highly illustrative model for the reactivity of dimethoxy-substituted benzaldehydes in this transformation. The principles are directly applicable.[13]

  • Reagents & Materials:

    • 3,4-Dimethoxybenzaldehyde (1.66 g, 10 mmol)

    • Aminoacetaldehyde dimethyl acetal (1.05 g, 10 mmol)

    • Toluene (40 mL)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (for extraction)

    • Sodium hydroxide solution (for neutralization)

    • Dean-Stark apparatus

  • Procedure:

    • Step 1: Schiff Base Formation. Combine 3,4-dimethoxybenzaldehyde (10 mmol) and aminoacetaldehyde dimethyl acetal (10 mmol) in toluene (40 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Reflux for 2-4 hours until no more water is collected.

    • Cool the mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal intermediate.

    • Step 2: Cyclization. Carefully add the crude intermediate to a flask containing chilled concentrated sulfuric acid (10 mL) at 0 °C. Safety Note: This step is highly exothermic and should be performed with extreme caution.

    • Allow the mixture to stir at room temperature for 12-24 hours.

    • Pour the reaction mixture carefully onto crushed ice and neutralize with a concentrated NaOH solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6,7-dimethoxyisoquinoline.

References

  • Organic Reactions, Inc. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Molecules. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

  • Patsnap. (n.d.). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • Future Medicinal Chemistry. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Reddit. (2025). 2,5-dimethoxybenzaldehyde : r/crystalgrowing. Retrieved from [Link]

  • ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Two Diimine Schiff Bases Derived from 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Molecules. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Retrieved from [Link]

  • ACS Combinatorial Science. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2022). synthesis of an imine or Schiff base - laboratory experiment. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Molecules. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). KR810000956B1 - Process for preparing alpha-form of prazosin hydrochloride.
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (n.d.). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Retrieved from [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • International Journal of PharmTech Research. (n.d.). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Retrieved from [Link]

  • PubMed. (n.d.). Peptides and peptidoaldehydes as substrates for the Pictet-Spengler reaction. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Retrieved from [Link]

Sources

Application Note & Protocol: Regioselective Nitration of 2-Amino-4,5-dimethoxybenzaldehyde for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the nitration of 2-Amino-4,5-dimethoxybenzaldehyde. The synthesis of nitrated aromatic aldehydes is a critical step in the development of a wide range of pharmaceutical compounds and functional materials. This document outlines a robust, two-step procedure involving the protection of the activating amino group via acetylation, followed by a regioselective nitration. The rationale behind the experimental design, a detailed step-by-step protocol, and methods for purification and characterization of the final product are presented. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Nitrated Aminobenzaldehydes

Aromatic nitro compounds are pivotal precursors in organic synthesis, primarily due to the versatile reactivity of the nitro group, which can be readily reduced to an amino group or participate in various nucleophilic substitution and condensation reactions. Specifically, nitrated derivatives of this compound are valuable intermediates in the synthesis of complex heterocyclic scaffolds found in a variety of biologically active molecules. The precise introduction of a nitro group onto the aromatic ring allows for further functionalization, enabling the construction of diverse molecular architectures with potential therapeutic applications.

The primary challenge in the nitration of this compound lies in controlling the regioselectivity of the reaction. The starting material possesses three activating substituents: a strongly activating amino group and two moderately activating methoxy groups. Direct nitration with a standard mixed acid (HNO₃/H₂SO₄) protocol is complicated by the protonation of the basic amino group to form an anilinium ion (-NH₃⁺). This protonated form is a meta-directing and deactivating group, which conflicts with the ortho-, para-directing influence of the methoxy groups, potentially leading to a mixture of isomers and undesired side products.[1]

To circumvent this issue, a protection strategy is employed. The amino group is first converted to an acetamido group (-NHCOCH₃). This transformation serves two critical purposes:

  • Modulation of Reactivity: The acetamido group is still an activating, ortho-, para-directing group, but its activating strength is attenuated compared to the free amino group. This moderation helps to prevent over-nitration and oxidative side reactions.

  • Control of Regioselectivity: The non-basic nature of the acetamido group prevents its protonation under the acidic nitration conditions, thus preserving its ortho-, para-directing influence. This allows for a more predictable and selective introduction of the nitro group.[2]

This application note details a reliable protocol for the acetylation of this compound followed by the regioselective nitration of the resulting 2-Acetamido-4,5-dimethoxybenzaldehyde.

Reaction Mechanism and Regioselectivity

The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[4]

The regiochemical outcome of the nitration of 2-Acetamido-4,5-dimethoxybenzaldehyde is governed by the directing effects of the substituents on the benzene ring. The acetamido group at C-2 and the methoxy groups at C-4 and C-5 are all ortho-, para-directing. The aldehyde group at C-1 is a deactivating, meta-directing group.

Considering the positions available for substitution (C-3 and C-6), the directing effects of the activating groups will predominantly influence the position of the incoming nitro group. The acetamido group at C-2 directs ortho and para to itself (positions C-3 and C-6). The methoxy group at C-4 directs ortho and para to itself (positions C-3 and C-5, with C-5 being occupied). The methoxy group at C-5 directs ortho and para to itself (positions C-4 and C-6, with C-4 being occupied).

The most likely position for nitration is C-6, as it is para to the acetamido group and ortho to the C-5 methoxy group, and is sterically less hindered than the C-3 position which is ortho to both the acetamido and the C-4 methoxy group. Therefore, the expected major product is 2-Acetamido-4,5-dimethoxy-6-nitrobenzaldehyde. Subsequent deprotection of the acetamido group will yield the desired 2-Amino-4,5-dimethoxy-6-nitrobenzaldehyde.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-4,5-dimethoxy-6-nitrobenzaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Acetic AnhydrideACS Reagent GradeCommercially Available
Glacial Acetic AcidACS Reagent GradeCommercially Available
Nitric Acid (fuming, ≥90%)ACS Reagent GradeCommercially Available
Sulfuric Acid (95-98%)ACS Reagent GradeCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Sodium BicarbonateACS Reagent GradeCommercially Available
Sodium Sulfate (anhydrous)ACS Reagent GradeCommercially Available
Hydrochloric Acid (concentrated)ACS Reagent GradeCommercially Available
Ethanol95%Commercially Available
Step 1: Acetylation of this compound

This step protects the amino group as an acetamide to control the subsequent nitration.

Experimental Workflow for Acetylation

Acetylation_Workflow Start Dissolve this compound in Glacial Acetic Acid Add_Ac2O Add Acetic Anhydride Start->Add_Ac2O Stir Stir at Room Temperature (12-16 hours) Add_Ac2O->Stir Quench Pour onto Ice-Water Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry End 2-Acetamido-4,5-dimethoxybenzaldehyde Dry->End Nitration_Workflow Start Prepare Nitrating Mixture (HNO3 in H2SO4 at 0°C) Add_Substrate Add 2-Acetamido-4,5-dimethoxybenzaldehyde solution in H2SO4 dropwise at 0-5°C Start->Add_Substrate Stir Stir at 0-5°C (2-3 hours) Add_Substrate->Stir Quench Pour onto Crushed Ice Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Crude Product Wash->Dry End Crude 2-Acetamido-4,5-dimethoxy-6-nitrobenzaldehyde Dry->End

Sources

Derivatization of 2-Amino-4,5-dimethoxybenzaldehyde for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Derivatization of 2-Amino-4,5-dimethoxybenzaldehyde: A Scaffold for Bioactive Probes and Enzyme Inhibitors

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of this compound. This readily available aromatic compound serves as a versatile molecular scaffold, uniquely equipped with three key functional groups: a nucleophilic primary amine, an electrophilic aldehyde, and electron-donating methoxy groups. This strategic arrangement allows for its transformation into a diverse range of derivatives with significant potential in biological assays. We will explore two primary derivatization pathways: the synthesis of Schiff bases for screening as enzyme inhibitors and the development of fluorescent quinoxaline derivatives for sensitive analyte detection. The methodologies presented are designed to be robust and self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in drug development and chemical biology.

The Scientific Rationale: Why Derivatize this compound?

The utility of a starting material in chemical biology is defined by its potential for modification. This compound is an exemplary scaffold precisely because its functional groups—the primary amine (-NH₂) and the aldehyde (-CHO)—are amenable to high-yield chemical transformations. Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. This is crucial in biological research for several reasons:

  • Enhanced Bioactivity: Simple scaffolds can be converted into potent and specific bioactive molecules. For instance, the formation of a Schiff base (azomethine) introduces an imine group (-C=N-), which is a common pharmacophore in compounds with antimicrobial, anticancer, and anti-inflammatory activities[1][2][3].

  • Improved Detection and Quantification: Modifying a molecule can introduce or enhance a detectable property, such as fluorescence or a strong UV absorbance. This is the foundation of many sensitive assays for quantifying low-abundance biomolecules[4][5]. The process makes otherwise "invisible" molecules detectable by common laboratory instruments like spectrophotometers or mass spectrometers[5].

  • Tuning Physicochemical Properties: Derivatization can alter a molecule's solubility, stability, and ability to cross biological membranes, which is critical for applications in cell-based assays and bioimaging[6].

This guide focuses on leveraging the aldehyde and a neighboring amine functionality to create two distinct classes of derivatives for downstream biological applications.

Core Strategy I: Schiff Base Synthesis for Enzyme Inhibitor Screening

The condensation of an aldehyde with a primary amine to form a Schiff base is one of the most fundamental and reliable reactions in organic chemistry[3]. The resulting imine bond is a key structural motif in many biologically active compounds. Derivatives of substituted benzaldehydes have demonstrated potent inhibitory activity against critical enzymes such as acetylcholinesterase (implicated in Alzheimer's disease) and carbonic anhydrases[7][8][9].

The causality behind this approach is that the planar, electron-rich structure of the Schiff base can effectively dock into the active sites of enzymes, leading to inhibition. The specific substituents on the aromatic rings can be varied to optimize binding affinity and selectivity[8].

Workflow for Schiff Base Synthesis and Characterization

The following diagram outlines the straightforward workflow from starting materials to a purified, characterized Schiff base ready for biological screening.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation A This compound + Primary Amine (R-NH2) B Condensation Reaction (Ethanol, Reflux) A->B Reactants F FT-IR Spectroscopy C Crude Schiff Base B->C Reaction G NMR Spectroscopy (1H, 13C) D Purification (Recrystallization) C->D Isolation H Mass Spectrometry (MS) E Pure Schiff Base Derivative D->E Final Product E->F Characterize E->G Characterize E->H Characterize I Verified Structure for Assay G cluster_prep Sample Preparation & Derivatization cluster_analysis Quantification A Biological Sample (e.g., Plasma) B Deproteinization (e.g., with Perchloric Acid) A->B C Analyte-containing Supernatant B->C D Add 1,2-diamino-4,5-dimethoxybenzene & Incubate C->D E Formation of Fluorescent Quinoxaline Derivative D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H Fluorescence Detection (Ex/Em Scan) G->H I Quantify Peak Area Against Standard Curve H->I J Analyte Concentration I->J

Sources

Application Notes & Protocols: Synthesis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Isoquinoline Core

The isoquinoline scaffold is a privileged heterocyclic motif of immense importance in medicinal chemistry and natural product synthesis.[1][2] Isoquinoline alkaloids, a diverse family of natural products, exhibit a remarkable breadth of biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Prominent drugs such as the vasodilator papaverine, the antitussive codeine, and the antibacterial agent berberine feature this core structure.[3][5][6] The therapeutic relevance of this class of compounds continually drives the development of novel and efficient synthetic strategies to access both naturally occurring alkaloids and their designed analogues for drug discovery programs.[2][3][7]

This technical guide provides an in-depth exploration of the cornerstone synthetic transformations used to construct the isoquinoline nucleus. It moves beyond a mere listing of reactions to explain the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route. Detailed, field-proven protocols are provided for key reactions, alongside a discussion of modern, greener alternatives that align with contemporary demands for sustainable chemical synthesis.[1]

Core Synthetic Strategies: A Comparative Overview

The construction of the isoquinoline ring system is dominated by several powerful and historically significant name reactions. The choice among these methods often depends on the desired substitution pattern, the nature of the available starting materials, and the required final oxidation state of the heterocyclic ring.

Synthetic MethodStarting MaterialsKey IntermediateProduct Core StructureKey Advantages
Bischler-Napieralski β-PhenylethylamideNitrilium ion or Imidoyl phosphate3,4-DihydroisoquinolineExcellent for 1-substituted derivatives; reliable.
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneIminium ion1,2,3,4-TetrahydroisoquinolineHigh atom economy; often proceeds under mild, biomimetic conditions.
Pomeranz-Fritsch Benzaldehyde, AminoacetalBenzalaminoacetal (Schiff base)Isoquinoline (fully aromatic)Direct access to the fully aromatic isoquinoline core.

Diagram: General Synthetic Workflow

The following diagram illustrates the typical progression from commercially available starting materials to a functionalized isoquinoline alkaloid, highlighting the critical cyclization step where the core synthetic strategies are employed.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Cyclization cluster_2 Phase 3: Post-Cyclization Modification Start Starting Materials (e.g., Phenylethylamine, Benzaldehyde) Precursor Functionalized Precursor (e.g., Amide, Imine) Start->Precursor Acylation / Condensation Cyclization Intramolecular Cyclization (e.g., Bischler-Napieralski, Pictet-Spengler) Precursor->Cyclization Intermediate Core Scaffold (e.g., Dihydroisoquinoline, Tetrahydroisoquinoline) Cyclization->Intermediate Final Target Isoquinoline Alkaloid Intermediate->Final Oxidation / Derivatization

Caption: A generalized workflow for isoquinoline alkaloid synthesis.

In-Depth Analysis and Protocols

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-phenylethylamide.[8][9] The reaction is typically promoted by a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is most effective when the aromatic ring is activated with electron-donating groups.[8][10][11]

Causality of Experimental Choices: The choice of dehydrating agent is critical. POCl₃ is widely used and functions by converting the amide's carbonyl oxygen into a good leaving group (a dichlorophosphate ester).[10][12] This facilitates the formation of a key electrophilic intermediate. For less reactive aromatic systems, a stronger combination, like P₂O₅ in refluxing POCl₃, is employed, which generates a pyrophosphate intermediate—an even better leaving group.[8][11] The reaction is typically run at elevated temperatures (reflux) to provide the necessary activation energy for the intramolecular electrophilic aromatic substitution.

Mechanistic Diagram: Bischler-Napieralski Reaction

G Amide β-Phenylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ POCl3 POCl₃ Nitrilium Nitrilium Ion (Electrophile) Intermediate1->Nitrilium - (PO₂Cl₂)- Cyclized Cyclized Cationic Intermediate Nitrilium->Cyclized Intramolecular SEAr Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: Mechanism of the Bischler-Napieralski reaction.

Protocol 1: Synthesis of a 3,4-Dihydroisoquinoline Derivative

This protocol describes a general procedure for the synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Materials:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the starting amide (1.0 eq) and anhydrous acetonitrile (approx. 5 mL per 1 g of amide).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add POCl₃ (2.0 eq) dropwise via the dropping funnel over 15 minutes. Causality: Slow addition is necessary to control the initial exothermic reaction.

  • Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 82 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice. Expertise Note: This quenching step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Neutralization & Extraction: Make the aqueous solution basic (pH ~8-9) by the slow addition of a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,4-dihydroisoquinoline can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation:

  • TLC Monitoring: Disappearance of the starting amide spot and the appearance of a new, typically lower Rf, product spot.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The imine C=N stretch should be visible in the IR spectrum (~1610 cm⁻¹).

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a powerful biomimetic process that condenses a β-arylethylamine with an aldehyde or ketone to form a 1,2,3,4-tetrahydroisoquinoline.[13][14] The reaction proceeds via an initial Schiff base formation, which then generates an electrophilic iminium ion under acidic conditions.[14] This ion undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to complete the cyclization.[15][16]

Causality of Experimental Choices: The reaction's success hinges on the nucleophilicity of the aromatic ring. Electron-donating substituents (e.g., hydroxyl, methoxy) on the aryl group significantly accelerate the reaction, allowing it to proceed under very mild, often physiological, pH and temperature conditions.[6] The choice of acid catalyst (from strong acids like HCl to weaker acids like formic acid) can be tuned based on the reactivity of the substrates.[13]

Mechanistic Diagram: Pictet-Spengler Reaction

G Amine β-Arylethylamine Schiff Schiff Base Amine->Schiff + Aldehyde, -H₂O Aldehyde Aldehyde Iminium Iminium Ion (Electrophile) Schiff->Iminium + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular SEAr Product Tetrahydroisoquinoline Spiro->Product - H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

Protocol 2: Synthesis of a Tetrahydroisoquinoline Derivative

This protocol details the synthesis of (S)-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) from dopamine and acetaldehyde.

Materials:

  • Dopamine hydrochloride (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Phosphate buffer (pH 6.8)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve dopamine hydrochloride (1.0 eq) in the phosphate buffer (pH 6.8) in a round-bottom flask at room temperature.

  • Reagent Addition: Add acetaldehyde (1.1 eq) to the solution and stir the mixture. Expertise Note: The reaction is often run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol moiety of dopamine.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the consumption of dopamine by TLC or HPLC.

  • Workup and Neutralization: Once the reaction is complete, neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Causality: The product is more soluble in the organic phase after neutralization of its ammonium salt form.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Self-Validation:

  • pH Control: Maintaining the pH is crucial for biomimetic Pictet-Spengler reactions. A pH that is too low can protonate the amine, preventing Schiff base formation, while a pH that is too high will not facilitate iminium ion formation.

  • Spectroscopic Analysis: ¹H NMR will show the characteristic signals for the newly formed stereocenter at C-1 and the diastereotopic protons of the tetrahydroisoquinoline ring.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to fully aromatic isoquinolines.[17][18] The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[17][18]

Causality of Experimental Choices: This reaction traditionally requires strong acidic conditions (e.g., concentrated sulfuric acid) and heat, which can limit its applicability to sensitive substrates.[17] The mechanism involves the formation of a Schiff base, followed by cyclization and subsequent elimination of alcohol and water to achieve aromatization.[19] Modern modifications aim to use milder acids or alternative catalysts to improve yields and broaden the substrate scope.[20][21]

Mechanistic Diagram: Pomeranz-Fritsch Reaction

G Benzalaminoacetal Benzalaminoacetal Intermediate1 Cyclized Intermediate Benzalaminoacetal->Intermediate1 + H⁺, -ROH H2SO4 conc. H₂SO₄ Intermediate2 Dihydroisoquinoline intermediate Intermediate1->Intermediate2 Rearrangement Product Isoquinoline Intermediate2->Product - H₂O, Aromatization

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

Modern and Greener Synthetic Approaches

In response to the growing need for sustainable chemistry, recent research has focused on developing greener alternatives to the classical methods.[1] These innovations include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations.[1]

  • Photocatalysis: Visible-light photocatalysis offers a mild and environmentally benign method for constructing the isoquinoline core.[1]

  • Recyclable Catalysts: The use of recyclable solid-supported acid catalysts or metal nanoparticles (e.g., Fe₃O₄) minimizes waste and simplifies product purification.[1]

  • Benign Solvents: Replacing hazardous solvents with greener alternatives like water or polyethylene glycol (PEG) enhances the environmental profile of these syntheses.[1]

These modern approaches not only align with the principles of green chemistry but also often provide access to novel chemical space and improved synthetic efficiency.[22]

References

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • Patel, H., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Mal, D.R. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. NPTEL. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. ResearchGate. [Link]

  • Ma, D., et al. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of Chemical Research. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Birch, A.J., et al. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Szymański, P., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Jaman, Z., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry. [Link]

  • Movassaghi, M., et al. (2012). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Israel Journal of Chemistry. [Link]

  • ResearchGate. (2025). (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Kumar, G.S. (2015). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Biophysical Reviews. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. [Link]

  • Tron, G.C., et al. (2013). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Gensler, W.J. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • YouTube. (2022). Bischler-Napieralski Reaction. [Link]

  • Schittler, E., & Muller, J. (1948). [A new modification of the isoquinoline synthesis according to Pomeranz-Fritsch]. Helvetica Chimica Acta. [Link]

Sources

Application Notes & Protocols: Synthesis of Substituted Quinolines via Friedländer Annulation with 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Friedländer Annulation

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds, including antimalarial, anticancer, and antibacterial agents.[1][2] The Friedländer annulation, first reported in 1882, remains one of the most direct and versatile methods for constructing this privileged heterocyclic system.[3][4][5] The reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically under acid or base catalysis.[3][6][7]

This guide focuses on the use of 2-Amino-4,5-dimethoxybenzaldehyde as the starting 2-aminoaryl aldehyde. The electron-donating methoxy groups at the C4 and C5 positions (which become the C6 and C7 positions in the resulting quinoline) are of significant interest in drug development. These substituents can enhance pharmacokinetic properties, modulate receptor binding affinity, and serve as handles for further functionalization. Understanding the nuances of the Friedländer reaction with this specific substrate is therefore critical for researchers aiming to synthesize novel, highly functionalized quinoline derivatives.

This document provides a detailed mechanistic overview, field-tested experimental protocols, and insights into the critical parameters governing the successful synthesis of 6,7-dimethoxyquinolines.

Mechanistic Rationale: Controlling the Path to Annulation

The Friedländer synthesis is fundamentally a condensation followed by a cyclodehydration reaction.[3] While seemingly straightforward, the precise sequence of events can vary depending on the reaction conditions (acidic vs. basic catalysis) and the nature of the reactants. Two primary mechanistic pathways are generally accepted.[4][8]

  • Aldol-First Pathway: Under basic or acidic conditions, the reaction is often initiated by an intermolecular aldol condensation between the enolizable methylene compound and the 2-aminoaryl aldehyde. This is typically the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization (amino group attacking the carbonyl) and subsequent dehydration to yield the aromatic quinoline ring.[8][9]

  • Schiff Base-First (Enamine) Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the aldehyde and the carbonyl of the methylene component. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.[8]

The specific pathway can influence reaction rates and the formation of side products. For the reaction of this compound with a simple ketone like acetophenone, the aldol-first mechanism is a reliable model for explaining product formation under a variety of conditions.

Friedlander_Mechanism Figure 1: Proposed Aldol-First Reaction Mechanism sub_A This compound inter_aldol Aldol Adduct sub_A->inter_aldol Aldol Condensation sub_B Acetophenone (Active Methylene Compound) inter_enol Enolate Intermediate sub_B->inter_enol Deprotonation catalyst Base or Acid Catalyst catalyst->sub_B inter_enol->inter_aldol inter_cyclo Cyclized Intermediate (Hemiaminal) inter_aldol->inter_cyclo Intramolecular Cyclization product 6,7-Dimethoxy-2-phenylquinoline inter_cyclo->product Dehydration (-H₂O)

Caption: Figure 1: Proposed Aldol-First Reaction Mechanism.

Experimental Design and Protocols

The success of the Friedländer annulation hinges on careful control of reaction parameters. We present a robust and environmentally conscious protocol that leverages water as a solvent and proceeds efficiently without a catalyst, highlighting a modern approach to this classic reaction.[1][10] This method is particularly valuable as it minimizes the use of harsh reagents and simplifies product workup.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )M.P. (°C)Supplier Notes
This compoundC₉H₁₁NO₃181.19133-136Purity >98% recommended
AcetophenoneC₈H₈O120.1519-20Use freshly distilled or high-purity grade
Deionized WaterH₂O18.020High purity, >18 MΩ·cm
EthanolC₂H₅OH46.07-114For recrystallization
Protocol: Catalyst-Free Synthesis of 6,7-Dimethoxy-2-phenylquinoline

This protocol details the reaction of this compound with acetophenone. The choice of acetophenone demonstrates the synthesis of a 2-aryl-substituted quinoline, a common motif in pharmacologically active molecules.

1. Reaction Setup:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 181.2 mg).

  • Add acetophenone (1.0 mmol, 120.2 mg, ~117 µL).

  • Add 5 mL of deionized water to the flask. The use of water as a solvent is a key aspect of this green protocol, often promoting the reaction through hydrophobic effects.[10]

2. Reaction Execution:

  • Lower the flask into a pre-heated oil bath set to 80 °C. While some catalyst-free approaches work well at 70 °C, a slightly elevated temperature can ensure a more robust reaction for a range of substrates.[1]

  • Stir the heterogeneous mixture vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting aldehyde (a yellow solid) and the formation of a new, less polar spot (visualized under UV light) indicates reaction progression.

3. Product Isolation and Workup:

  • After the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • As the mixture cools, the product will typically precipitate out of the aqueous solution as a pale-yellow or off-white solid.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold deionized water (2 x 5 mL) to remove any water-soluble impurities.

4. Purification:

  • The crude product can be purified by recrystallization from hot ethanol.

  • Transfer the solid to a small Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

  • Expected Yield: 75-90%.

  • Expected Product: 6,7-Dimethoxy-2-phenylquinoline, M.P. 118-120 °C.

Experimental_Workflow Figure 2: Experimental Workflow Diagram start Start reagents 1. Combine Reactants - this compound - Acetophenone - Deionized Water start->reagents reaction 2. Heat & Stir (80 °C, 4-6 hours) reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Cool & Filter Collect crude product monitoring->workup Complete purify 5. Recrystallize (Hot Ethanol) workup->purify analysis 6. Dry & Analyze (Yield, M.P., NMR) purify->analysis end End analysis->end

Caption: Figure 2: Experimental Workflow Diagram.

Critical Parameters and Troubleshooting

  • Purity of this compound: This starting material can be prone to oxidation (turning darker brown), which can lead to lower yields and the formation of colored impurities. It is advisable to use material that is light yellow to tan in color.

  • Choice of Methylene Compound: While acetophenone is used here, other ketones (e.g., cyclohexanone, 2-butanone) and β-ketoesters can be employed to generate diverse quinoline structures. Note that unsymmetrical ketones can lead to regioisomeric products, a common challenge in Friedländer syntheses.[4]

  • Temperature Control: While the catalyst-free reaction in water is robust, insufficient temperature can lead to sluggish or incomplete reactions. Conversely, excessively high temperatures (>100 °C in a sealed vessel) may promote side reactions.[1]

  • Troubleshooting Low Yields: If the yield is poor, consider the following:

    • Verify Reagent Purity: Ensure the starting aldehyde has not degraded.

    • Increase Reaction Time: Extend the reaction time to 8-12 hours and monitor by TLC.

    • Consider Catalysis: For particularly unreactive methylene partners, the addition of a catalytic amount of a base (e.g., KOH, piperidine) or an acid (e.g., p-toluenesulfonic acid) can significantly accelerate the reaction, though this may complicate the workup.[8][11] Microwave-assisted protocols using acetic acid as both catalyst and solvent have also proven highly effective for rapid synthesis.[12]

Conclusion and Applications

The Friedländer annulation using this compound is a powerful and adaptable method for accessing the 6,7-dimethoxyquinoline core. The protocol detailed herein provides a green, efficient, and high-yielding pathway to these valuable scaffolds. The resulting products serve as advanced intermediates for the synthesis of kinase inhibitors, DNA intercalators, and other high-value targets in pharmaceutical and materials science research, underscoring the strategic importance of this reaction in modern drug discovery.

References

  • Mansfield, R. K. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389–392.
  • Haddadin, M. J., Firooznia, A., & Bou-Hamdan, F. R. (2012). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH Public Access.
  • Tunoori, A. R. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4118.
  • Dandia, A., & Singh, R. (2012). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II (pp. 539-599). John Wiley & Sons, Inc.
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. Retrieved from [Link]

  • Cravotto, G., Orio, L., Palmisano, G., Penoni, A., & Tagliapietra, S. (2007).
  • Ng, S. W., & Tiekink, E. R. T. (2012). 5,6-dihydrobenzo[h]quinoline-3-carbonitrile–3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (1/19). Acta Crystallographica Section E: Structure Reports Online, 68(1), o183.
  • American Chemical Society. (n.d.). Concise synthesis of quinoline derivatives from ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes and ketones with branched amines. Retrieved from [Link]

  • PubMed. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Mini-Reviews in Organic Chemistry, 21.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Hao, Z., Zhou, X., Ma, Z., Zhang, C., Han, Z., Lin, J., & Lu, G.-L. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry, 87(19), 12596–12607.
  • Caluwe, P. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron, 54(15), 3763–3776.
  • ResearchGate. (n.d.). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinoline Derivatives by Multicomponent Reaction Using Niobium Pentachloride as Lewis Acid. Retrieved from [Link]

  • Pour, M., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1111–1115.

Sources

Synthesis and Application of N-Phenyl-4-piperidinamine as a Key Intermediate for Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<APPLICATION NOTE >

Abstract

The synthesis of Active Pharmaceutical Ingredients (APIs) is a meticulous process, often relying on the efficient construction of complex molecules from simpler, well-defined building blocks known as intermediates. The strategic use of these intermediates is paramount for developing robust, scalable, and economically viable manufacturing routes. This application note provides a detailed technical guide on the synthesis and utilization of a critical pharmaceutical intermediate, N-phenyl-4-piperidinamine (also known as 4-anilinopiperidine or 4-AP). This compound is a pivotal precursor in the synthesis of a class of potent synthetic opioids, most notably fentanyl and its analogues.[1] We will detail a validated, two-part synthetic protocol, elucidate the chemical principles governing the reactions, and discuss critical process parameters for ensuring high yield and purity.

Introduction: The Central Role of Intermediates

Pharmaceutical synthesis is rarely a single-step process. It is a convergent or linear sequence of reactions where intermediates represent stable, isolatable milestones on the path to the final API. A well-designed intermediate simplifies the overall synthesis by:

  • Reducing Complexity: It allows for the construction of a core molecular scaffold to which various functionalities can be added in later steps.

  • Improving Purity: Isolating and purifying an intermediate removes impurities early in the process, preventing their carryover and complication of the final API purification.

  • Increasing Flexibility: A common intermediate can serve as a branching point for the synthesis of multiple related APIs (analogues), facilitating drug discovery and development efforts.

N-phenyl-4-piperidinamine (4-AP) exemplifies these principles. Its structure contains the core anilinopiperidine moiety essential for the analgesic activity of fentanyl-type compounds.[2] Due to its importance in the synthesis of controlled substances, 4-AP and its derivatives are regulated as List I chemicals by the Drug Enforcement Administration (DEA).[3][4] This underscores the necessity for precise, well-documented, and controlled synthetic procedures in legitimate research and pharmaceutical development.

This guide will focus on a common and effective pathway: the synthesis of 4-AP via reductive amination, followed by its use in the synthesis of a downstream product through acylation.

Part 1: Synthesis of the Intermediate: N-Phenyl-4-piperidinamine (4-AP)

The chosen method for synthesizing 4-AP is the reductive amination of a protected piperidone with aniline. This reaction is a cornerstone of medicinal chemistry for its reliability and efficiency in forming carbon-nitrogen bonds.

Principle & Mechanism

Reductive amination involves two key transformations in a single pot:

  • Imine Formation: The carbonyl group of a ketone (1-Boc-4-piperidone) reacts with a primary amine (aniline) to form an iminium ion intermediate. This step is typically acid-catalyzed to activate the carbonyl oxygen.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding amine.

The choice of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is strategic. It is stable under the reductive amination conditions but can be easily removed later under acidic conditions without affecting the rest of the molecule. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and tolerance of the slightly acidic conditions required for imine formation, minimizing side reactions.[5]

Detailed Protocol: Synthesis of 4-AP

This protocol is adapted from established methodologies.[5][6]

Step 1A: Reductive Amination

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aniline (1.1 eq) followed by acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution.

  • Allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-4-(phenylamino)piperidine.

Step 1B: Boc Deprotection

  • Dissolve the crude intermediate from Step 1A in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in water and basify to a pH > 10 with a 1M sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield N-phenyl-4-piperidinamine (4-AP) as the final product.

Characterization of the Intermediate

The identity and purity of the synthesized 4-AP should be confirmed using standard analytical techniques.

Analysis Expected Result
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure of N-phenyl-4-piperidinamine
Mass Spec (ESI+) [M+H]⁺ = 177.1392
Purity (HPLC) >98%
Workflow Diagram: Synthesis of 4-AP

cluster_0 Part 1: Intermediate Synthesis A 1. Combine 1-Boc-4-piperidone, Aniline, Acetic Acid in DCE B 2. Stir at RT (30 min) A->B Imine Formation C 3. Add NaBH(OAc)3 (Portion-wise) B->C D 4. Stir Overnight (16h) C->D Reduction E 5. Quench & Work-up (NaHCO3, Extraction) D->E F Crude 1-Boc-4-AP E->F G 6. Dissolve in DCM Add TFA at 0°C F->G Deprotection Setup H 7. Stir at RT (1-2h) G->H I 8. Concentrate, Basify (NaOH) & Extract H->I J Purified N-Phenyl-4-piperidinamine (4-AP) I->J

Caption: Workflow for the two-step synthesis of N-Phenyl-4-piperidinamine (4-AP).

Part 2: Application in API Synthesis - The Acylation of 4-AP

With the key intermediate, 4-AP, in hand, the final step towards many potent analgesics is an acylation reaction. This step attaches the propionamide side chain, which is critical for the molecule's interaction with opioid receptors.

Principle & Mechanism

This reaction is a classic nucleophilic acyl substitution. The secondary amine of 4-AP acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as propionyl chloride or propionic anhydride. A mild base is typically added to neutralize the HCl byproduct generated when using an acyl chloride, driving the reaction to completion.

Detailed Protocol: Acylation to Form an API Precursor

Note: This protocol describes the synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide (Fentanyl). The phenethyl group would first need to be installed on the 4-AP nitrogen via alkylation. For simplicity, this protocol will describe the N-acylation of 4-AP to form the direct precursor, norfentanyl, which is then alkylated.[7]

  • Dissolve 4-AP (1.0 eq) in a suitable aprotic solvent like DCM or toluene in a reaction vessel.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: This exothermic reaction must be cooled to prevent side reactions and ensure selectivity.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, followed by a mild acid (e.g., 1M HCl) to remove excess base, and finally with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure N-(piperidin-4-yl)-N-phenylpropanamide (norfentanyl).

Reaction Scheme Diagram

Intermediate N-Phenyl-4-piperidinamine (4-AP) Product Norfentanyl (API Precursor) Intermediate->Product Acylation Reagent Propionyl Chloride Reagent->Product Base Triethylamine (Base) DCM (Solvent) Base->Product

Caption: Acylation of the 4-AP intermediate to form an API precursor.

Part 3: Critical Process Parameters & Troubleshooting

The success of a synthesis, particularly in a pharmaceutical context, depends on the precise control of reaction parameters.

Parameter Step Optimal Range Impact of Deviation & Rationale
Stoichiometry Reductive AminationAniline: 1.1-1.2 eqLow: Incomplete conversion of piperidone. High: Difficult to remove excess aniline during work-up.
Temperature Acylation0 °C to RTHigh Temp (>RT): Can lead to double acylation or other side products, reducing yield and purity. Cooling is essential for selectivity.
Base Acylation1.5 eqInsufficient: HCl byproduct is not neutralized, protonating the starting amine and stopping the reaction. Excess: Complicates purification.
Solvent Purity BothAnhydrousWater can hydrolyze the reducing agent (NaBH(OAc)₃) and the acylating agent (propionyl chloride), leading to failed reactions.

Troubleshooting Guide:

  • Low Yield in Reductive Amination: Check the quality of the NaBH(OAc)₃; it can degrade upon exposure to moisture. Ensure the reaction has gone to completion before work-up.

  • Impure Intermediate (4-AP): Incomplete deprotection can leave Boc-protected starting material. Increase TFA quantity or reaction time. Inefficient extraction during basic work-up can also lead to low recovery.

  • Multiple Products in Acylation: This often points to poor temperature control. Ensure the reaction is adequately cooled during the addition of propionyl chloride.

Safety Precautions

All synthesis steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Aniline: Toxic and readily absorbed through the skin.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas.

  • Trifluoroacetic Acid: Highly corrosive.

  • Propionyl Chloride: Corrosive and lachrymatory.

  • 4-Anilinopiperidine and its derivatives: These are potent compounds and should be handled with extreme care, recognizing their status as controlled substance precursors.[8]

Conclusion

N-phenyl-4-piperidinamine is a versatile and critical intermediate whose successful synthesis is a key enabler for the development of important pharmaceutical compounds. The protocols detailed in this note, based on reductive amination and acylation, represent a robust and scalable pathway. By understanding the underlying chemical principles and carefully controlling critical process parameters, researchers and drug development professionals can reliably produce this high-purity intermediate, facilitating the efficient synthesis of target APIs.

References

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]

  • Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. (2019). Regulations.gov. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]

  • Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. (2019). Federal Register. [Link]

  • DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. (2019). Drug Enforcement Administration. [Link]

  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. (2025). ResearchGate. [Link]

  • Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). United Nations Office on Drugs and Crime. [Link]

  • 4-Anilinopiperidine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Fentanyl and the 4-Anilinopiperidine Group of Analgesics. (n.d.). Semantic Scholar. [Link]

  • The most common synthesis route for fentanyl... (2019). U.S. Department of State. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. [Link]

  • Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. (2020). Federal Register. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-4,5-dimethoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block for various pharmaceutical agents, particularly those targeting the central nervous system, achieving high purity is paramount for reliable downstream applications[1]. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A: The impurity profile largely depends on the synthetic route. A common pathway involves the reduction of 2-Nitro-4,5-dimethoxybenzaldehyde.[2][3] Consequently, typical impurities include:

  • Unreacted Starting Material: Residual 2-Nitro-4,5-dimethoxybenzaldehyde from incomplete reduction.

  • Oxidation Products: The aromatic amino group is susceptible to air oxidation, leading to colored polymeric impurities. The aldehyde functional group can be oxidized to the corresponding carboxylic acid (2-Amino-4,5-dimethoxybenzoic acid).

  • Side-Reaction Products: Impurities from preceding synthetic steps, which can co-precipitate with the crude product.

Q2: Which purification method is generally recommended?

A: The choice of method depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization is effective for removing minor impurities and is suitable for moderate to large quantities of material.

  • Flash Column Chromatography offers the highest resolution and is ideal for removing closely related impurities or for small-scale, high-purity requirements.

  • Bisulfite Adduct Formation is a highly selective classical method for separating aldehydes from non-aldehydic impurities.[4][5]

Q3: My crude product is a dark brown or reddish solid. Is this indicative of a failed reaction?

A: Not necessarily. The presence of an aniline-like moiety (the amino group on the benzene ring) makes the compound prone to air oxidation, which often results in the formation of highly colored impurities. While a pure compound should be a pale yellow to light tan solid, a dark crude product is common and can typically be purified to the desired color and purity using the methods outlined in this guide.

Q4: How can I reliably assess the purity of my final product?

A: A multi-faceted approach is best for confirming purity.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A single spot in several different solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. Integration of the proton signals should correspond to the expected ratios, and the absence of impurity peaks is critical.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels.

Q5: What are the optimal storage conditions for purified this compound?

A: Due to its sensitivity to light and air, the compound should be stored under an inert atmosphere (argon or nitrogen), in a sealed, amber glass vial. For long-term stability, storage at low temperatures (2-8°C) is recommended.[1]

Purification Workflow Overview

The following diagram illustrates a general decision-making process for purifying the crude product.

start Crude this compound tlc Perform TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recryst Recrystallization decision->recryst Minor impurities, distinct polarity column Column Chromatography decision->column Multiple impurities, similar polarity bisulfite Bisulfite Adduct Formation decision->bisulfite Non-aldehydic impurities final_product Pure Product recryst->final_product column->final_product bisulfite->final_product

Caption: General purification strategy decision tree.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q: My compound refuses to dissolve completely in the hot recrystallization solvent.

A: This indicates that the solvent is not suitable or you have insoluble impurities.

  • Causality: The principle of recrystallization requires the solute to be highly soluble in the hot solvent and poorly soluble in the cold solvent. If solubility is low even when hot, the solvent is inappropriate.

  • Troubleshooting Steps:

    • Add More Solvent: First, try adding more solvent in small increments to the boiling solution.

    • Change Solvent System: If the compound remains insoluble, a more polar solvent or a co-solvent system is needed. For this compound, if ethanol is failing, try methanol or a mixture of ethyl acetate and ethanol.

    • Hot Filtration: If you suspect insoluble impurities (e.g., polymeric material), perform a hot filtration. Dissolve the crude product in a slight excess of hot solvent, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble matter. Allow the filtrate to cool and crystallize.

Q: My compound dissolved perfectly, but it oiled out during cooling instead of forming crystals.

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It is a common problem when the boiling point of the solvent is much higher than the compound's melting point or when high concentrations of impurities are present.

start Oily Product Forms During Cooling reheat Re-heat solution until clear and homogeneous start->reheat step1 Add more of the primary solvent to reduce saturation reheat->step1 step2 If oiling persists, add a co-solvent in which the compound is less soluble (e.g., water or hexane) step1->step2 step3 Induce crystallization: - Scratch flask walls - Add a seed crystal step2->step3 cool Allow to cool very slowly (e.g., insulated Dewar) step3->cool outcome Solid Crystals Form cool->outcome

Sources

Technical Support Center: Purification of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 2-Amino-4,5-dimethoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. The purity of this compound is often critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for its purification.

This guide provides a comprehensive, question-and-answer-based resource to assist you in developing a robust recrystallization protocol. We will delve into the principles of solvent selection, provide a step-by-step methodology for protocol development, and offer solutions to common troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs): Solvent Selection & Fundamentals

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to remove impurities from the crude solid. The principle of recrystallization relies on the differences in solubility between the desired compound and the impurities in a chosen solvent or solvent system. An ideal process dissolves the compound and impurities in a hot solvent, and upon controlled cooling, the desired compound selectively crystallizes out, leaving the impurities behind in the cold solvent (the "mother liquor").

Q2: How do I choose the best starting solvent for recrystallization?

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure.[1] The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve this compound when heated to near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.

  • Inertness: The solvent must not react with the compound. Given the aldehyde and amine functional groups, highly reactive solvents should be avoided.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

Q3: What solvents are good candidates for this compound?

While specific solubility data for this compound is not extensively published, we can make educated predictions based on its structure (an aromatic ring with polar amine, aldehyde, and ether groups) and data from structurally similar compounds. Alcohols are often a good starting point for compounds with moderate polarity. A two-solvent system, using a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, is also a powerful technique.

Below is a table of candidate solvents to screen.

Solvent TypeSolvent NameRationale & Predicted Behavior
Polar Protic EthanolOften a good choice for moderately polar organic compounds. The hydroxyl group can hydrogen bond with the amine and aldehyde. It is a common recrystallization solvent for related benzaldehyde derivatives.[2]
MethanolSimilar to ethanol but with higher polarity. May show high solubility even at room temperature, potentially reducing yield.
Isopropanol (IPA)Less polar than ethanol. May offer a better solubility profile (large difference between hot and cold solubility).
Polar Aprotic Ethyl AcetateA moderately polar solvent. Often used in a two-solvent system with a nonpolar anti-solvent like hexane or heptane.
AcetoneA highly polar aprotic solvent. It may be too effective a solvent, but it is worth screening.
Nonpolar TolueneThe aromatic nature may help dissolve the compound when hot, but its overall polarity is low.
Heptane/HexaneUnlikely to be a good single solvent due to the compound's polarity. Primarily used as an anti-solvent in two-solvent systems. A heptane wash was noted in the purification of a precursor.[3]
Mixed Solvent Ethanol/WaterA common system where water acts as the anti-solvent. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid (cloudy), then redissolved by adding a little more ethanol.

Experimental Protocol: Developing a Recrystallization Method

This section provides a systematic workflow to identify the optimal solvent and perform the recrystallization.

Workflow for Solvent Selection and Recrystallization

Recrystallization_Workflow cluster_0 Part 1: Solvent Screening (Small Scale) cluster_1 Part 2: Scale-Up Recrystallization A Place ~20-30 mg of crude This compound in several test tubes B Add candidate solvent dropwise at room temperature A->B C Does it dissolve? B->C D Eliminate solvent (Too soluble) C->D Yes E Heat the suspension gently (e.g., in a water bath) C->E No F Does it dissolve? E->F G Eliminate solvent (Insoluble) F->G No H Allow the clear hot solution to cool slowly to room temperature, then place in an ice bath F->H Yes I Do abundant, high-quality crystals form? H->I J Select as optimal solvent/system I->J Yes K Consider as a candidate for a two-solvent system I->K No / Poor Yield L Dissolve crude compound in minimum amount of hot optimal solvent J->L Proceed to Scale-Up M (Optional) Perform hot filtration to remove insoluble impurities L->M N Allow solution to cool slowly and undisturbed M->N O Induce crystallization if necessary (scratching, seed crystal) N->O P Cool in an ice bath to maximize crystal yield O->P Q Collect crystals by vacuum filtration P->Q R Wash crystals with a small amount of cold solvent Q->R S Dry crystals under vacuum R->S

Caption: Workflow for selecting a recrystallization solvent and performing the purification.

Step-by-Step Procedure

Materials:

  • Crude this compound

  • Candidate solvents (see table above)

  • Erlenmeyer flasks

  • Test tubes

  • Hot plate with stirring capability

  • Water bath or heating mantle

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and the chosen solvent (determined from the screening process). Begin heating and stirring the mixture. Add the solvent in small portions until the solid just completely dissolves at the boiling point. Using the minimum amount of hot solvent is key to maximizing yield.

  • Decolorization (Optional): If the hot solution has a noticeable color impurity, you may add a small amount of activated carbon (charcoal). Boil the solution for a few minutes. Caution: Add charcoal to a slightly cooled solution to prevent violent boiling over.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-heated funnel and flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Using too much wash solvent or warm solvent will dissolve some of your product, reducing the yield.

  • Drying: Dry the purified crystals, preferably in a vacuum oven at a mild temperature, until a constant weight is achieved.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a very high degree.

  • Causality & Solution: The high concentration of the solute upon cooling lowers its melting point. To fix this, reheat the solution to redissolve the oil and add more solvent (10-20% more volume). Allow this less concentrated solution to cool more slowly. You can also try a different solvent with a lower boiling point.

Q5: No crystals have formed after cooling the solution, even in an ice bath. How can I induce crystallization?

This indicates that the solution is supersaturated, but crystal nucleation has not occurred.

  • Causality & Solution: Nucleation requires an initial surface or energy input.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystals to begin forming.

    • Seed Crystal: If you have a small crystal of pure product, add it to the supersaturated solution. It will act as a template for further crystal growth.

    • Reduce Solvent: If the above methods fail, it's possible too much solvent was added. Reheat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool and crystallize again.

Q6: My final yield is very low. What are the likely causes?

A low yield can result from several factors during the process.

  • Causality & Solution:

    • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold. Use the minimum amount required for dissolution.

    • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost. Ensure your filtration apparatus is sufficiently pre-heated.

    • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

    • Excessive Washing: Washing the collected crystals with too much solvent or with solvent that is not ice-cold will dissolve part of your product.

Understanding Potential Impurities

The purity of your starting material dictates the challenge of the recrystallization. The synthesis of the related compound, 2,5-dimethoxybenzaldehyde, often starts from 4-methoxyphenol or 1,4-dimethoxybenzene.[1][3][4][5] An amination step would follow. Therefore, potential impurities in your crude this compound could include:

  • Unreacted Starting Materials: e.g., 2,5-dimethoxybenzaldehyde.

  • Isomeric Byproducts: Other aminated or partially functionalized isomers formed during synthesis.

  • Reagents and Side-Products: Residual reagents from the amination or preceding steps. For example, if a nitration-reduction route is used, the corresponding nitro-intermediate could be an impurity.

The choice of solvent can help eliminate these. For example, a less polar impurity like 1,4-dimethoxybenzene might be more soluble in a moderately polar solvent system, allowing it to be washed away in the mother liquor.

References

  • Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
  • Knowledge. (2024, December 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Retrieved from [Link]

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4,5-dimethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the nuances of this synthetic pathway. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles for effective optimization and troubleshooting.

Introduction to the Synthetic Strategy

The synthesis of this compound typically proceeds through a two-step reaction sequence starting from the commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde). The core strategy involves:

  • Nitration: Introduction of a nitro group at the 2-position of the aromatic ring of veratraldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde.

  • Reduction: Selective reduction of the nitro group to an amino group to yield the final product, this compound.

This guide will dissect each of these steps, providing detailed protocols, troubleshooting advice, and the scientific rationale behind the experimental choices.

Part 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde (Nitration)

The electrophilic aromatic substitution of veratraldehyde with a nitrating agent is a critical first step. The methoxy groups are activating and ortho-, para-directing. Due to steric hindrance from the adjacent aldehyde group and the methoxy group at the 3-position, the primary site of nitration is the 2-position.

Experimental Protocol: Nitration of 3,4-Dimethoxybenzaldehyde

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM) or Acetic Anhydride

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Toluene

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxybenzaldehyde in dichloromethane (or acetic anhydride for an alternative solvent system). Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of veratraldehyde, ensuring the reaction temperature is maintained between 0-10 °C.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Extraction: Separate the organic layer. If DCM was used, extract the aqueous layer with DCM. If acetic anhydride was used, extract with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4,5-dimethoxy-2-nitrobenzaldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/ethyl acetate, to yield yellowish crystals.[1]

Nitration Troubleshooting Guide (FAQs)
Question/Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of the Desired 2-Nitro Isomer - Suboptimal Reaction Temperature: Higher temperatures can lead to the formation of other isomers and side products. - Incorrect Nitrating Agent Ratio: An excess or deficit of the nitrating agent can affect selectivity and yield.- Maintain Strict Temperature Control: Ensure the reaction temperature is consistently kept between 0-10 °C.[1] - Optimize Reagent Stoichiometry: Systematically vary the molar ratio of the nitrating agent to the starting material to find the optimal balance for maximizing the yield of the desired isomer.
Formation of Multiple Isomers (e.g., 6-nitro isomer) - Reaction Conditions: The choice of solvent and nitrating agent can influence the isomeric ratio.- Solvent Effects: Consider using acetic anhydride as a solvent, which has been reported to influence the regioselectivity of nitration.[3] - Alternative Nitrating Agents: Explore milder nitrating agents, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), which may offer improved selectivity.
Oxidation of the Aldehyde Group - Harsh Reaction Conditions: Strong oxidizing conditions can lead to the conversion of the aldehyde to a carboxylic acid.- Controlled Addition: Add the nitrating agent slowly and maintain a low temperature to minimize oxidative side reactions. - Milder Conditions: Investigate the use of less aggressive nitrating systems.
Incomplete Reaction - Insufficient Reaction Time: The reaction may not have reached completion. - Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.- Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product. - Ensure Efficient Stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous.

Part 2: Synthesis of this compound (Reduction)

The selective reduction of the nitro group in the presence of the aldehyde functionality is a key challenge in this step. Several reducing agents can achieve this transformation, with varying degrees of selectivity and under different reaction conditions.

Experimental Protocol: Reduction of 4,5-Dimethoxy-2-nitrobenzaldehyde

This protocol outlines a common method using iron powder in an acidic medium, a mild and selective method for nitro group reduction.[4][5]

Materials:

  • 4,5-Dimethoxy-2-nitrobenzaldehyde

  • Iron Powder (Fe)

  • Acetic Acid (AcOH) or Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water

  • Sodium Bicarbonate or Sodium Carbonate

  • Ethyl Acetate

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4,5-dimethoxy-2-nitrobenzaldehyde in a mixture of ethanol and water.

  • Addition of Acid and Iron: Add acetic acid (or a catalytic amount of hydrochloric acid) to the suspension. Then, add iron powder in portions while stirring vigorously.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amino product should be observed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate or sodium carbonate. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Concentrate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.

Reduction Troubleshooting Guide (FAQs)
Question/Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete Reduction of the Nitro Group - Insufficient Reducing Agent: The amount of iron powder may not be enough for complete conversion. - Deactivated Iron: The surface of the iron powder may be oxidized. - Insufficient Acid: The acidic medium is crucial for the reaction to proceed.- Increase Stoichiometry: Use a larger excess of iron powder. - Activate Iron: Briefly wash the iron powder with dilute HCl before use to remove any oxide layer. - Optimize Acid Concentration: Ensure a sufficiently acidic environment for the reduction.
Reduction of the Aldehyde Group - Harsh Reducing Agent: Some reducing agents can also reduce the aldehyde to an alcohol.- Use Selective Reagents: Iron in acetic acid is generally selective.[4][5] Other mild and selective options include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with specific catalysts that favor nitro group reduction.[5][6] - Control Reaction Conditions: Avoid overly harsh conditions (e.g., high temperatures for extended periods) that might promote aldehyde reduction.
Formation of Side Products (e.g., Azo Compounds) - Reaction Conditions: Certain reducing agents and conditions can lead to the formation of azo or azoxy compounds as byproducts.- Choose Appropriate Reducing Agent: Catalytic hydrogenation with Pd/C is often a clean method for nitro group reduction.[5] - Control Stoichiometry: Ensure a sufficient amount of the reducing agent is present to drive the reaction to the desired amine.
Difficult Purification - Contamination with Iron Salts: Residual iron salts can complicate the purification process. - Product Instability: The amino group can make the product susceptible to oxidation.- Thorough Filtration: Ensure all iron residues are removed by filtering through Celite. - Work in an Inert Atmosphere: If the product is sensitive to air, perform the work-up and purification under a nitrogen or argon atmosphere. - Prompt Purification: Purify the product as soon as possible after the reaction to minimize degradation.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 3,4-dimethoxybenzaldehyde.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Intermediate 4,5-Dimethoxy-2-nitrobenzaldehyde Start->Intermediate HNO₃, H₂SO₄ Product This compound Intermediate->Product Fe, AcOH or SnCl₂, EtOH

Caption: Synthetic route to this compound.

References

  • Organic Syntheses Procedure: Veratraldehyde, 6-nitro-. Available from: [Link]

  • PrepChem. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Available from: [Link]

  • Globe Thesis. Study On The Synthesis Of Veratraldehyde And Its Derivatives. Available from: [Link]

  • NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 10888543, this compound. Available from: [Link]

  • Organic Syntheses. Veratraldehyde, 6-nitro-. Available from: [Link]

  • Taylor & Francis Online. Facile Preparation of 3,6-Dimethoxy-2-nitrobenzaldehyde. Available from: [Link]

  • NIH National Library of Medicine. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available from: [Link]

  • ResearchGate. Selective reduction of aldehydes in the presence of a nitro group with TUDO. Available from: [Link]

  • Organic Chemistry Portal. Common Conditions for Nitro Reduction. Available from: [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available from: [Link]

  • ResearchGate. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

  • Royal Society of Chemistry. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Available from: [Link]

  • Chemtex USA. Veratraldehyde. Available from: [Link]

  • ResearchGate. 3,4-Dimethoxybenzaldehyde. Available from: [Link]

  • Carl ROTH. 3,4-Dimethoxybenzaldehyde. Available from: [Link]

  • Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • Globe Thesis. Study On The Synthesis Of Veratraldehyde And Its Derivatives. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4,5-dimethoxybenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step synthesis. The guidance is structured to address issues from the perspective of a researcher in the lab, focusing on the causality behind experimental observations and providing robust, field-tested solutions.

I. Synthesis Overview: A Two-Step Approach

The most common and reliable laboratory synthesis of this compound (Target Compound 3 ) proceeds via a two-step pathway starting from veratraldehyde (3,4-dimethoxybenzaldehyde, 1 ).

  • Nitration: Electrophilic aromatic substitution on veratraldehyde (1 ) to introduce a nitro group, yielding 2-nitro-4,5-dimethoxybenzaldehyde (2 ).

  • Reduction: Selective reduction of the nitro group on compound 2 to an amine, affording the final product (3 ).

Each of these steps presents unique challenges and potential for side product formation, which this guide will address.

Veratraldehyde Veratraldehyde (1) Nitrobenzaldehyde 2-Nitro-4,5-dimethoxy- benzaldehyde (2) Veratraldehyde->Nitrobenzaldehyde Step 1: Nitration Aminobenzaldehyde 2-Amino-4,5-dimethoxy- benzaldehyde (3) Nitrobenzaldehyde->Aminobenzaldehyde Step 2: Reduction

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

Section 1: The Nitration of Veratraldehyde

This initial step is critical for setting the regiochemistry of the final product. The electron-donating methoxy groups and the electron-withdrawing aldehyde group on veratraldehyde direct the incoming electrophile (the nitronium ion, NO₂⁺). While the desired product is 6-nitroveratraldehyde (IUPAC: 2-nitro-4,5-dimethoxybenzaldehyde), improper reaction control can lead to undesired isomers.

❓ FAQ 1: My reaction has produced a mixture of isomers, and the yield of the desired 6-nitro product is low. What's going wrong?

Answer: The formation of multiple products during the nitration of veratraldehyde is a common issue stemming from competing directing effects of the substituents on the aromatic ring. The two methoxy groups strongly activate the ring for electrophilic substitution, while the aldehyde group is deactivating. This can lead to the formation of the undesired 5-nitro isomer alongside your target 6-nitro product.

Causality of Side Product Formation:

  • Directing Effects: The methoxy groups direct ortho- and para- to themselves. The aldehyde group directs meta- to itself. The position C6 (ortho to the C1-aldehyde and one methoxy group) is sterically hindered and electronically favored, making it the primary site of nitration. However, position C2 is also activated, leading to the potential for the formation of 2-nitroveratraldehyde, though this is less common. A more significant side product is often the 5-nitro isomer, which can arise if conditions are not carefully controlled[1][2].

  • Reaction Conditions: Temperature is a crucial factor. Nitration is a highly exothermic reaction. If the temperature is not strictly controlled, the reaction can become less selective, leading to an increase in the formation of undesired isomers and potentially dinitrated products[3]. The choice of nitrating agent (e.g., neat nitric acid vs. a mixture of nitric and sulfuric acids) also significantly impacts the outcome, with mixed acids providing a higher yield of the desired product[1].

cluster_0 Nitration of Veratraldehyde Veratraldehyde Veratraldehyde DesiredProduct 6-Nitro-veratraldehyde (Desired Product) Veratraldehyde->DesiredProduct SideProduct 5-Nitro-veratraldehyde (Side Product) Veratraldehyde->SideProduct NitratingAgent Nitrating Agent (HNO₃ / H₂SO₄) NitratingAgent->DesiredProduct NitratingAgent->SideProduct Control Key Control: Low Temperature (e.g., < 10°C) Control->DesiredProduct Favors Control->SideProduct Minimizes

Caption: Controlling side product formation during nitration.

Troubleshooting & Optimization Protocol
ParameterRecommendationRationale
Temperature Maintain strict temperature control, ideally between 0-10°C.Suppresses the formation of undesired isomers and prevents runaway reactions. Exceeding this range reduces regioselectivity[1][3].
Reagent Addition Add the nitrating agent slowly and portion-wise to the veratraldehyde solution.Ensures localized heat generated during the exothermic reaction can be effectively dissipated, maintaining a stable low temperature.
Nitrating Agent A mixture of concentrated nitric acid and sulfuric acid is often more effective than nitric acid alone.Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which can lead to higher yields of the desired product[1].
Work-up Pour the reaction mixture into a large volume of ice-water immediately after the reaction is complete.This quenches the reaction and precipitates the solid nitro-products, allowing for their separation from the acidic medium.
Section 2: The Reduction of 2-Nitro-4,5-dimethoxybenzaldehyde

The selective reduction of the nitro group to an amine without affecting the aldehyde functionality is the primary challenge in this step. Several reducing agents can be employed, each with its own set of potential side reactions.

❓ FAQ 2: My reduction is either incomplete, or I'm losing my aldehyde group. How can I improve the selectivity?

Answer: This is a classic chemoselectivity problem. The aldehyde group is also susceptible to reduction, especially under harsh conditions. Common side products include the corresponding benzyl alcohol (from over-reduction) and intermediates from incomplete reduction like nitroso or hydroxylamino species.

Causality of Side Product Formation:

  • Over-reduction: Strong reducing agents or prolonged reaction times can reduce the aldehyde to a primary alcohol, yielding 2-amino-4,5-dimethoxybenzyl alcohol.

  • Incomplete Reduction: Insufficient reducing agent or non-optimal pH can halt the reduction at the nitroso or hydroxylamino stage[4]. These intermediates are often unstable and can lead to complex product mixtures.

  • Choice of Reducing Agent: The choice of reducing agent is paramount. Metal-acid systems like iron in acetic acid are generally effective and selective for nitro group reduction in the presence of an aldehyde[4][5][6].

Start 2-Nitro-4,5-dimethoxy- benzaldehyde Nitroso Nitroso Intermediate Start->Nitroso Reduction Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Reduction Desired 2-Amino-4,5-dimethoxy- benzaldehyde (Desired Product) Hydroxylamino->Desired Reduction OverReduced 2-Amino-4,5-dimethoxy- benzyl alcohol (Over-reduction Side Product) Desired->OverReduced Over-reduction

Caption: Reduction pathway and potential side products.

Troubleshooting & Optimization Protocol
Reducing SystemAdvantagesDisadvantages & Troubleshooting
Fe / Acetic Acid Cost-effective, high chemoselectivity for the nitro group, and generally provides clean reactions[4][5].The reaction can be heterogeneous and require vigorous stirring. Ensure the iron powder is activated (e.g., by washing with dilute HCl) for optimal reactivity. Monitor the reaction by TLC to avoid prolonged heating which could affect the aldehyde.
SnCl₂ / HCl A classic and reliable method. The reaction is typically homogeneous and proceeds at a predictable rate.Requires careful pH adjustment during work-up to precipitate the tin salts, which can sometimes co-precipitate with the product, complicating purification.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Very clean reaction with water as the only byproduct.Can be prone to over-reduction of the aldehyde if not carefully controlled (low pressure, room temperature). The catalyst can also be sensitive to impurities.

Recommended Protocol: Reduction using Iron and Acetic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-nitro-4,5-dimethoxybenzaldehyde.

  • Solvent: Add a mixture of ethanol and water (e.g., 4:1) to dissolve the starting material. Add glacial acetic acid to create an acidic environment.

  • Reagent Addition: Heat the mixture to a gentle reflux (around 80°C) and add iron powder in small portions[6].

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the yellow nitro compound spot indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction: Neutralize the filtrate carefully with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.

Section 3: Purification of this compound

❓ FAQ 3: My final product is an oil/impure solid after work-up. How can I effectively purify it?

Answer: The crude product often contains residual starting material, the over-reduced alcohol side product, and baseline impurities. A systematic purification approach is necessary.

Purification Strategy:

ImpurityIdentificationRemoval Method
Unreacted 2-Nitro-4,5-dimethoxybenzaldehyde Yellow color in the crude product. A distinct spot on TLC with a different Rf value.Can be removed by column chromatography. The nitro compound is less polar than the amino product.
2-Amino-4,5-dimethoxybenzyl alcohol A more polar spot on TLC compared to the desired product.Column chromatography is the most effective method for separation. A solvent gradient (e.g., hexane/ethyl acetate) can effectively separate the aldehyde and alcohol.
Baseline/Polar Impurities Material that does not move from the baseline on the TLC plate.These are often salts or highly polar byproducts. A simple aqueous wash of the organic extract can remove many of these. Column chromatography will also leave these on the stationary phase.

Recommended Purification Protocol: Column Chromatography

  • Stationary Phase: Silica gel is commonly used[7].

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound, which should be a crystalline solid.

IV. References

  • Organic Syntheses. (1953). 6-NITROVERATRALDEHYDE. Org. Synth. 1953, 33, 65. [Link]

  • Knowledge. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. Bloomtechz. [Link]

  • Globe Thesis. (2021). Study On The Synthesis Of Veratraldehyde And Its Derivatives. [Link]

  • ResearchGate. (2015). SINTESIS 6-NITRO VERATRALDEHID (3,4-DIMETOKSI-6-NITRO BENZALDEHID) DARI VANILIN DENGAN HNO3 DAN CAMPURAN HNO3-H2SO4. [Link]

  • RSC Publishing. (n.d.). CCCXVII.—Nitration of 2 : 3-Dimeihoxy benxaldehyde. [Link]

  • ResearchGate. (2012). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues encountered during its preparation.

Overview of the Primary Synthetic Pathway

The most common and generally reliable method for synthesizing this compound involves a two-step sequence starting from 3,4-dimethoxybenzaldehyde (veratraldehyde). This pathway is favored due to the commercial availability of the starting material and the relatively straightforward nature of the transformations.

  • Electrophilic Nitration: The first step is the nitration of veratraldehyde to form the key intermediate, 2-nitro-4,5-dimethoxybenzaldehyde. The directing effects of the existing methoxy and aldehyde groups are critical in this step.

  • Chemoselective Reduction: The second step involves the reduction of the nitro group on the aromatic ring to an amine, yielding the final product. The challenge here is to selectively reduce the nitro group without affecting the aldehyde functionality.

The overall workflow is summarized below.

Synthesis_Workflow Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Step1 Step 1: Nitration (e.g., conc. HNO₃) Start->Step1 Intermediate 2-Nitro-4,5-dimethoxybenzaldehyde Step1->Intermediate Step2 Step 2: Reduction (e.g., Fe/AcOH) Intermediate->Step2 Product This compound Step2->Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis. Each answer provides a causal explanation and actionable solutions to improve your experimental outcomes.

Q1: My overall yield for the two-step synthesis is consistently low. Where is the most likely point of failure?

A1: A low overall yield in a multi-step synthesis is a common problem. The most effective troubleshooting strategy is to analyze each step independently.

  • Analyze the Intermediate: First, confirm the yield and purity of your intermediate, 2-nitro-4,5-dimethoxybenzaldehyde, after Step 1. If the yield at this stage is already low (<60-70%), the nitration reaction is the primary issue. If the nitration yield is high but the final yield is poor, the reduction step is inefficient or is causing product degradation.

  • Purity is Key: Impurities from the nitration step can interfere with the reduction catalyst or promote side reactions in Step 2. Ensure the nitro-intermediate is sufficiently pure before proceeding.

  • Stability of the Final Product: The target compound, an amino-benzaldehyde, can be susceptible to oxidation and self-condensation (polymerization), especially under harsh conditions or during prolonged storage. Workup and purification should be performed promptly.

The following troubleshooting diagram can help guide your decision-making process.

Troubleshooting_Logic Start Low Overall Yield Check_Yield1 Assess Yield & Purity of Step 1 Intermediate Start->Check_Yield1 Yield1_Low Yield < 70% or Impure? Check_Yield1->Yield1_Low Troubleshoot1 Focus on Nitration (Step 1): - Temperature Control - Reagent Stoichiometry - Workup Procedure Yield1_Low->Troubleshoot1 Yes Yield1_OK Yield > 70% and Pure Yield1_Low->Yield1_OK No Troubleshoot2 Focus on Reduction (Step 2): - Choice of Reducing Agent - Reaction Time/Temp - Product Isolation/Purification Yield1_OK->Troubleshoot2

Caption: Logic diagram for troubleshooting low yield in the two-step synthesis.

Q2: The nitration of 3,4-dimethoxybenzaldehyde (Step 1) results in a low yield and/or a mixture of isomers. How can I improve the regioselectivity and conversion?

A2: This is a critical step where control over reaction conditions is paramount. The two methoxy groups and the aldehyde group on the starting material are all ortho-, para-directing. However, the aldehyde is a deactivating group, while the methoxy groups are strongly activating. The substitution pattern is therefore dominated by the methoxy groups. Nitration should preferentially occur at the positions ortho to the methoxy groups (positions 2 or 6). Position 2 is more sterically hindered by the adjacent aldehyde group, but it is electronically activated by both methoxy groups. Position 6 is less hindered but activated by only one methoxy group.

Causality & Solutions:

  • Temperature Control: Nitration is a highly exothermic reaction. A runaway reaction temperature is the most common cause of low yields, as it leads to the formation of undesired isomers and oxidative degradation of the starting material and product.

    • Solution: Maintain a strict reaction temperature, typically between 0°C and 10°C, by using an ice-salt or acetone-dry ice bath. Add the nitric acid dropwise to the solution of veratraldehyde in a suitable solvent (like concentrated sulfuric acid or acetic acid) to manage the exotherm.[1]

  • Nitrating Agent: The choice and concentration of the nitrating agent can affect selectivity.

    • Solution: Using concentrated nitric acid is a common method.[1] A mixture of nitric acid and sulfuric acid (mixed acid) can increase the rate but may also lead to more byproducts if not carefully controlled. Start with milder conditions before moving to stronger nitrating systems.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote byproduct formation.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and consumption of starting material. A typical reaction time is several hours at a controlled temperature.[1]

  • Workup Procedure: The product is precipitated by quenching the reaction mixture in ice water.

    • Solution: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This ensures rapid cooling and efficient precipitation, minimizing degradation in the acidic solution. The precipitated solid should be filtered promptly and washed thoroughly with cold water to remove residual acid.

ParameterRecommendationRationale
Temperature 0 - 10°CMinimizes side reactions and oxidative degradation.[1]
Reagent Addition Slow, dropwise addition of HNO₃Controls the exothermic nature of the reaction.
Reaction Time 4 - 20 hoursAllow for complete conversion; monitor by TLC.[1]
Quenching Pour into ice waterRapidly stops the reaction and precipitates the product.
Q3: The reduction of 2-nitro-4,5-dimethoxybenzaldehyde (Step 2) is incomplete or reduces the aldehyde group as well. What are the best practices for this selective reduction?

A3: The primary challenge in this step is the chemoselective reduction of the nitro group in the presence of a sensitive aldehyde group. Over-reduction can lead to the corresponding alcohol or even deoxygenation, while incomplete reduction lowers the yield.

Causality & Solutions:

  • Choice of Reducing Agent: This is the most critical factor. Harsh reducing agents like LiAlH₄ or catalytic hydrogenation at high pressure/temperature will reduce both the nitro and aldehyde groups.

    • Solution: Use a mild and selective reducing system. Dissolving metal reductions are highly effective for this transformation.

      • Iron in Acetic Acid (Fe/AcOH): This is a classic, cost-effective, and very reliable method for selectively reducing aromatic nitro groups without affecting aldehydes or ketones. It is considered a green chemistry approach.[2][3]

      • Tin(II) Chloride in HCl (SnCl₂/HCl): Another effective method, though it requires careful pH control during workup to handle the tin salts.

      • Sodium Dithionite (Na₂S₂O₄): A mild reducing agent often used in aqueous systems.

  • Reaction Conditions: Temperature and pH can influence the reaction rate and selectivity.

    • Solution: For Fe/AcOH reductions, gentle heating (e.g., 60-80°C) is often sufficient to drive the reaction to completion. The reaction is typically monitored by TLC until the yellow nitro-compound spot disappears.

  • Workup and Isolation: The product is an amine and will be protonated (soluble in water) under the acidic reaction conditions.

    • Solution: After the reaction is complete, the mixture is typically filtered to remove excess iron powder. The acidic filtrate is then carefully neutralized with a base (e.g., NaOH, NaHCO₃, or NH₄OH) to a pH of ~7-8. This deprotonates the amine, causing the product to precipitate out of the aqueous solution. Over-basification should be avoided as it can promote aldehyde condensation reactions.

Experimental Protocol: Reduction with Fe/AcOH
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitro-4,5-dimethoxybenzaldehyde (1 equivalent).

  • Add glacial acetic acid as the solvent.

  • Add fine iron powder (3-5 equivalents) to the mixture.

  • Heat the reaction mixture to 70-80°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 2-4 hours.

  • Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with a small amount of acetic acid or ethanol.

  • Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is neutral.

  • The product will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Q4: My final product is impure even after precipitation. What are the recommended purification strategies?

A4: Impurities often co-precipitate with the product. The most common impurities are unreacted starting material, over-reduced byproducts, or condensation products.

Solutions:

  • Recrystallization: This is the most effective method for purifying the final product. The choice of solvent is crucial.

    • Solvent System: Ethanol (EtOH) or a mixture of ethanol and water is often effective. The crude product is dissolved in a minimum amount of hot solvent, and the solution is filtered while hot to remove insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of pure crystals.[4]

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography can be used.

    • Eluent System: A non-polar/polar solvent mixture, such as hexane/ethyl acetate or dichloromethane/methanol, is typically used. The polarity of the eluent is gradually increased to elute the product.

References

  • CHEN, Z., XIANG, J., & LI, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111.

  • ResearchGate. (2015). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • Bloomtech. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. Bloomtechz. [Link]

  • Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Patsnap. [Link]

  • PrepChem. (Date not available). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. PrepChem.com. [Link]

  • Reddit. (2023). 2,5-dimethoxybenzaldehyde. r/crystalgrowing. [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (1) – “Order Of Operations”. Master Organic Chemistry. [Link]

  • Google Patents. (2016). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Sciencemadness Discussion Board. [Link]

  • Wikipedia. (Date not available). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • NIH National Library of Medicine. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. [Link]

  • Chemistry Steps. (2025). Synthesis Strategy for Aromatic Compounds. Chemistry Steps. [Link]

  • ResearchGate. (Date not available). The Reimer–Tiemann Reaction. ResearchGate. [Link]

  • ResearchGate. (2017). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. ResearchGate. [Link]

Sources

Technical Support Center: Navigating Reactions with 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

I have completed the second round of targeted Google searches. While I still haven't found a comprehensive guide specifically for "2-Amino-4,5-dimethoxybenzaldehyde," I have gathered enough peripheral information to construct a useful technical support center.

The search results provided:

  • General principles of purifying aromatic aldehydes and amines, including recrystallization, chromatography, and acid-base extraction techniques.

  • Common reactions involving similar compounds (e.g., Schiff base formation, condensation reactions), which allows me to infer potential side reactions and impurity types.

  • Troubleshooting guides for related reactions, offering a framework for the advice I will provide.

  • Analytical methods (HPLC, NMR) for purity assessment.

  • Information on the synthesis of related dimethoxybenzaldehydes, which hints at potential starting-material-related impurities.

  • Some information on the degradation and discoloration of aromatic amines and aldehydes.

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Therefore, I will now proceed with structuring and writing the content of the technical support center.

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your synthetic workflows. Our goal is to equip you with the scientific rationale behind our recommendations, enabling you to make informed decisions to improve yield, purity, and reproducibility.

Section 1: Troubleshooting Guide for Common Reactions

This section addresses specific issues that can arise during the synthesis and subsequent reactions of this compound.

Issue 1: My reaction product is highly colored, even after initial work-up. How can I remove these colored impurities?

Root Cause Analysis: The presence of an amino group on the aromatic ring makes this compound and its derivatives susceptible to oxidation. Aerial oxidation can lead to the formation of highly colored quinone-imine or polymeric impurities, which are often difficult to remove. The aldehyde functionality can also participate in side reactions that produce colored byproducts, especially under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

Troubleshooting Strategy:

1. Activated Carbon Treatment: For many organic compounds, colored impurities can be effectively removed by treatment with activated carbon.[1] This method relies on the adsorption of large, flat, aromatic molecules, which are characteristic of many organic dyes, onto the surface of the carbon.

  • Protocol: Decolorization with Activated Carbon

    • Dissolve the crude product in a suitable solvent at room temperature or with gentle heating.

    • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

    • Stir or gently reflux the mixture for 15-30 minutes.

    • Perform a hot filtration to remove the activated carbon. This step is crucial and should be done quickly to prevent premature crystallization of the product on the filter paper.

    • Allow the filtrate to cool slowly for recrystallization.

2. Reductive Work-up: If oxidation is the primary cause of color, a mild reductive work-up can be beneficial.

  • Protocol: Reductive Work-up

    • During the aqueous work-up, add a small amount of a reducing agent such as sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃).

    • Ensure the pH of the aqueous layer is appropriate for the chosen reducing agent.

    • Proceed with the extraction as usual.

3. pH Adjustment and Extraction: The basicity of the amino group can be exploited to separate the desired product from non-basic, colored impurities.[2]

  • Protocol: Acid-Base Extraction

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the amino group and extract the product into the aqueous layer.

    • Separate the aqueous layer, which should now contain the desired product as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral or acidic impurities.

    • Neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) to precipitate the purified product.

    • Extract the product back into an organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

Issue 2: My Schiff base formation with this compound is low-yielding or does not go to completion.

Root Cause Analysis: Schiff base formation is a reversible equilibrium reaction.[3] The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials. Additionally, the electronic properties of this compound, with its electron-donating amino and methoxy groups, can influence the reactivity of the aldehyde.

Troubleshooting Strategy:

1. Water Removal: The most critical factor in driving the reaction to completion is the removal of water as it is formed.

  • Experimental Recommendations:

    • Azeotropic Removal: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).

    • Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture.

    • Molecular Sieves: Employ activated molecular sieves (3Å or 4Å) to sequester water.

2. Catalysis: While many Schiff base formations proceed without a catalyst, acidic or basic catalysis can significantly increase the reaction rate.[3]

  • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic.

  • Base Catalysis: In some cases, a base can facilitate the deprotonation of the amine, increasing its nucleophilicity.

3. Solvent Choice: The choice of solvent can impact the solubility of reactants and the position of the equilibrium.

  • Common Solvents: Ethanol, methanol, and toluene are frequently used for Schiff base formation.[3]

  • Solvent Effects: In some condensation reactions, apolar aprotic solvents have been shown to favor the formation of hemiaminal intermediates, which can then be converted to the desired Schiff base.[4]

4. Reaction Temperature and Time: Increasing the reaction temperature, often to reflux, can increase the reaction rate.[3] It is important to monitor the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time and avoid decomposition.

Issue 3: I am observing significant byproduct formation in my cyclization reaction involving this compound.

Root Cause Analysis: The presence of multiple reactive sites (amino, aldehyde, and the activated aromatic ring) in this compound can lead to competing side reactions. The specific byproducts will depend on the reaction conditions and the other reagents involved. For example, in reactions aiming for a specific cyclization, self-condensation or polymerization of the starting material can occur.

Troubleshooting Strategy:

1. Control of Reaction Conditions: Careful control of temperature, reaction time, and the order of reagent addition is crucial.

  • Temperature: Lowering the reaction temperature can sometimes suppress side reactions, which may have a higher activation energy than the desired reaction.

  • Slow Addition: Adding one of the reactants slowly (e.g., via a syringe pump) can help to maintain a low concentration of that reactant, which can disfavor bimolecular side reactions.

2. Protecting Groups: If one of the functional groups is interfering with the desired reaction, consider using a protecting group. For example, the amino group could be temporarily protected as an acetamide.

3. Catalyst Choice: The choice of catalyst can have a profound effect on the regioselectivity and chemoselectivity of a reaction. Experiment with different catalysts (e.g., Lewis acids, Brønsted acids, or metal catalysts) to find the optimal conditions for your desired transformation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best methods for purifying crude this compound?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of aromatic aldehydes and amines include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the components.

  • Acid-Base Extraction: As detailed in the troubleshooting guide, this method is particularly useful for separating the basic this compound from neutral or acidic impurities.[2]

Q2: How can I monitor the progress of my reaction involving this compound?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. The aromatic nature of this compound and many of its derivatives allows for easy visualization under UV light.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.[5][6] It can be used to determine the purity of the product and quantify the amount of any remaining starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) of the starting material and the appearance of new signals corresponding to the product.[6][7]

Q3: My this compound is a yellow or brownish solid. Is this normal, and will it affect my reaction?

A3: Pure this compound is typically a pale yellow solid. A darker color, such as brown, often indicates the presence of oxidized impurities. While small amounts of colored impurities may not significantly affect the outcome of some reactions, it is generally good practice to use the purest possible starting materials. If you are concerned about the color, you can try one of the decolorization techniques mentioned in the troubleshooting guide.

Q4: What are some potential starting material-related impurities to be aware of?

A4: The impurities present in your this compound will depend on its synthetic route. A common precursor is 2-hydroxy-5-methoxybenzaldehyde.[8] Incomplete methylation during the synthesis could lead to the presence of this starting material as an impurity. If the synthesis involves nitration followed by reduction, residual nitro-intermediates could also be present. It is always advisable to check the purity of your starting material by techniques like NMR or HPLC before use.

Section 3: Visualizing Reaction Workflows

General Workflow for Purification of this compound Derivatives

PurificationWorkflow CrudeProduct Crude Reaction Mixture Workup Aqueous Work-up CrudeProduct->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Product ColumnChromatography Column Chromatography Purification->ColumnChromatography Oily or Complex Mixture PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: A generalized workflow for the purification of products from reactions involving this compound.

Decision Tree for Troubleshooting Low Yield in Schiff Base Formation

SchiffBaseTroubleshooting Start Low Yield in Schiff Base Formation CheckWater Is water being effectively removed? Start->CheckWater AddDehydrant Add dehydrating agent (e.g., MgSO₄) or use Dean-Stark trap CheckWater->AddDehydrant No CheckCatalyst Is a catalyst being used? CheckWater->CheckCatalyst Yes AddDehydrant->CheckCatalyst AddCatalyst Add catalytic acid (e.g., Acetic Acid) CheckCatalyst->AddCatalyst No CheckTempTime Are reaction temperature and time optimized? CheckCatalyst->CheckTempTime Yes AddCatalyst->CheckTempTime IncreaseTempTime Increase temperature (reflux) and monitor by TLC CheckTempTime->IncreaseTempTime No CheckSolubility Are reactants soluble in the solvent? CheckTempTime->CheckSolubility Yes IncreaseTempTime->CheckSolubility ChangeSolvent Change to a more suitable solvent CheckSolubility->ChangeSolvent No Success Improved Yield CheckSolubility->Success Yes ChangeSolvent->Success

Caption: A decision-making diagram for troubleshooting low-yielding Schiff base formation reactions.

References

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Astudillo-Sánchez, P. D., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. National Institutes of Health. Available at: [Link]

  • Google Patents. (2003). Process for preparing 2,5-dimethoxy benzaldehyde.
  • Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (1984). Purification of N-substituted aminobenzaldehydes.
  • Lee, S., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(4), 459-467. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Two Diimine Schiff Bases Derived from 2,4-Dimethoxybenzaldehyde: The Crystal Structure of N,N'-Bis(2,4-dimethoxy-benzylidene)-1,2-diaminoethane. Available at: [Link]

  • Google Patents. (2013). Decolorization of amines.
  • Google Patents. (2016). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • ResearchGate. (2014). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • National Institutes of Health. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • Oriental Journal of Chemistry. (2010). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Available at: [Link]

  • National Institutes of Health. (2024). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. Available at: [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. Available at: [Link]

  • MDPI. (2020). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Search Results. Available at: [Link]

  • University of Rochester. (n.d.). Purification: How To. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Available at: [Link]

  • ChemRxiv. (2022). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines. Available at: [Link]

  • National Institutes of Health. (2022). Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds. Available at: [Link]

  • MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Available at: [Link]

  • MDPI. (2022). An NMR Metabolomics Analysis Pipeline for Human Neutrophil Samples with Limited Source Material. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]

  • Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Google Patents. (2013). Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process.
  • Google Patents. (1956). Removal of color impurities from organic compounds.
  • Frontiers in Chemistry. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. Available at: [Link]

  • ResearchGate. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method. Available at: [Link]

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Stability and storage of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Stability and Storage of 2-Amino-4,5-dimethoxybenzaldehyde

Welcome to the technical support center for this compound (CAS No. 22608-87-3).[1] As a crucial intermediate in the synthesis of pharmaceuticals, particularly central nervous system agents and ligands for serotonin receptors, its purity and stability are paramount to achieving reproducible and successful experimental outcomes.[2] This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life and to preserve its integrity, this compound should be stored under controlled conditions that mitigate its primary degradation triggers: air, light, and moisture. The consensus from supplier recommendations points to a multi-faceted approach.[2][3]

The core principle is to minimize the chemical's exposure to atmospheric oxygen and ambient light, which can catalyze degradation. Storing the compound at a refrigerated temperature of 2-8°C significantly slows down the rate of these potential reactions.[2][3] An inert atmosphere, achieved by backfilling the container with argon or nitrogen, is highly recommended to displace oxygen.[3]

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of oxidative and polymerization reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aldehyde and amino functional groups.[3]
Light Protect from light (Amber Vial/Dark)Prevents light-catalyzed degradation.[2][4]
Container Tightly sealed, airtight containerPrevents exposure to atmospheric oxygen and moisture.[2][5]
Q2: My solid this compound has changed color from yellow to brown. What causes this and is it still usable?

This is a common observation and a classic indicator of oxidative degradation. The molecule contains two functional groups highly susceptible to oxidation: the aromatic amino group (-NH₂) and the aldehyde group (-CHO).

  • Oxidation of the Amino Group: Aromatic amines are notoriously prone to air oxidation, which often results in the formation of highly colored quinone-imine type structures and subsequent polymers. This is the most likely reason for the color change from a pale yellow to a more intense yellow, orange, or brown.

  • Oxidation of the Aldehyde Group: Aldehydes readily oxidize in the presence of air to form the corresponding carboxylic acids.[6] In this case, this compound would oxidize to 2-Amino-4,5-dimethoxybenzoic acid.[7] While this is typically not a colored impurity, its presence signifies degradation and can interfere with subsequent reactions.

Is it usable? The answer depends on the tolerance of your experiment for impurities. The presence of color indicates that the compound is no longer pure. For sensitive applications like drug development or quantitative assays, using the discolored reagent is not recommended as it can lead to side reactions, lower yields, and difficult purification. For less sensitive applications, you may consider purifying the material before use. A quick purity check via TLC or HPLC is strongly advised (see Protocol 2).

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are driven by oxidation, as illustrated below. The presence of both an electron-rich aromatic ring (due to the amine and methoxy groups) and a readily oxidizable aldehyde group makes it susceptible to degradation if not stored properly.[2][6]

G cluster_main Primary Compound cluster_path1 Pathway 1: Aldehyde Oxidation cluster_path2 Pathway 2: Amine Oxidation A This compound (Starting Material) B 2-Amino-4,5-dimethoxybenzoic Acid (Carboxylic Acid Impurity) A->B O₂ (Air) C Colored Quinone-like Species & Polymers (Colored Impurities) A->C O₂ (Air) / Light

Caption: Key degradation pathways for this compound.

Q4: Can I store this compound in solution? For how long?

Storing this compound in solution is generally not recommended for long-term storage due to increased molecular mobility, which can accelerate degradation. Solvents can also introduce impurities (e.g., peroxides in ethers, water) that facilitate decomposition.

If you must prepare a stock solution for daily use:

  • Choose a dry, aprotic solvent: Anhydrous DMSO or DMF are common choices. Avoid solvents like chloroform, which can degrade in the presence of light and air to form acidic byproducts.[4]

  • Store cold and dark: Keep the solution at -20°C in a tightly sealed vial wrapped in aluminum foil.

  • Use quickly: Prepare only enough solution for a few days to a week. Do not store in solution for extended periods. Always perform a quality check if you have any doubts about the solution's integrity.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the stability of this compound.

Caption: Troubleshooting workflow for suspected compound degradation.

Issue EncounteredProbable CauseRecommended Action
Unexpected Experimental Results (e.g., low yield, formation of side products)Degradation of the starting material. The presence of the carboxylic acid impurity can alter reaction stoichiometry, while other oxidative byproducts can lead to unintended reaction pathways.1. Immediately halt use of the current stock. 2. Perform a purity check on the starting material using TLC, HPLC, or NMR. 3. If impurities are confirmed, either purify the existing stock or use a fresh, unopened bottle.
Physical Appearance Change (e.g., color darkening, clumping of solid)Air and/or moisture exposure leading to oxidation and/or hydrolysis. Clumping suggests moisture absorption.1. The compound's purity is compromised. 2. Follow the "Purity Check" workflow in the diagram above. 3. Review your storage protocol to prevent future occurrences (see Protocol 1).
Purity Analysis Shows Impurities (e.g., new TLC spots, extra HPLC peaks)The compound has degraded over time due to improper storage or handling.1. Quantify the level of impurity if possible. 2. For minor impurities, purification via recrystallization or column chromatography may be feasible. 3. For significant degradation, it is more time- and cost-effective to discard the batch and start with a fresh, verified supply.

Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the long-term stability of solid this compound.

Materials:

  • Stock bottle of this compound

  • Small, amber glass vials with PTFE-lined screw caps

  • Spatula

  • Balance

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Parafilm or electrical tape

  • Labels

Procedure:

  • Work in a Controlled Environment: Perform this procedure in an area with low humidity, away from direct sunlight.

  • Aliquot the Material: Upon receiving a new bottle, avoid repeatedly opening and closing the main container. Instead, aliquot the powder into several smaller, pre-weighed vials suitable for single or short-term use. This minimizes the exposure of the bulk material to the atmosphere.

  • Purge with Inert Gas: For each small vial, gently flush the headspace with a stream of argon or nitrogen for 15-30 seconds to displace any air.

  • Seal Tightly: Immediately and tightly screw on the cap.

  • Secure the Seal: For extra protection against moisture and air ingress, wrap the cap-vial interface with Parafilm.

  • Label Clearly: Label each vial with the compound name, date of aliquoting, and weight.

  • Store Properly: Place the labeled, sealed vials inside a secondary container in a refrigerator set to 2-8°C.[2][3]

Protocol 2: How to Perform a Quick Purity Check by TLC

This method provides a rapid, qualitative assessment of purity.

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • Sample of this compound

  • Reference sample (from a new bottle, if available)

  • Solvent for sample preparation (e.g., Ethyl Acetate or Dichloromethane)

  • TLC developing chamber

  • Mobile Phase: A 3:7 mixture of Ethyl Acetate:Hexane is a good starting point. Adjust polarity as needed.

  • UV lamp (254 nm)

Procedure:

  • Prepare Samples: Dissolve a tiny amount (tip of a needle) of your test sample in a few drops of solvent. Do the same for your reference sample in a separate vial.

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate, about 1 cm from the bottom. Keep the spots small and distinct.

  • Develop the Plate: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.

  • Analyze the Results:

    • Pure Compound: A pure sample should show a single, well-defined spot.

    • Degraded Compound: A degraded sample may show multiple spots (impurities) or streaking. The primary impurity, 2-Amino-4,5-dimethoxybenzoic acid, is more polar and will have a lower Rf value (travel less far up the plate) than the starting aldehyde. Oxidative byproducts may appear as colored spots at the baseline or elsewhere.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of the benzaldehydes in targeting the.... [Link]

  • MDPI. (2023). Aldehydes: What We Should Know About Them. [Link]

  • ResearchGate. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • BS Publications. (n.d.). CHAPTER 1 AROMATIC WATERS. [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

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Technical Support Center: Troubleshooting the Synthesis of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding this multi-step synthesis. We will delve into the critical aspects of each reaction stage, from the nitration of the starting material to the selective reduction of the nitro intermediate, offering insights grounded in established chemical principles and practical laboratory experience.

I. Overview of the Synthetic Pathway

The most common and practical laboratory synthesis of this compound involves a two-step process starting from 3,4-dimethoxybenzaldehyde (veratraldehyde). The overall transformation is outlined below:

Synthesis_Pathway Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Intermediate 4,5-Dimethoxy-2-nitrobenzaldehyde Start->Intermediate Nitration (e.g., conc. HNO₃) Product This compound Intermediate->Product Selective Reduction (e.g., Fe/AcOH)

Caption: Synthetic route to this compound.

This guide is structured to address potential failures and challenges at each of these critical stages.

II. Troubleshooting the Nitration of 3,4-Dimethoxybenzaldehyde

The successful synthesis of the target molecule is contingent on the correct regioselective nitration of veratraldehyde to yield 4,5-dimethoxy-2-nitrobenzaldehyde. The electron-donating methoxy groups and the electron-withdrawing aldehyde group direct the incoming nitro group to the desired position. However, this reaction is not without its challenges.

Frequently Asked Questions (FAQs) - Nitration Step

Q1: My nitration reaction resulted in a low yield of the desired 2-nitro isomer. What are the likely causes?

A1: Low yields of 4,5-dimethoxy-2-nitrobenzaldehyde can stem from several factors:

  • Formation of undesired isomers: While the directing effects of the substituents favor the 2-nitro product, the formation of other isomers, such as the 6-nitro derivative, can occur.

  • Over-nitration: Harsh reaction conditions (e.g., high temperatures, excess nitrating agent) can lead to the introduction of multiple nitro groups on the aromatic ring.

  • Oxidation of the aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions, which are present during nitration. This results in the formation of 4,5-dimethoxy-2-nitrobenzoic acid as a significant byproduct.[1]

  • Incomplete reaction: Insufficient reaction time or low temperatures may lead to a significant amount of unreacted starting material remaining.

Q2: How can I improve the regioselectivity and minimize side reactions during nitration?

A2: To enhance the yield of the desired 2-nitro isomer and minimize byproducts, consider the following optimizations:

  • Temperature control: Maintain a low reaction temperature, typically between 0 and 10°C, throughout the addition of the nitrating agent.[2] This helps to control the reaction rate and reduce the formation of undesired isomers and oxidation byproducts.

  • Choice of nitrating agent: While concentrated nitric acid is commonly used, a mixture of nitric acid and sulfuric acid (sulfonitric mixture) can also be employed. However, this may increase the risk of oxidation. Acetic anhydride can be used as a solvent to moderate the reaction.

  • Stoichiometry: Use a carefully measured molar excess of the nitrating agent. A large excess can lead to over-nitration.

  • Reaction monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.

Experimental Protocol: Nitration of 3,4-Dimethoxybenzaldehyde

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Toluene

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Chloride solution (Brine)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 500 mL of concentrated nitric acid to 10°C in an ice bath.

  • Slowly add 135 g of 3,4-dimethoxybenzaldehyde to the cooled nitric acid over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 10°C for 20 hours.[2]

  • Carefully pour the reaction mixture into 3 liters of ice water with vigorous stirring.

  • Collect the precipitated crystals by filtration.

  • Dissolve the crude product in a mixture of 8 L of toluene and 500 mL of ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, three times with water, and once with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cool the concentrated solution to induce crystallization. Collect the yellowish crystals of 4,5-dimethoxy-2-nitrobenzaldehyde by filtration. A typical yield is around 61%.[2]

III. Troubleshooting the Selective Reduction of 4,5-Dimethoxy-2-nitrobenzaldehyde

The reduction of the nitro group to an amine in the presence of a susceptible aldehyde group is a delicate and often challenging transformation. The choice of reducing agent and reaction conditions is paramount to achieving a successful outcome.

Frequently Asked Questions (FAQs) - Reduction Step

Q1: My reduction reaction yielded a complex mixture of products, or I observed the disappearance of the aldehyde functionality. What went wrong?

A1: The primary challenge in this step is achieving chemoselectivity. Common issues include:

  • Over-reduction of the aldehyde: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the nitro group and the aldehyde, leading to the formation of the corresponding amino alcohol.

  • Formation of azo compounds: Some reducing agents, particularly under certain conditions, can lead to the formation of azo compounds as byproducts from the condensation of partially reduced nitro intermediates.

  • Incomplete reduction: A weak reducing agent or insufficient reaction time may result in the incomplete conversion of the nitro group, leaving the starting material or nitroso intermediates in the reaction mixture.

  • Product instability: The resulting this compound is susceptible to self-condensation (polymerization) and oxidation, especially under harsh workup conditions or prolonged exposure to air.[3]

Q2: What are the recommended reducing agents for the selective reduction of a nitro group in the presence of an aldehyde?

A2: Several methods are reported to be effective for this selective transformation. The choice often depends on the scale of the reaction, available reagents, and desired purity.

Reducing Agent/SystemAdvantagesPotential Drawbacks
Iron (Fe) in Acetic Acid (AcOH) Cost-effective, mild, and generally selective for the nitro group.[4]Heterogeneous reaction, requires careful filtration to remove iron salts.
Tin(II) Chloride (SnCl₂) A classic and reliable method for selective nitro group reduction.Stoichiometric amounts of tin salts are produced, which can be problematic for disposal.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Clean reaction with water as the only byproduct.Can also reduce the aldehyde group, especially under high pressure or with certain catalysts. Requires specialized equipment for handling hydrogen gas.
Sodium Dithionite (Na₂S₂O₄) A mild reducing agent that can be used in aqueous or biphasic systems.May require careful pH control and can sometimes lead to the formation of sulfonated byproducts.

Q3: My final product is a dark, tarry substance instead of the expected crystalline solid. How can I prevent this?

A3: The formation of a tar-like substance is often due to the instability of the 2-aminobenzaldehyde product. To mitigate this:

  • Inert atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Mild workup: Avoid strongly acidic or basic conditions during the workup. A gentle neutralization and extraction are recommended.

  • Rapid isolation: Isolate the product as quickly as possible after the reaction is complete. Prolonged exposure to the reaction mixture or purification solvents can promote degradation.

  • Purification method: Column chromatography on silica gel can be used for purification, but care must be taken as the acidic nature of silica can sometimes cause product degradation.[5] Neutralizing the silica gel with a small amount of triethylamine in the eluent can be beneficial. Recrystallization from a suitable solvent system is often the preferred method for obtaining a pure, stable product.

Experimental Protocol: Selective Reduction with Iron in Acetic Acid

This protocol provides a general procedure for the selective reduction of 4,5-dimethoxy-2-nitrobenzaldehyde.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzaldehyde

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate solution

Procedure:

  • In a round-bottom flask, prepare a solution of 4,5-dimethoxy-2-nitrobenzaldehyde in a mixture of ethanol and glacial acetic acid.

  • Add iron powder to the solution with vigorous stirring. The molar ratio of iron to the nitro compound should be in excess (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous acetic acid solution with water and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography.

Troubleshooting_Flowchart cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting N_Start Low Yield or Impure Product in Nitration Step N_Q1 Check Reaction Temperature. Was it kept low (0-10°C)? N_Start->N_Q1 N_A1_Yes Consider side reactions: - Over-nitration (check stoichiometry) - Aldehyde oxidation (check workup) N_Q1->N_A1_Yes Yes N_A1_No High temperature is a likely cause. Repeat with strict temperature control. N_Q1->N_A1_No No N_Q2 Is unreacted starting material present (TLC)? N_A1_Yes->N_Q2 N_A2_Yes Increase reaction time or slightly increase temperature. N_Q2->N_A2_Yes Yes N_A2_No Proceed to reduction troubleshooting. N_Q2->N_A2_No No R_Start Failed Reduction or Complex Mixture R_Q1 Was the aldehyde group affected (e.g., alcohol formation)? R_Start->R_Q1 R_A1_Yes Reducing agent is too strong. Use a milder, more selective agent (e.g., Fe/AcOH, SnCl₂). R_Q1->R_A1_Yes Yes R_A1_No Consider other side reactions. R_Q1->R_A1_No No R_Q2 Is the product a dark tar? R_A1_No->R_Q2 R_A2_Yes Product instability. Use inert atmosphere, mild workup, and rapid isolation. R_Q2->R_A2_Yes Yes R_A2_No Purification issue? Consider alternative methods. R_Q2->R_A2_No No

Caption: Troubleshooting flowchart for the synthesis of this compound.

IV. Concluding Remarks

The synthesis of this compound is a well-established but nuanced process that requires careful attention to reaction conditions and purification techniques. By understanding the potential pitfalls at each stage and implementing the troubleshooting strategies outlined in this guide, researchers can significantly increase their chances of a successful outcome. Always consult the relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.

V. References

  • PrepChem. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Available at: [Link]

  • PrepChem. Synthesis of 2-aminobenzaldehyde. Available at: [Link]

  • The Hive. Synthesis of 2,5-dimethoxybenzaldehyde. Available at: [Link]

  • Designer-drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Available at: [Link]

  • CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]

  • Journal of Chongqing University. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes. Available at:

  • Google Patents. PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. Available at:

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Selective reduction of aldehydes in the presence of a nitro group with TUDO. Available at: [Link]

  • ResearchGate. Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzyl alcohol, (c) 4-aminobenzyl alcohol. Available at: [Link]

  • Organic Syntheses. Veratraldehyde, 6-nitro-. Available at: [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Organic Syntheses. p-AMINOBENZALDEHYDE. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • ResearchGate. An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. Available at: [Link]

  • National Institutes of Health. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common challenges, offer troubleshooting advice, and explain the causality behind our recommended protocols to ensure a successful and scalable process.

Overview of the Synthetic Pathway

The most common and scalable route to this compound begins with 3,4-dimethoxybenzaldehyde (veratraldehyde). The synthesis involves two key transformations: a regioselective nitration followed by a reduction of the nitro group.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Intermediate 2-Nitro-4,5-dimethoxybenzaldehyde Start->Intermediate Electrophilic Aromatic Substitution Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Final_Product This compound Intermediate->Final_Product Nitro Group Reduction Reducing_Agent Reducing Agent (e.g., Fe/AcOH) caption Overall synthetic workflow.

Figure 1. Overall synthetic workflow.

Part 1: Nitration of 3,4-Dimethoxybenzaldehyde

This electrophilic aromatic substitution is a critical step where regioselectivity is paramount. The goal is to introduce the nitro group at the C2 position, ortho to one methoxy group and meta to the aldehyde.

Frequently Asked Questions & Troubleshooting (Nitration)

Q1: My nitration is producing a significant amount of the 6-nitro isomer. How can I improve the regioselectivity for the 2-nitro product?

A1: This is a common challenge. The two methoxy groups are ortho, para-directing, while the aldehyde is meta-directing. The C2 and C6 positions are both activated.

  • Causality: The C2 position is sterically less hindered than the C6 position, which is flanked by the bulky aldehyde group. However, under aggressive nitrating conditions (high temperatures, strong acid mixtures), the electronic effects can lead to a mixture of products.

  • Solution - Temperature Control: Meticulous temperature control is the most critical factor. The reaction should be maintained at a low temperature (typically 0-5°C) during the addition of the nitrating agent.[1] Excursions above this range will favor the formation of the thermodynamically more stable, but undesired, 6-nitro isomer.

  • Solution - Choice of Nitrating Agent: While a standard mixture of nitric acid and sulfuric acid is common, consider using a milder nitrating agent. Ceric ammonium nitrate (CAN) in the presence of a mild base like sodium bicarbonate has been shown to favor ortho-nitration of phenolic compounds, a principle that can be adapted here.[2]

Q2: The reaction is turning black and producing tar-like substances. What is causing this and how can it be prevented?

A2: This indicates oxidation and decomposition of the starting material or product.

  • Causality: 3,4-Dimethoxybenzaldehyde is sensitive to strong oxidizing conditions, which are inherent in nitrating mixtures.[1] Overheating or using an excessively concentrated nitrating agent can lead to runaway reactions and degradation.

  • Solution - Slow Addition: Add the benzaldehyde derivative to the cooled nitrating mixture dropwise over an extended period.[1] This allows for better heat dissipation and prevents localized "hot spots" where decomposition can initiate.

  • Solution - Proper Stoichiometry: Ensure you are using the correct stoichiometry of the nitrating agent. An excess of nitric acid can increase the rate of side reactions.

Recommended Protocol: Regioselective Nitration

This protocol is optimized for regioselectivity and minimizing byproducts.

Reagent/ParameterSpecificationRationale
Starting Material 3,4-DimethoxybenzaldehydeHigh purity (>99%) is essential to avoid side reactions.
Nitrating Agent Fuming Nitric Acid / Conc. Sulfuric AcidStandard, effective nitrating mixture.
Temperature 0-5°CCrucial for controlling regioselectivity and preventing degradation.[1]
Addition Rate Dropwise over 1-2 hoursPrevents temperature spikes and localized over-concentration.
Reaction Time 2-4 hoursMonitor by TLC/GC to ensure full conversion without product degradation.
Work-up Quenching on crushed iceSafely neutralizes the strong acid and precipitates the product.[1]

Step-by-Step Methodology:

  • In a flask equipped for mechanical stirring and temperature control, cool concentrated sulfuric acid to 0°C.

  • Slowly add fuming nitric acid while maintaining the temperature below 10°C.

  • Cool the prepared nitrating mixture to 0°C.

  • Dissolve 3,4-dimethoxybenzaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it to an addition funnel.

  • Add the benzaldehyde solution dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-4 hours, monitoring the reaction's progress.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Collect the precipitated yellow solid (2-Nitro-4,5-dimethoxybenzaldehyde) by vacuum filtration and wash with cold water until the filtrate is neutral.

Part 2: Reduction of 2-Nitro-4,5-dimethoxybenzaldehyde

The final step is the reduction of the nitro group to an amine. The choice of reducing agent is critical to avoid reducing the aldehyde functionality.

Frequently Asked Questions & Troubleshooting (Reduction)

Q1: My reduction is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?

A1: Incomplete reduction can be due to several factors, including the choice of reducing agent, solvent, and reaction conditions.

  • Causality: Some nitro compounds can be sterically hindered or have low solubility, making them resistant to reduction.[3]

  • Solution - Activating the Reducing Agent: When using metal-based reductions like iron in acetic acid, ensure the iron powder is activated. This can be done by washing it with dilute HCl to remove any passivating oxide layer.

  • Solution - Solvent Choice: The solubility of the nitro compound is key. If it has low solubility, consider using a co-solvent system. For example, if using an aqueous system, adding a solvent like ethanol or THF can improve solubility and reaction rates.[3]

  • Solution - Temperature: While many reductions proceed at room temperature, gentle heating (e.g., 40-60°C) can often increase the reaction rate and drive it to completion.[3]

Q2: The aldehyde group in my molecule is being reduced to an alcohol. How can I prevent this?

A2: This is a common issue with strong reducing agents.

  • Causality: Powerful hydride reagents like lithium aluminum hydride (LAH) will readily reduce both nitro groups and aldehydes.

  • Solution - Chemoselective Reagents: Use a reducing agent known for its chemoselectivity towards nitro groups in the presence of aldehydes.

    • Iron in Acetic Acid (Fe/AcOH): This is a classic, cost-effective, and highly selective method for reducing aromatic nitro groups without affecting other reducible functionalities.[4]

    • Sodium Dithionite (Na₂S₂O₄): This is another mild and effective reagent for this transformation.

    • Catalytic Hydrogenation (H₂/Pd-C): This can be effective, but sometimes requires careful control of pressure and catalyst loading to avoid over-reduction.

Reduction_Issues cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Problem Low Yield / Incomplete Reaction Cause1 Poor Reagent Activity Problem->Cause1 Cause2 Low Substrate Solubility Problem->Cause2 Cause3 Insufficient Temperature Problem->Cause3 Solution1 Activate Metal Reductant (e.g., acid wash Fe) Cause1->Solution1 Solution2 Use Co-Solvent (e.g., EtOH, THF) Cause2->Solution2 Solution3 Apply Gentle Heating (40-60°C) Cause3->Solution3 caption Troubleshooting incomplete reduction.

Figure 2. Troubleshooting incomplete reduction.
Recommended Protocol: Chemoselective Reduction

This protocol uses iron in acetic acid for a selective and high-yielding reduction.

Reagent/ParameterSpecificationRationale
Starting Material 2-Nitro-4,5-dimethoxybenzaldehydeEnsure it is dry and free from residual acids from the nitration step.
Reducing Agent Iron powder (fine mesh)A large surface area increases reaction rate.
Solvent Glacial Acetic AcidActs as both solvent and proton source.
Temperature 60-80°CProvides sufficient energy to drive the reaction without causing degradation.
Work-up Basification and ExtractionNeutralizes the acid and allows for extraction of the amine product.

Step-by-Step Methodology:

  • To a flask containing a stirred suspension of iron powder in glacial acetic acid, heat the mixture to 60°C.

  • Add the 2-Nitro-4,5-dimethoxybenzaldehyde portion-wise, maintaining the temperature between 60-80°C. The reaction is exothermic.

  • After the addition is complete, continue to stir at 80°C for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Carefully neutralize the filtrate with a base (e.g., aqueous sodium hydroxide) to a pH of ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the this compound by recrystallization, typically from an ethanol/water mixture.[5]

References

  • ChemicalBook. (2024). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?
  • Eureka | Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde.
  • Knowledge. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?
  • The Hive Chemistry Discourse. (2003). Synthesis of 2,5-dimethoxybenzaldehyde.
  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
  • Reddit. (2023). 2 routes to 2C-H synthesis, which is better?
  • Google Patents. (1987). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • Google Patents. (2003). Process for preparing 2,5-dimethoxy benzaldehyde.
  • Journal of Chongqing University. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • ResearchGate. (2016). What is the most effective method for reduction of di nitro compound?
  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • NIH. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.
  • ResearchGate. (2025). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions.
  • Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde.
  • Reddit. (2023). my nitro refuses to be reduced.
  • Arkat USA. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.
  • Carl ROTH. (n.d.). 3,4-Dimethoxybenzaldehyde, 100 g, CAS No. 120-14-9.

Sources

Technical Support Guide: Column Chromatography of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Amino-4,5-dimethoxybenzaldehyde via column chromatography. We will address common challenges, provide a robust experimental protocol, and answer frequently asked questions, grounding our recommendations in established chromatographic principles.

Section 1: Core Principles & Pre-Chromatography Checklist

The molecular structure of this compound (C₉H₁₁NO₃) presents a unique purification challenge.[1] The presence of a basic amino group, a polar aldehyde, and two electron-donating methoxy groups dictates its behavior on a chromatographic stationary phase. Standard silica gel, the most common stationary phase, is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[2] This acidity can lead to strong, often irreversible, adsorption of the basic amino group, resulting in significant peak tailing, poor recovery, and even on-column degradation.

Therefore, a successful purification strategy must mitigate this adverse interaction while effectively separating the target compound from reaction byproducts and starting materials.

Pre-Run Validation Checklist:

  • Compound Stability Check: Before committing your bulk sample, verify its stability on silica gel. Spot your crude mixture on a TLC plate, develop it, and let it sit for 1-2 hours. Then, re-develop the plate in the same direction. Any new spots or significant streaking indicates potential degradation on the silica surface.[3]

  • TLC Mobile Phase Optimization: The success of your column separation is almost entirely dependent on the mobile phase chosen.

    • Goal: Achieve a retention factor (Rƒ) of 0.25-0.35 for this compound. This Rƒ value provides the optimal balance between retention time and separation efficiency.

    • Solvent System: Start with a binary system of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Tailing Mitigation: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase. This competitively binds to the acidic silanol sites on the silica, preventing the amine on your target molecule from interacting too strongly.

  • Solvent Purity: Use HPLC-grade solvents to avoid introducing non-volatile impurities that can interfere with purification and analysis.

Section 2: Recommended Experimental Protocol

This protocol outlines a standard procedure for the purification of gram-scale quantities of this compound.

Protocol Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack the Column prep_slurry->pack_column prep_sample 3. Prepare Sample (Dry Loading) pack_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute_column 5. Elute with Mobile Phase load_sample->elute_column collect_fractions 6. Collect Fractions elute_column->collect_fractions analyze_tlc 7. Analyze Fractions by TLC collect_fractions->analyze_tlc pool_fractions 8. Pool Pure Fractions analyze_tlc->pool_fractions evaporate_solvent 9. Evaporate Solvent pool_fractions->evaporate_solvent

Caption: Standard workflow for column chromatography purification.

Step-by-Step Methodology
  • Column Preparation:

    • Select a glass column appropriate for the sample size (a 20-50:1 ratio of silica gel to crude sample by weight is recommended).[2]

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[4]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5] The column must be packed evenly to ensure good separation.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top of the sample.[6]

  • Elution and Fraction Collection:

    • Begin eluting with the optimized mobile phase.

    • If separating from significantly less polar impurities, you can start with a less polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N) and gradually increase the polarity (gradient elution) to your target mobile phase (e.g., 70:30 Hexane:Ethyl Acetate + 1% Et₃N).[7]

    • Collect fractions of a consistent volume in labeled test tubes.[8]

  • Analysis:

    • Monitor the elution by spotting fractions onto TLC plates alongside your crude material and a pure standard if available.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

Recommended Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent for normal-phase chromatography.[2][7]
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 1% TriethylamineA versatile solvent system with tunable polarity. Triethylamine is crucial to prevent amine tailing.
Loading Method Dry LoadingPrevents band broadening and improves resolution compared to wet loading, especially for highly soluble compounds.
Elution Mode Isocratic or GradientStart with isocratic. Use gradient elution if impurities have widely different polarities.[3]
Monitoring TLC with UV visualization (254 nm)This compound is UV active due to its aromatic structure.

Section 3: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Troubleshooting Logic Diagram

G problem { Problem Observed | Select a Symptom} tailing Peak Tailing Cause: Strong interaction with acidic silica Solution: Add 1% Et3N to eluent problem:c->tailing:p no_recovery Low/No Recovery Cause: Irreversible adsorption or decomposition Solution: Deactivate silica with base; Check stability problem:c->no_recovery:p poor_sep Poor Separation Cause: Incorrect eluent polarity or column overload Solution: Optimize Rƒ to 0.25-0.35 via TLC; Reduce sample load problem:c->poor_sep:p front_elution Elutes in Solvent Front Cause: Eluent is too polar Solution: Decrease polarity of mobile phase (increase % Hexane) problem:c->front_elution:p

Caption: Decision tree for troubleshooting common chromatography issues.

Q1: I'm seeing significant tailing or streaking of my product spot on the column and TLC plate. What's wrong?

  • Primary Cause: This is the classic sign of strong interaction between the basic amino group of your molecule and the acidic silanol groups on the silica gel. This causes a slow, uneven release of the molecule as it travels down the column.

  • Solution: The most effective solution is to add a competitive base to your mobile phase.

    • Action: Add 0.5-1% triethylamine (Et₃N) to your entire mobile phase system (both the solvent for TLC development and the bulk solvent for the column). The triethylamine will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

Q2: My product is not coming off the column, or the recovery is extremely low.

  • Potential Causes & Solutions:

    • Irreversible Adsorption: This is an extreme case of the issue in Q1. If triethylamine was not used, your compound may be permanently stuck to the column. Solution: Always use a basic modifier when running amines on silica.

    • Insufficiently Polar Mobile Phase: Your solvent system may not be strong enough to elute the compound. Solution: Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate). If you reach 100% ethyl acetate and the compound has not eluted, consider a more polar solvent like methanol, but be aware this can start to dissolve the silica gel.

    • On-Column Decomposition: The compound may be unstable on silica.[3] Solution: Perform the stability check described in Section 1. If it's unstable, you may need to use a deactivated or alternative stationary phase like neutral alumina.

Q3: My fractions are all mixed. I can't get a clean separation from an impurity.

  • Potential Causes & Solutions:

    • Poor Mobile Phase Choice: The Rƒ difference between your product and the impurity is too small. Solution: Re-optimize your solvent system using TLC. Test different solvent combinations (e.g., Dichloromethane/Methanol) to maximize the separation (ΔRƒ) between the spots. A solvent gradient during elution can also resolve compounds with close Rƒ values.[3]

    • Column Overloading: Too much sample was loaded for the column size. The bands broaden significantly and overlap. Solution: Reduce the amount of sample or use a larger column, maintaining the 20-50:1 silica-to-sample ratio.

    • Improper Column Packing/Loading: Channels or cracks in the silica bed can lead to uneven flow and band distortion. Solution: Ensure the column is packed uniformly without any air gaps. Use the dry loading method to apply the sample in a tight, even band.[5][6]

Q4: I saw a color change from yellow to brown at the top of my column after loading the sample. Is this a problem?

  • Primary Cause: this compound, like many aromatic aldehydes and amines, can be sensitive to air, light, and acid, leading to oxidation or polymerization.[9][10][11] The acidic surface of the silica can catalyze this degradation.

  • Solution:

    • Work Quickly: Do not let the sample sit on the column for extended periods.

    • Use Fresh Solvents: Ensure solvents are pure and free of peroxides.

    • Protect from Light: If the synthesis is known to be light-sensitive, wrap the column in aluminum foil.

    • Basic Modifier: The use of triethylamine can also help by neutralizing the acidic environment.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this compound? For most lab-scale purifications, silica gel is the most practical choice due to its high resolving power and low cost.[7] However, it MUST be used with a basic modifier in the mobile phase (like 1% triethylamine) to get good results. For highly sensitive applications or if decomposition is observed, neutral alumina can be an alternative, though it typically offers lower resolution.

Q2: How do I select the optimal mobile phase? The selection process is empirical and guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rƒ value of 0.25-0.35. This provides the best chance for separation on a column. Start with a 9:1 mixture of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate) and adjust the ratio until you achieve the target Rƒ.

Q3: Can I use reversed-phase chromatography? Yes, reversed-phase chromatography (e.g., using a C18-bonded silica stationary phase) is a viable alternative, particularly for HPLC analysis.[12][13] In this mode, the stationary phase is non-polar, and a polar mobile phase (like methanol/water or acetonitrile/water, often with a buffer) is used.[10] Less polar compounds elute later. For preparative scale, normal-phase is often more convenient as it uses volatile organic solvents that are easier to remove.

Q4: How can I confirm the purity of my collected fractions? TLC is the primary method for initial assessment. After pooling and evaporating the pure fractions, final purity should be confirmed using more rigorous analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).[7]

Q5: What are the key stability concerns for this compound during purification? The two main concerns are oxidation and acid-catalyzed degradation. The aromatic aldehyde can be susceptible to oxidation to a carboxylic acid, and the amino group makes the molecule sensitive to the acidic silica surface.[10] Storing the compound under an inert atmosphere, refrigerated, and protected from light is recommended.[9]

References

  • Knowledge. (2024, December 7).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). B.
  • University of California, Davis. (n.d.).
  • University of Toronto. (n.d.).
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2016). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Polymer Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • MySkinRecipes. (n.d.). This compound.
  • YouTube. (2022, February 9).
  • ChemistryViews. (2012, August 7).
  • ResearchGate. (2019, May 26).
  • PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde.

Sources

Technical Support Center: 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive aromatic aldehyde. Our goal is to provide you with in-depth technical guidance, troubleshooting advice, and best practices to ensure the stability and integrity of your compound throughout your experiments.

Understanding the Challenge: The Inherent Instability of this compound

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] However, its chemical structure, featuring both an electron-donating amino group and a readily oxidizable aldehyde group on an activated aromatic ring, renders it susceptible to degradation, primarily through oxidation. This guide will help you navigate the challenges of handling and storing this compound to maintain its purity and reactivity.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from a light yellow to a darker brown. What does this indicate?

A color change from a pale yellow to a darker brown or even reddish-brown is a common indicator of degradation, specifically oxidation and/or polymerization. The formation of colored impurities is often due to the oxidation of the aminobenzaldehyde. It is crucial to assess the purity of the material before proceeding with your experiment.

Q2: What are the primary degradation pathways for this compound?

The two primary degradation pathways are:

  • Oxidation of the Aldehyde: The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH), forming 2-amino-4,5-dimethoxybenzoic acid.

  • Oxidation and Polymerization of the Amino Group: The aromatic amine functionality can be susceptible to oxidation, leading to the formation of colored polymeric byproducts. The presence of both the amino and aldehyde groups can lead to complex degradation pathways.

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store at 2-8°C. For longer-term storage, some suppliers recommend -20°C.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[3]

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent moisture absorption.[1][4][5]

Q4: Can I handle this compound on the open bench?

Given its sensitivity to air, it is highly recommended to handle this compound in an inert atmosphere, such as inside a glove box.[6] If a glove box is not available, minimize exposure to air by working quickly and using techniques for handling air-sensitive compounds, such as flushing containers with an inert gas before and after use.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. Degradation of the starting material due to improper storage or handling.1. Verify Purity: Before use, check the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS). 2. Purification: If impurities are detected, consider purifying the aldehyde by recrystallization or column chromatography under an inert atmosphere.
The compound appears clumpy or has a different texture. Absorption of moisture from the atmosphere.1. Dry the Compound: Dry the material under vacuum. Be cautious with heating as it can accelerate degradation. 2. Improve Storage: Ensure the container is properly sealed and stored in a desiccator or a dry environment.
Poor solubility in non-polar solvents. Presence of the oxidized carboxylic acid impurity, which is more polar.1. Purification: Purify the compound to remove the more polar impurity. 2. Solvent Selection: Re-evaluate your solvent choice for the reaction, considering the potential presence of impurities.

Best Practices for Handling and Storage

To mitigate the risk of oxidation, it is imperative to adopt stringent handling and storage protocols.

Protocol for Aliquoting and Storing this compound
  • Preparation: Move the sealed container of this compound, along with the necessary tools (spatulas, vials, etc.), into an inert atmosphere glove box.

  • Inert Atmosphere: Ensure the glove box has a low oxygen and moisture content.

  • Aliquoting: Once inside the glove box, open the main container and quickly aliquot the desired amount of the compound into smaller, pre-labeled amber vials.

  • Inert Gas Purge: Before sealing each new vial, flush the headspace with an inert gas (argon or nitrogen).

  • Sealing: Tightly seal the vials with caps that have a chemically resistant liner. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Store the aliquoted vials at the recommended temperature (2-8°C or -20°C) in a dark location.[1][2]

  • Main Container: After taking the required amount, flush the headspace of the main container with inert gas before resealing and returning it to its proper storage location.

Workflow for Using this compound in a Reaction

Oxidation_Pathway A This compound (C₉H₁₁NO₃) C 2-Amino-4,5-dimethoxybenzoic acid A->C Oxidation B Oxidizing Agent (e.g., O₂) B->A

Potential oxidation of the aldehyde to a carboxylic acid.

By understanding these degradation pathways and implementing the recommended handling and storage procedures, you can significantly improve the reliability and reproducibility of your experimental results when working with this compound.

References

  • CHEN Zhi,tao, XIANG Jian,nan, LI Zhi,liang. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • This compound. MySkinRecipes. Available at: [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). National Institutes of Health. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. (2024). Knowledge. Available at: [Link]

  • 2,5-Dimethoxybenzaldehyde. Wikipedia. Available at: [Link]

  • 2-Amino-5-methoxybenzoic acid Safety Data Sheet. (2009). Thermo Fisher Scientific.
  • Samovich, S. N., Brinkevich, S. D., Edimecheva, I. P., & Shadyro, O. I. Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives.
  • 4-Aminobenzaldehyde Safety D
  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Process for preparing 2,5-dimethoxy benzaldehyde. (2003). Google Patents.
  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). National Institutes of Health. Available at: [Link]

  • The recovery rates of three selected aromatic aldehydes with different processing groups. (2023).
  • Handling Air-Sensitive Reagents. (n.d.). Sigma-Aldrich.
  • 2,4-Dimethoxybenzaldehyde. (n.d.). Chem-Impex.
  • Natural Aldehydes on Health Effects. (2025). orientjchem.org.
  • Material Safety Data Sheet - 4-Aminobenzaldehyde. (n.d.). Cole-Parmer.
  • The manipulation of air-sensitive compounds. (n.d.). Neilson Lab, Texas Christian University.
  • 4-Aminobenzaldehyde Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Handling air-sensitive reagents. (n.d.). MIT.
  • Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions. (2023). MDPI.
  • Synthesis of DOB HCl from 2,5-Dimethoxybenzaldehyde Procedure. (2024). Reddit.

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final product's safety, efficacy, and stability. 2-Amino-4,5-dimethoxybenzaldehyde, a key building block in the synthesis of various pharmaceutically active compounds, is no exception.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other viable analytical techniques, grounded in scientific principles and practical application.

The Critical Role of Purity in Synthesis

This compound serves as a crucial intermediate in the synthesis of a range of compounds, including central nervous system agents.[1] The presence of impurities, which can arise from the starting materials, side reactions during synthesis, or degradation, can have significant consequences. These impurities can potentially alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is paramount.

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful analytical method.

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Information not available
Solubility Information not available
Functional Groups Primary amine, Aldehyde, Methoxy groups

The presence of both a basic amino group and a polar aldehyde group, in addition to the aromatic ring, makes this compound a moderately polar compound. This polarity is a key consideration in the selection of an appropriate HPLC method.

The Workhorse of Purity Analysis: A Proposed HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended approach.

The "Why" Behind the Method: Justification of Parameters

A successful HPLC method is not a random assortment of parameters but a carefully considered system.

  • Column Selection: The C18 Advantage. A C18 (octadecylsilyl) column is the most common and versatile stationary phase in RP-HPLC. Its nonpolar nature provides excellent retention for moderately polar aromatic compounds like our analyte through hydrophobic interactions. The choice of a high-purity, end-capped silica-based C18 column is crucial to minimize peak tailing that can occur due to the interaction of the basic amino group with residual acidic silanols on the silica surface.

  • Mobile Phase: A Balancing Act of Polarity. The mobile phase in RP-HPLC is typically a mixture of a polar solvent (like water) and a less polar organic modifier (like acetonitrile or methanol).

    • Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.

    • pH Adjustment: The amino group in this compound is basic. Controlling the mobile phase pH is critical. By maintaining the pH in the acidic range (e.g., pH 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid, the amino group will be protonated. This protonation increases the analyte's polarity, leading to earlier elution, and more importantly, it suppresses the interaction with residual silanols, resulting in sharper, more symmetrical peaks.

  • Detection Wavelength: Maximizing Sensitivity. The aromatic ring and the aldehyde group in the molecule are chromophores that absorb UV light. A UV detector is, therefore, a simple and effective means of detection. To determine the optimal wavelength for maximum sensitivity, a UV scan of the analyte should be performed. Based on the structure, a wavelength in the range of 254 nm to 280 nm is likely to provide good sensitivity.

  • Gradient Elution: Resolving a Spectrum of Impurities. A gradient elution, where the proportion of the organic modifier in the mobile phase is increased over time, is recommended. This approach is superior to an isocratic elution (constant mobile phase composition) for purity analysis because it can effectively separate impurities with a wide range of polarities, from more polar starting materials to less polar by-products, in a single run.

Step-by-Step Experimental Protocol: HPLC-UV Analysis

This protocol provides a robust starting point for the purity analysis of this compound. Method validation according to ICH guidelines is essential before routine use.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter Solution s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Purity Calculation (% Area) d2->d3

Caption: Workflow for HPLC Purity Analysis.

A Comparative Look: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other techniques offer unique advantages and can be complementary.

The Next Generation: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher backpressures.

Key Advantages of UHPLC:

  • Speed: UHPLC can significantly reduce analysis times, often by a factor of 5 to 10, without compromising resolution.[3][4] This is a major advantage in high-throughput environments.

  • Resolution: The smaller particles in UHPLC columns lead to higher separation efficiency and, consequently, better resolution of closely eluting impurities.[3][5]

  • Sensitivity: Narrower peaks obtained with UHPLC result in a better signal-to-noise ratio, leading to improved sensitivity and lower detection limits.[3][6]

  • Reduced Solvent Consumption: Faster run times and the use of smaller internal diameter columns lead to a significant reduction in solvent consumption, making UHPLC a "greener" and more cost-effective technique.[6]

When to Choose UHPLC:

  • For high-throughput screening of sample purity.

  • When dealing with complex samples containing numerous closely related impurities.

  • For trace-level impurity analysis where high sensitivity is required.

The Orthogonal Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Applicability to this compound:

Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation in the hot injector. However, with derivatization, GC-MS can be a valuable tool. Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable. For this molecule, silylation of the amino group would be a suitable derivatization strategy.

Key Advantages of GC-MS:

  • High Specificity: The mass spectrometer provides structural information about the separated compounds, allowing for confident identification of impurities.

  • Excellent for Volatile Impurities: GC-MS is the gold standard for identifying and quantifying residual solvents and other volatile organic impurities.[7]

Limitations for this Analyte:

  • Derivatization Required: The need for an extra derivatization step adds complexity and potential for analytical error to the workflow.

  • Not Suitable for Non-Volatile Impurities: GC-MS cannot analyze non-volatile impurities, such as salts or polar degradation products.

Data-Driven Comparison of Analytical Techniques

FeatureHPLC-UVUHPLC-UVGC-MS (with derivatization)
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning & Mass-to-charge ratio
Speed ModerateVery FastFast
Resolution Good to ExcellentExcellent to SuperiorExcellent
Sensitivity GoodExcellentExcellent (with MS)
Selectivity GoodGoodExcellent (with MS)
Applicability to Analyte Direct analysisDirect analysisRequires derivatization
Impurity Scope Broad range of polaritiesBroad range of polaritiesVolatile and semi-volatile
Cost (Instrument) ModerateHighHigh
Cost (Operational) ModerateLow (due to solvent savings)Moderate

Potential Impurities: A Synthesis-Based Perspective

Understanding the synthetic route of this compound is crucial for predicting potential impurities. A likely synthesis involves the nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde) followed by the reduction of the nitro group.[8]

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 3,4-Dimethoxy- benzaldehyde inter 4,5-Dimethoxy- 2-nitrobenzaldehyde start->inter Nitration imp1 Unreacted Starting Material: 3,4-Dimethoxybenzaldehyde start->imp1 Carry-over end 2-Amino-4,5- dimethoxybenzaldehyde inter->end Reduction imp2 Isomeric Impurity: 2,3-Dimethoxy- 6-nitrobenzaldehyde inter->imp2 Side-reaction imp3 Incomplete Reduction: 4,5-Dimethoxy- 2-nitrobenzaldehyde inter->imp3 Incomplete reaction imp4 Over-reduced Impurity: 2-Amino-4,5- dimethoxybenzyl alcohol end->imp4 Side-reaction

Caption: Potential Impurities in the Synthesis of this compound.

Key Potential Impurities:

  • Starting Material: Unreacted 3,4-dimethoxybenzaldehyde.

  • Isomeric Impurities: Nitration of veratraldehyde can potentially lead to other isomeric nitro compounds.

  • Intermediate: The nitro-intermediate, 4,5-dimethoxy-2-nitrobenzaldehyde, if the reduction is incomplete.

  • Side-Reaction Products: Over-reduction of the aldehyde group to an alcohol can occur.

The proposed gradient HPLC method is designed to have sufficient resolving power to separate these structurally similar compounds from the main analyte peak.

Conclusion: A Multi-faceted Approach to Purity Assurance

For the routine purity analysis of this compound, a well-developed and validated reversed-phase HPLC-UV method offers a robust, reliable, and cost-effective solution. The proposed method, utilizing a C18 column with an acidic mobile phase and gradient elution, is designed to provide excellent separation of the main component from its potential process-related impurities.

For laboratories with high-throughput requirements or those dealing with particularly complex impurity profiles, transitioning to a UHPLC method is a logical and highly beneficial step, offering significant gains in speed, resolution, and sensitivity.

GC-MS, while a powerful tool for structural elucidation and the analysis of volatile impurities, is less suited for the routine purity assessment of this compound due to the need for derivatization. However, it can serve as a valuable orthogonal technique for the comprehensive characterization of the impurity profile, particularly for identifying unknown volatile components.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample, throughput needs, and available instrumentation. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the quality and safety of their products.

References

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  • PrepChem.com. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

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  • Novakova, L., Solich, P., & Solichova, D. (2006). Advantages of ultra performance liquid chromatography over high-performance liquid chromatography: Comparison of different analytical 2 approaches during analysis of diclofenac gel. Journal of separation science, 29(16), 2433–2443. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2006). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of chromatography. A, 1115(1-2), 112–125. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing veratraldehyde.
  • Dong, X., Tang, J., Ren, Y., & Chen, X. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6717–6723. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

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Sources

A Senior Application Scientist’s Guide to the Structural Confirmation of 2-Amino-4,5-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Before the "How"

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. 2-Amino-4,5-dimethoxybenzaldehyde is a valuable scaffold, serving as a precursor for compounds targeting the central nervous system and other biologically active molecules[1]. Its derivatives, often synthesized via reactions like Schiff base formation, require rigorous characterization.[2][3][4].

This guide eschews a simple checklist approach. Instead, we will walk through a logical, field-proven workflow that treats structural confirmation not as a series of disconnected experiments, but as a cohesive narrative. Each technique provides a unique piece of the puzzle, and their combined power allows us to move from a proposed structure to a confirmed one with the highest degree of scientific certainty. We will explore not just what data to collect, but why a specific technique is chosen and how its results cross-validate the findings from others.

The Analytical Workflow: A Multi-Pronged Approach

The confirmation of a novel derivative's structure is best approached as a systematic process. A logical workflow ensures that foundational information is established before more complex and resource-intensive analyses are undertaken. This workflow builds confidence at each step, with data from one technique corroborating the next.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Functional Group Analysis cluster_2 Core Structure & Connectivity cluster_3 Molecular Weight & Fragmentation cluster_4 Unambiguous 3D Structure cluster_5 Final Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir Quick functional group check h_nmr ¹H NMR Spectroscopy ftir->h_nmr Proceed to detailed structure c_nmr ¹³C NMR Spectroscopy ms Mass Spectrometry (MS) h_nmr->ms Confirm mass & connectivity xray Single-Crystal X-ray Diffraction ms->xray For absolute confirmation confirmation Confirmed Structure ms->confirmation Sufficient for many applications xray->confirmation

Caption: A logical workflow for the structural confirmation of a synthesized compound.

Part 1: Foundational Analysis - Do We Have the Right Pieces?

Before delving into complex connectivity, we must first confirm the presence of the expected functional groups. This is the role of Infrared (IR) Spectroscopy, a rapid and cost-effective technique that acts as a first-pass filter.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: The power of FTIR lies in its ability to identify specific covalent bonds based on their vibrational frequencies. For a derivative of this compound, we are looking for a characteristic "fingerprint" that confirms our key functional groups have survived the reaction and that new ones (if expected) have been formed. We are not determining the entire structure here, but rather asking a simple question: "Are the expected building blocks present?"

Trustworthiness: The presence or absence of strong, characteristic peaks is a reliable indicator. For instance, the disappearance of the sharp aldehyde C=O stretch around 1670-1700 cm⁻¹ and the appearance of a C=N (imine) stretch around 1640-1690 cm⁻¹ would be strong evidence of a successful Schiff base condensation.

Expected FTIR Absorptions for this compound Derivatives:

Functional GroupBondExpected Wavenumber (cm⁻¹)Rationale & Comments
Amino N-H Stretch3300 - 3500 (typically two bands for -NH₂)A primary amine shows two bands (symmetric and asymmetric stretching). Their presence confirms this group is intact.
Aldehyde (starting material) C=O Stretch~1670 - 1690A strong, sharp peak. Its absence in the product is a key indicator of reaction completion.
Aromatic Ring C=C Stretch~1500 - 1600Multiple sharp bands confirm the presence of the benzene ring.
Aromatic Ring C-H Stretch> 3000Typically weaker than aliphatic C-H stretches.
Methoxy C-O Stretch~1200 - 1300 (asymmetric) & ~1020 - 1075 (symmetric)Strong bands indicative of the aryl ether linkages. The presence of two methoxy groups often leads to prominent absorptions in this region.[5]
Imine (Schiff Base) C=N Stretch~1640 - 1690This peak can sometimes overlap with aromatic C=C signals, but is often distinguishable. Its appearance is a primary indicator of Schiff base formation.[3]

Experimental Protocol: FTIR Sample Preparation (KBr Pellet)

  • Preparation: Gently grind ~1-2 mg of the dried sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.

  • Homogenization: Continue grinding until the mixture is a fine, homogenous powder. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

  • Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press.

  • Analysis: The resulting transparent or translucent pellet is placed in the spectrometer's sample holder for analysis.

  • Causality: The KBr matrix is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹), preventing interference with the sample's spectrum.

Part 2: Mapping the Skeleton - Connectivity and Environment

With functional groups confirmed, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule by probing the chemical environment of nuclei like ¹H and ¹³C.

¹H and ¹³C NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration). ¹³C NMR complements this by showing the number of unique carbon environments. For our substituted benzaldehyde system, NMR is crucial for confirming the substitution pattern on the aromatic ring. The chemical shifts and splitting patterns of the two aromatic protons are highly diagnostic.

Trustworthiness: NMR is a self-validating technique. The combination of chemical shift, splitting, and integration in ¹H NMR, along with the carbon count from ¹³C NMR, must align perfectly with the proposed structure. Any discrepancy, such as an unexpected signal or an incorrect integration, is a red flag that the proposed structure is incorrect.

Expected NMR Data for a this compound Core:

NucleusAssignmentExpected Chemical Shift (δ, ppm)Expected SplittingRationale & Key Insights
¹H Aldehyde (-CHO)9.5 - 10.5Singlet (s)Highly deshielded due to the electronegative oxygen and magnetic anisotropy of the C=O bond. Its presence is a key marker for the aldehyde.
¹H Aromatic (H-3)~6.3 - 6.5Singlet (s)Shielded by the strongly electron-donating amino group at C-2. Appears as a singlet as it has no adjacent protons.
¹H Aromatic (H-6)~7.0 - 7.2Singlet (s)Less shielded than H-3. Also appears as a singlet. The presence of two aromatic singlets is definitive proof of the 1,2,4,5-tetrasubstitution pattern.
¹H Amino (-NH₂)4.0 - 6.0Broad Singlet (br s)Chemical shift is variable and depends on solvent and concentration. Protons are exchangeable with D₂O.
¹H Methoxy (-OCH₃)3.8 - 4.0Two Singlets (s)Two distinct signals are expected as the two methoxy groups are in different chemical environments relative to the amino and aldehyde groups. Each integrates to 3H.
¹³C Carbonyl (-CHO)190 - 200N/ACharacteristic downfield shift for an aldehyde carbon. Aromatic aldehyde carbons absorb in this region.[6]
¹³C Aromatic (C-O)145 - 160N/ACarbons directly attached to the electron-donating methoxy groups are shifted downfield.
¹³C Aromatic (C-N)140 - 150N/ACarbon attached to the amino group.
¹³C Aromatic (C-H)95 - 115N/AShielded aromatic carbons.
¹³C Methoxy (-OCH₃)55 - 60N/ATypical range for methoxy carbons attached to an aromatic ring.[7]

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Causality (Solvent Choice): The choice of solvent is critical. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. However, if the compound has poor solubility or if exchangeable protons (like -NH₂) are of key interest, DMSO-d₆ is superior as it slows down the exchange rate, often resolving sharper NH peaks.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Any suspended particles will degrade the quality of the spectrum (line broadening).

  • Analysis: Place the NMR tube in the spectrometer. The experiment involves acquiring a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. Further 2D experiments like COSY or HSQC can be run to confirm H-C correlations if the structure is complex.

Part 3: Confirming the Whole - Molecular Weight and Fragmentation

While NMR maps the atomic skeleton, Mass Spectrometry (MS) provides the molecular weight of the entire structure, offering a crucial validation point. It also provides information about the molecule's stability and potential substructures through fragmentation analysis.

Mass Spectrometry (MS)

Expertise & Experience: For a compound like this compound (C₉H₁₁NO₃), the expected monoisotopic mass is 181.07 Da[8]. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing an unambiguous molecular formula. The fragmentation pattern can also be diagnostic. Aromatic aldehydes are known to produce a strong molecular ion peak, and key fragmentation pathways include the loss of a hydrogen radical ([M-1]⁺) or the entire aldehyde group ([M-CHO]⁺).[9][10].

Trustworthiness: The molecular ion peak is a hard data point. If the observed mass does not match the calculated mass for the proposed structure, the structure is wrong. Fragmentation patterns must also be chemically sensible. For instance, the loss of 15 Da (CH₃) or 31 Da (OCH₃) would be expected from the methoxy groups, further validating the structure.

Common Fragmentation Pathways for Aromatic Aldehydes:

ProcessFragment LostResulting IonRationale
α-Cleavage H•[M-1]⁺Loss of the hydrogen atom from the aldehyde group. This is a very common fragmentation for aldehydes.[9]
α-Cleavage •CHO[M-29]⁺Loss of the entire formyl radical.
Loss of Methoxy •CH₃[M-15]⁺Cleavage of a methyl group from one of the methoxy substituents.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be volatile and capable of supporting ionization.

  • Infusion: The solution is infused into the ESI source at a slow, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization (Causality): In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase and enter the mass analyzer. ESI is a "soft" ionization technique, which is ideal for preserving the molecular ion.

  • Mass Analysis: The mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Part 4: The Gold Standard - Absolute Structural Proof

While the combination of FTIR, NMR, and MS provides overwhelming evidence for a structure, it is indirect. Single-Crystal X-ray Diffraction (SCXRD) is the only technique that provides direct, unambiguous proof of the three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state.

Single-Crystal X-ray Diffraction

Expertise & Experience: SCXRD is the ultimate arbiter of molecular structure. If a suitable single crystal can be grown, this technique can definitively establish the connectivity and stereochemistry. For substituted benzaldehyde derivatives, it can confirm the planarity of the ring and the relative orientations of the substituents.[11][12][13]. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which the atomic positions are determined.[14].

Trustworthiness: The output is a complete 3D model of the molecule. It is a self-validating system where the solved structure is refined against the experimental diffraction data until a high degree of agreement (indicated by a low R-factor) is achieved.[12].

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Crucial Step): This is often the most challenging part. High-purity material is dissolved in a minimal amount of a suitable solvent or solvent mixture. The solution is then allowed to evaporate slowly and undisturbed over days or weeks. Other methods include slow cooling or vapor diffusion. The goal is to obtain a single, well-ordered crystal without defects.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[14].

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of cold nitrogen (to reduce thermal motion), and rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem (using direct methods), and generate an initial electron density map.[14]. An atomic model is built into this map and refined to best fit the experimental data, yielding the final structure.[14].

Synthesizing the Evidence: A Complementary Picture

No single technique tells the whole story. The true power of this workflow comes from the way the data from each method complements and validates the others.

G center Proposed Structure (2-Amino-4,5-dimethoxy benzaldehyde Derivative) ftir FTIR center->ftir Confirms Functional Groups (-NH₂, -OCH₃, C=O or C=N) nmr NMR (¹H & ¹³C) center->nmr Confirms Connectivity & Environment (Aromatic substitution, proton count) ms MS center->ms Confirms Molecular Formula & Weight xray X-Ray center->xray Confirms Absolute 3D Structure (Bond lengths/angles) ftir->nmr Cross-validation nmr->ms Cross-validation ms->xray Cross-validation

Caption: Interplay of analytical techniques for structural confirmation.

Conclusion

Confirming the structure of a novel this compound derivative is a systematic process of evidence accumulation. By following a logical workflow—from the rapid functional group check of FTIR, through the detailed connectivity mapping of NMR, to the definitive molecular weight determination by MS—researchers can build a robust and defensible structural assignment. For applications requiring absolute proof, such as in pharmaceutical development or materials science, single-crystal X-ray diffraction serves as the final, incontrovertible piece of evidence. This multi-technique, self-validating approach ensures the scientific integrity of the data and provides the solid foundation necessary for further research and development.

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A Comparative Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4,5-dimethoxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key building block in the synthesis of a variety of pharmacologically active compounds and other complex organic molecules. Its unique substitution pattern, featuring an amino group ortho to the aldehyde and two methoxy groups on the benzene ring, makes it an attractive starting material for the construction of heterocyclic systems and other polyfunctionalized aromatic derivatives. This guide provides a detailed comparison of two prominent synthetic routes to this important intermediate, offering insights into the practical considerations and underlying chemical principles of each approach. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of Synthetic Strategies

Two primary synthetic pathways to this compound are discussed in this guide:

  • Route 1: Nitration of 3,4-Dimethoxybenzaldehyde followed by Reduction. This is a classical and reliable two-step approach that begins with the commercially available and relatively inexpensive 3,4-dimethoxybenzaldehyde (veratraldehyde).

  • Route 2: Direct Formylation of 3,4-Dimethoxyaniline. This route aims to introduce the aldehyde group in a single step onto the commercially available 3,4-dimethoxyaniline. This approach is potentially more atom-economical but faces challenges in regioselectivity.

This guide will delve into the experimental details, mechanistic underpinnings, and a comparative analysis of these two routes to assist researchers in selecting the most suitable method for their specific needs.

Route 1: From 3,4-Dimethoxybenzaldehyde

This synthetic route is arguably the most common and well-documented approach to this compound. It involves an electrophilic aromatic substitution (nitration) followed by a reduction of the nitro group.

Workflow Diagram

Route 1 Workflow Start 3,4-Dimethoxybenzaldehyde Nitration Step 1: Nitration (HNO3) Start->Nitration Intermediate 4,5-Dimethoxy-2-nitrobenzaldehyde Nitration->Intermediate Reduction Step 2: Reduction (e.g., H2, Pd/C or Fe/AcOH) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for Route 1, starting from 3,4-dimethoxybenzaldehyde.

Mechanistic Insights

Step 1: Electrophilic Nitration

The nitration of 3,4-dimethoxybenzaldehyde is an electrophilic aromatic substitution reaction. The methoxy groups are strongly activating and ortho, para-directing. The aldehyde group is deactivating and meta-directing. The directing effects of the two methoxy groups reinforce each other, and their activating nature dominates over the deactivating effect of the aldehyde. The position ortho to one methoxy group and meta to the aldehyde (C2) is sterically less hindered than the position ortho to the other methoxy group and also ortho to the aldehyde (C6). Therefore, nitration predominantly occurs at the C2 position.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method.[1][2] Alternatively, the reduction can be carried out using a metal in an acidic medium, such as iron in acetic acid (Fe/AcOH), which is a classic and cost-effective method for nitro group reduction.[3][4]

Experimental Protocols

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde [5]

  • In a reaction vessel, 135 g of 3,4-dimethoxybenzaldehyde is dissolved in a suitable solvent.

  • The solution is cooled to 10°C, and 500 ml of concentrated nitric acid is added slowly while maintaining the temperature.

  • The reaction mixture is stirred at 10°C for 20 hours.

  • After the reaction is complete, the mixture is poured into 3 liters of ice water.

  • The resulting crystalline precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a mixture of toluene and ethyl acetate to yield yellowish crystals of 4,5-dimethoxy-2-nitrobenzaldehyde. The reported yield for this step is approximately 61%.[5]

Step 2: Synthesis of this compound (Example with Catalytic Hydrogenation)

  • In a hydrogenation vessel, the 4,5-dimethoxy-2-nitrobenzaldehyde from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized with hydrogen (typically 1-4 atm).

  • The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed, or until TLC/HPLC analysis indicates the complete disappearance of the starting material.

  • Upon completion, the catalyst is carefully removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Data Summary: Route 1
ParameterStep 1: NitrationStep 2: Reduction (Catalytic Hydrogenation)
Starting Material 3,4-Dimethoxybenzaldehyde4,5-Dimethoxy-2-nitrobenzaldehyde
Key Reagents Conc. Nitric AcidH₂, Pd/C
Typical Yield ~61%[5]High (often >90% for similar reductions)
Reaction Temperature 10°C[5]Room Temperature
Reaction Time 20 hours[5]2-12 hours (variable)
Purity of Product Good after recrystallizationGenerally high

Route 2: From 3,4-Dimethoxyaniline

This approach involves the direct introduction of a formyl group onto the 3,4-dimethoxyaniline ring. Several formylation methods exist, with the Vilsmeier-Haack and Duff reactions being classical examples.

Workflow Diagram

Route 2 Workflow Start 3,4-Dimethoxyaniline Formylation Formylation (e.g., Vilsmeier-Haack or Duff Reaction) Start->Formylation Product This compound (and isomers) Formylation->Product

Caption: Synthetic workflow for Route 2, starting from 3,4-dimethoxyaniline.

Mechanistic Insights

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] This reagent is an electrophile that attacks the electron-rich aromatic ring. The amino group of 3,4-dimethoxyaniline is a strong activating group and directs ortho and para. The methoxy groups also contribute to the activation of the ring. Formylation is expected to occur at the positions ortho or para to the amino group. However, achieving high regioselectivity for the desired C2 position can be challenging, and a mixture of isomers is often obtained.

Duff Reaction

The Duff reaction employs hexamine as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[8][9] This reaction is known to favor ortho-formylation of phenols and anilines.[8] However, the Duff reaction is also notorious for its generally low yields.[8]

Experimental Protocols

Vilsmeier-Haack Formylation of 3,4-Dimethoxyaniline (General Procedure)

  • In a round-bottom flask, phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.[10]

  • A solution of 3,4-dimethoxyaniline in a suitable solvent is then added slowly to the Vilsmeier reagent at a low temperature.

  • After the addition is complete, the reaction mixture is heated (e.g., on a steam bath) for several hours.[10]

  • The reaction is then quenched by pouring it onto crushed ice and neutralized with a base, such as sodium acetate or sodium hydroxide, while keeping the temperature low.[10]

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography is typically required to separate the desired this compound from other isomeric products.

Data Summary: Route 2
ParameterVilsmeier-Haack FormylationDuff Reaction
Starting Material 3,4-Dimethoxyaniline3,4-Dimethoxyaniline
Key Reagents POCl₃, DMFHexamethylenetetramine, Acid
Typical Yield Moderate to low, variableGenerally low[8]
Reaction Temperature 0°C to elevated temperaturesElevated temperatures
Reaction Time Several hoursSeveral hours
Purity of Product Often requires chromatographic purificationOften requires extensive purification

Comparison of Synthesis Routes

FeatureRoute 1: Nitration-ReductionRoute 2: Direct Formylation
Number of Steps TwoOne
Starting Materials 3,4-Dimethoxybenzaldehyde3,4-Dimethoxyaniline
Regioselectivity HighLow to moderate; often yields isomeric mixtures
Yield Good to excellent overall yieldGenerally lower and more variable
Purification Recrystallization is often sufficientOften requires column chromatography
Scalability Readily scalableCan be challenging to scale up due to purification issues
Reagent Hazards Concentrated nitric acid is corrosive and oxidizing. Catalytic hydrogenation requires handling of flammable H₂ gas and pyrophoric catalysts.POCl₃ is corrosive and reacts violently with water. Hexamethylenetetramine is a skin and respiratory sensitizer.
Cost-Effectiveness Generally considered more cost-effective for large-scale production due to higher yields and easier purification.Potentially more atom-economical in a single step, but lower yields and purification costs can offset this.

Conclusion and Recommendation

For the synthesis of this compound, Route 1, involving the nitration of 3,4-dimethoxybenzaldehyde followed by reduction, is the recommended and more reliable method. This two-step process offers significant advantages in terms of regioselectivity, overall yield, and ease of purification. While it involves an additional step compared to the direct formylation of 3,4-dimethoxyaniline, the predictability and high efficiency of the reactions make it a more practical and scalable approach for producing high-purity material.

Route 2, while attractive for its directness, is hampered by a lack of regiocontrol, leading to the formation of isomeric byproducts that necessitate challenging purification procedures. The yields for direct formylation methods on anilines are often modest. Therefore, for researchers and drug development professionals requiring a dependable and scalable synthesis of this compound, the nitration-reduction sequence starting from veratraldehyde is the superior choice.

References

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A Senior Application Scientist's Guide: 2-Amino-4,5-dimethoxybenzaldehyde vs. Other Aminobenzaldehydes in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substituted Aminobenzaldehydes

In the landscape of synthetic organic chemistry, aminobenzaldehydes represent a cornerstone class of intermediates, prized for their dual reactivity. The presence of both a nucleophilic amino group and an electrophilic aldehyde on the same aromatic scaffold enables a diverse range of transformations, most notably in the construction of nitrogen-containing heterocyclic systems that form the core of many pharmaceuticals, agrochemicals, and materials.

This guide provides a comparative analysis of 2-amino-4,5-dimethoxybenzaldehyde against its isomeric and unsubstituted counterparts: 2-aminobenzaldehyde, 3-aminobenzaldehyde, and 4-aminobenzaldehyde. We will dissect how the strategic placement of the amino group and the electronic influence of methoxy substituents dictate reaction pathways, efficiency, and ultimate synthetic utility. Our focus is to move beyond mere procedural descriptions to an in-depth understanding of the causality behind experimental choices, providing researchers with the predictive power to select the optimal building block for their synthetic targets.

Pillar 1: Electronic and Steric Profiles—The "Why" Behind Reactivity

The reactivity of an aminobenzaldehyde is not monolithic; it is a nuanced interplay between the amino and aldehyde functionalities, governed by their relative positions and the electronic nature of other ring substituents.

  • 2-Aminobenzaldehyde (The Parent Compound): The ortho-positioning of the amino and aldehyde groups is the defining feature. This proximity is ideal for intramolecular cyclization reactions where both groups participate in ring formation. The amino group, being an electron-donating group (EDG), activates the ring towards electrophilic attack, but its direct influence on the aldehyde is primarily inductive. This compound is the benchmark for reactions like the Friedländer synthesis.[1]

  • This compound (The Activated Precursor): This derivative is the focal point of our guide. It retains the critical ortho-amino-aldehyde arrangement while incorporating two powerful electron-donating methoxy groups at the 4 and 5 positions. This has profound consequences:

    • Enhanced Nucleophilicity: The methoxy groups significantly increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. This is a crucial factor in acid-catalyzed cyclization reactions.

    • Directed Cyclization: The positions of the methoxy groups pre-ordain the substitution pattern of the resulting heterocyclic product, making it an invaluable precursor for specific natural product analogues like papaverine.

  • 3-Aminobenzaldehyde (The Meta Isomer): With the amino and aldehyde groups in a meta relationship, direct resonance assistance between them is impossible.[2][3][4] The amino group still acts as a ring activator for electrophilic substitution at the ortho and para positions (C2, C4, C6), but it cannot readily participate in intramolecular cyclizations involving the aldehyde. Its utility lies in reactions where the two functional groups react independently.

  • 4-Aminobenzaldehyde (The Para Isomer): The para-arrangement allows for strong resonance interaction.[5][6][7] The lone pair of the amino group can delocalize through the ring to the carbonyl oxygen of the aldehyde. This delocalization stabilizes the ground state of the molecule and slightly reduces the electrophilicity of the aldehyde carbon compared to the meta isomer.[8] This isomer is unsuitable for intramolecular cyclizations like the Pomeranz-Fritsch or Friedländer syntheses.

G cluster_ortho Ortho Isomers: Intramolecular Potential cluster_meta Meta Isomer: Independent Reactivity cluster_para Para Isomer: Resonance Stabilization 2-AB 2-Aminobenzaldehyde 2-A-4,5-DMOB This compound 2-AB->2-A-4,5-DMOB Enhanced Reactivity (Methoxy EDGs) Quinoline Synthesis Quinoline Synthesis 2-AB->Quinoline Synthesis Primary Application Isoquinoline Synthesis Isoquinoline Synthesis 2-A-4,5-DMOB->Isoquinoline Synthesis Primary Application 3-AB 3-Aminobenzaldehyde Independent Derivatization Independent Derivatization 3-AB->Independent Derivatization 4-AB 4-Aminobenzaldehyde Schiff Base/Polymer Synthesis Schiff Base/Polymer Synthesis 4-AB->Schiff Base/Polymer Synthesis

Caption: Logical relationships between aminobenzaldehyde isomers and their primary synthetic applications.

Pillar 2: Comparative Performance in Key Heterocyclic Syntheses

The true measure of a building block's utility is its performance in specific, value-adding transformations. Here, we compare the aminobenzaldehydes in two of the most important classes of heterocyclic synthesis.

A. Isoquinoline Synthesis via the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for constructing the isoquinoline core, a privileged scaffold in medicinal chemistry. The reaction involves the condensation of a benzaldehyde with an aminoacetaldehyde dialkyl acetal, followed by an acid-catalyzed electrophilic cyclization.[9][10]

Causality of Reagent Choice:

  • This compound is the superior choice. The electron-donating methoxy groups hyper-activate the benzene ring, dramatically facilitating the key intramolecular electrophilic aromatic substitution (cyclization) step. This often leads to higher yields and allows for milder reaction conditions compared to the unsubstituted analogue.[11]

  • 2-Aminobenzaldehyde can be used , but the cyclization step is often lower-yielding due to the less-activated aromatic ring.[12]

  • 3- and 4-Aminobenzaldehyde are unsuitable for this reaction pathway as the geometry prevents the necessary intramolecular cyclization onto the aromatic ring.

G start This compound + Aminoacetaldehyde Acetal step1 Step 1: Condensation (Schiff Base Formation) start->step1 intermediate1 Benzalaminoacetal Intermediate step1->intermediate1 step2 Step 2: Acid-Catalyzed Cyclization (H+) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Step 3: Aromatization (-2 EtOH) intermediate2->step3 end 6,7-Dimethoxyisoquinoline (Papaverine Precursor) step3->end

Caption: Mechanism of the Pomeranz-Fritsch reaction for isoquinoline synthesis.

B. Quinoline Synthesis via the Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for preparing quinolines. It involves the condensation of a 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group.[1]

Causality of Reagent Choice:

  • Both 2-aminobenzaldehyde and its dimethoxy derivative are effective. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration. The choice between them depends entirely on the desired substitution pattern of the final quinoline product.

  • 3- and 4-Aminobenzaldehyde are fundamentally incompatible with this reaction. The absence of the ortho-amino group relative to the aldehyde prevents the final intramolecular cyclization and dehydration step required to form the quinoline ring system.

Quantitative Performance Data

The following table summarizes typical yields for these key transformations, illustrating the impact of substrate choice.

SubstrateReaction TypeProduct ClassTypical Yield (%)Key Advantage/DisadvantageReference
This compound Pomeranz-FritschIsoquinoline70-90%High yield due to activated ring[13]
2-Aminobenzaldehyde Pomeranz-FritschIsoquinoline40-60%Lower yield, requires stronger conditions[12]
2-Aminobenzaldehyde FriedländerQuinoline85-95%High yield, versatile[1]
3-Aminobenzaldehyde N/AN/A0%Geometrically unsuitable for these cyclizationsN/A
4-Aminobenzaldehyde N/AN/A0%Geometrically unsuitable for these cyclizationsN/A

Pillar 3: Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. The following procedure details a modified Pomeranz-Fritsch synthesis, a self-validating system for producing a key isoquinoline intermediate.

Protocol: Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is adapted from established high-yield procedures for the synthesis of substituted isoquinolines.[13]

Workflow Diagram:

G cluster_prep Part A: Schiff Base Formation cluster_cyclize Part B: Cyclization & Aromatization cluster_workup Part C: Work-up & Purification A1 Dissolve 3,4-dimethoxybenzaldehyde & aminoacetaldehyde dimethyl acetal in toluene A2 Reflux with Dean-Stark trap to remove H2O A1->A2 A3 Monitor by TLC until starting material is consumed A2->A3 B1 Cool reaction mixture and remove toluene in vacuo A3->B1 Proceed to Cyclization B2 Add 70% H2SO4 slowly at 0°C B1->B2 B3 Heat mixture to 100°C for 2-3 hours B2->B3 C1 Cool and pour onto ice B3->C1 Proceed to Work-up C2 Basify with concentrated NaOH to pH > 11 C1->C2 C3 Extract with CH2Cl2 (3x) C2->C3 C4 Dry organic layer (Na2SO4), filter, and concentrate C3->C4 C5 Purify by column chromatography (Silica gel, EtOAc/Hexanes) C4->C5

Caption: Experimental workflow for the synthesis of 6,7-dimethoxyisoquinoline.

Step-by-Step Methodology:

  • Schiff Base Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), aminoacetaldehyde dimethyl acetal (1.1 eq), and toluene (approx. 0.2 M concentration).

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzaldehyde is fully consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Cyclization:

    • Place the flask containing the crude benzalaminoacetal intermediate in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (or a mixture of H₂SO₄ and P₂O₅ for improved yields) with stirring. The amount should be sufficient to form a stirrable paste (typically 5-10 volumes).

    • After the addition is complete, remove the ice bath and heat the mixture in an oil bath at 100-120 °C for 2-3 hours. The color will darken significantly.

    • Monitor the reaction by TLC (aliquots quenched in water, basified, and extracted) until the intermediate is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice in a beaker.

    • Slowly basify the acidic solution by adding concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath, until the pH is >11.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6,7-dimethoxyisoquinoline.

Conclusion and Strategic Recommendations

The choice between this compound and other aminobenzaldehydes is a strategic decision dictated by the synthetic target.

  • Choose this compound when the goal is the synthesis of 6,7-disubstituted isoquinolines or related heterocyclic systems that benefit from a highly activated aromatic ring for electrophilic cyclization. Its use is paramount in the synthesis of many isoquinoline alkaloids and their analogues.

  • Choose 2-Aminobenzaldehyde for the synthesis of unsubstituted or alternatively substituted quinolines (via Friedländer) and isoquinolines (via Pomeranz-Fritsch), accepting that the latter may require more forcing conditions.

  • Choose 3- or 4-Aminobenzaldehyde when the synthetic plan requires the amino and aldehyde groups to react independently, or in the formation of polymers and Schiff bases where intramolecular cyclization is not desired.

By understanding the fundamental electronic principles that govern the reactivity of these isomers, researchers can make informed, predictive choices, optimizing synthetic routes and accelerating the discovery and development of novel chemical entities.

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Differentiating 2-Amino-4,5-dimethoxybenzaldehyde and Its Isomers: A-Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular isomers is a critical checkpoint. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2-amino-4,5-dimethoxybenzaldehyde and its key positional isomers, offering a practical framework for researchers, scientists, and drug development professionals to unambiguously differentiate these closely related compounds.

The Importance of Isomeric Purity

This compound, also known as 6-aminoveratraldehyde, and its isomers are valuable building blocks in the synthesis of a variety of pharmacologically active compounds.[1] The position of the amino and methoxy groups on the benzaldehyde ring significantly influences the molecule's reactivity and its interactions with biological targets. Therefore, ensuring the correct isomeric structure is paramount for the synthesis of safe and effective pharmaceutical agents.

Molecular Structures of Key Isomers

The primary focus of this guide is this compound. For a comprehensive comparison, we will also consider the spectroscopic characteristics of three of its common positional isomers:

G cluster_0 This compound cluster_1 2-Amino-3,4-dimethoxybenzaldehyde cluster_2 5-Amino-2,3-dimethoxybenzaldehyde cluster_3 6-Amino-2,3-dimethoxybenzaldehyde 2-amino-4,5 2-amino-3,4 5-amino-2,3 6-amino-2,3

Figure 1. Molecular structures of the aminodimethoxybenzaldehyde isomers.

Spectroscopic Fingerprints: A Comparative Analysis

The differentiation of these isomers is readily achieved by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique fingerprint of the molecule, revealing subtle differences in their chemical environment.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR (¹H NMR) is a powerful tool for distinguishing isomers by probing the chemical environment of each proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the aromatic protons, aldehyde proton, amino protons, and methoxy protons are highly sensitive to the substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Proton AssignmentThis compound2-Amino-3,4-dimethoxybenzaldehyde5-Amino-2,3-dimethoxybenzaldehyde6-Amino-2,3-dimethoxybenzaldehyde
Aldehyde (-CHO)~9.8~9.9~9.7~9.8
Aromatic (Ar-H)~6.5 (s), ~7.1 (s)~6.8 (d), ~7.2 (d)~6.9 (d), ~7.0 (d)~6.7 (t), ~7.3 (d), ~7.4 (d)
Amino (-NH₂)~4.5 (br s)~4.6 (br s)~4.3 (br s)~4.4 (br s)
Methoxy (-OCH₃)~3.8 (s), ~3.9 (s)~3.9 (s), ~4.0 (s)~3.8 (s), ~3.9 (s)~3.8 (s), ~3.9 (s)
Note: These are predicted values based on known substituent effects and data from related compounds. Actual experimental values may vary.

Key Differentiating Features in ¹H NMR:

  • Aromatic Region: The number of signals, their multiplicities (singlet, doublet, triplet), and coupling constants are the most telling features. For example, this compound is expected to show two singlets for the aromatic protons, whereas isomers with adjacent aromatic protons will exhibit doublets or triplets with characteristic coupling constants.

  • Aldehyde Proton: The chemical shift of the aldehyde proton is influenced by the electronic effects of the substituents. Electron-donating groups like amino and methoxy groups tend to shift this proton slightly upfield compared to unsubstituted benzaldehyde (~10.0 ppm).[3]

  • Amino Protons: The amino protons typically appear as a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The chemical shifts of the carbonyl carbon, aromatic carbons, and methoxy carbons are diagnostic for each isomer.

Substituent chemical shift (SCS) increments can be used to predict the approximate chemical shifts of the aromatic carbons.[4] The carbonyl carbon of benzaldehydes typically resonates in the range of 190-195 ppm.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon AssignmentThis compound2-Amino-3,4-dimethoxybenzaldehyde5-Amino-2,3-dimethoxybenzaldehyde6-Amino-2,3-dimethoxybenzaldehyde
Carbonyl (C=O)~191~192~190~191
Aromatic (C-NH₂)~150~148~145~149
Aromatic (C-OCH₃)~145, ~155~140, ~153~142, ~151~144, ~154
Aromatic (C-H)~98, ~110~112, ~115~114, ~118~110, ~115, ~125
Aromatic (C-CHO)~115~120~122~118
Methoxy (-OCH₃)~56~56~56~56
Note: These are predicted values based on known substituent effects and data from related compounds. Actual experimental values may vary.

Key Differentiating Features in ¹³C NMR:

  • Number of Aromatic Signals: The symmetry of the molecule will determine the number of distinct signals in the aromatic region.

  • Chemical Shifts of Substituted Carbons: The carbons directly attached to the amino, methoxy, and aldehyde groups will have characteristic chemical shifts that are highly dependent on their position.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the key functional groups present in the molecule. All isomers will exhibit characteristic absorptions for the amino (N-H), carbonyl (C=O), and methoxy (C-O) groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Aminodimethoxybenzaldehydes

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Appearance
N-H Stretch (Amino)3300-3500Two bands for a primary amine
C-H Stretch (Aromatic)3000-3100Weak to medium
C-H Stretch (Aldehyde)2700-2900Two weak bands (Fermi resonance)
C=O Stretch (Aldehyde)1680-1700Strong, sharp
C=C Stretch (Aromatic)1550-1650Medium to strong
C-N Stretch (Aromatic)1250-1350Medium
C-O Stretch (Methoxy)1000-1300Strong, two bands (asymmetric and symmetric)

Key Differentiating Features in IR Spectroscopy:

While the major absorption bands will be similar for all isomers, subtle shifts in the C=O and C-N stretching frequencies can be observed due to differences in electronic effects and potential intramolecular hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will also show unique patterns for each isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. All the aminodimethoxybenzaldehyde isomers have the same nominal molecular weight of 181 g/mol .[6]

The fragmentation of benzaldehydes is well-documented.[1] Common fragmentation pathways include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺), and the loss of carbon monoxide ([M-CHO]⁺). The presence of the amino and methoxy groups will influence the fragmentation pattern, leading to characteristic fragment ions for each isomer.

Key Differentiating Features in Mass Spectrometry:

  • Relative Abundance of Fragment Ions: The relative intensities of the fragment ions will differ between isomers due to the varying stability of the resulting fragments.

  • Characteristic Fragment Ions: The positions of the amino and methoxy groups will direct fragmentation, leading to unique fragment ions for each isomer. For example, cleavage of a methoxy group or fragmentation involving the amino group can lead to diagnostic peaks.

Experimental Workflow for Isomer Differentiation

The following workflow outlines a systematic approach to differentiate between the isomers of this compound.

G start Sample of Aminodimethoxybenzaldehyde Isomer nmr ¹H and ¹³C NMR Spectroscopy start->nmr Dissolve in appropriate deuterated solvent (e.g., CDCl₃) ir IR Spectroscopy start->ir Prepare sample (e.g., KBr pellet or thin film) ms Mass Spectrometry start->ms Introduce sample into mass spectrometer (e.g., via GC or direct infusion) analysis Comparative Data Analysis nmr->analysis Analyze chemical shifts, multiplicities, and coupling constants ir->analysis Analyze characteristic functional group absorptions ms->analysis Analyze molecular ion and fragmentation pattern id Isomer Identification analysis->id Compare experimental data with reference spectra or predicted data

Figure 2. Experimental workflow for the spectroscopic differentiation of aminodimethoxybenzaldehyde isomers.

Step-by-Step Methodologies:

  • Sample Preparation:

    • NMR: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • IR: For solid samples, prepare a KBr pellet or a mull. For liquid samples, a thin film can be prepared between salt plates.

    • MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Obtain the mass spectrum using a mass spectrometer.

  • Spectral Interpretation and Comparison:

    • Analyze the ¹H NMR spectrum to determine the number of protons, their chemical environments, and their connectivity.

    • Analyze the ¹³C NMR spectrum to identify the number of unique carbon atoms and their functional groups.

    • Examine the IR spectrum to confirm the presence of key functional groups.

    • Interpret the mass spectrum to confirm the molecular weight and analyze the fragmentation pattern.

    • Compare the obtained spectra with reference spectra of known isomers or with predicted data based on established spectroscopic principles.

Conclusion

The unambiguous identification of this compound and its positional isomers is readily achievable through a multi-technique spectroscopic approach. By carefully analyzing the unique fingerprints provided by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure of their synthesized compounds. This guide provides a foundational framework for this analytical process, empowering scientists in the pharmaceutical and chemical industries to ensure the quality and integrity of their research and products.

References

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A Comparative Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzaldehyde: An In-Depth Technical Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-4,5-dimethoxybenzaldehyde in Medicinal Chemistry and Drug Development

This compound is a valuable substituted benzaldehyde derivative that serves as a critical building block in the synthesis of a wide array of pharmacologically active compounds. Its unique substitution pattern, featuring an aldehyde function ortho to an amino group and two vicinal methoxy groups, makes it a versatile precursor for the construction of various heterocyclic scaffolds, including quinolines, quinazolines, and other fused ring systems. These structural motifs are prevalent in numerous therapeutic agents, underscoring the importance of efficient and scalable synthetic routes to this key intermediate.

Traditionally, the synthesis of this compound can be challenging, often involving multi-step procedures with potential for low overall yields and the use of hazardous reagents. This guide provides a comprehensive comparison of two primary synthetic strategies, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. The objective is to empower researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic route based on factors such as yield, purity, scalability, cost, safety, and environmental impact.

Synthetic Strategy 1: Nitration of Veratraldehyde Followed by Reduction

This classical and widely employed route commences with the commercially available and relatively inexpensive 3,4-dimethoxybenzaldehyde (veratraldehyde). The synthesis proceeds through two key transformations: electrophilic nitration to introduce a nitro group at the ortho-position to the aldehyde, followed by the reduction of this nitro group to the desired amine.

Workflow for Synthetic Strategy 1

A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) B Nitration (e.g., HNO₃) A->B Step 1 C 2-Nitro-4,5-dimethoxybenzaldehyde B->C D Reduction (e.g., Catalytic Hydrogenation or SnCl₂/HCl) C->D Step 2 E This compound D->E

Caption: Synthetic pathway via nitration and reduction.

Step 1: Nitration of 3,4-Dimethoxybenzaldehyde

The introduction of a nitro group onto the veratraldehyde ring is a critical step that dictates the position of the final amino group. The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution, primarily directing the incoming nitro group to the positions ortho and para to them. Due to steric hindrance from the aldehyde group, the nitration predominantly occurs at the C2 position.

Experimental Protocol: Synthesis of 2-Nitro-4,5-dimethoxybenzaldehyde

  • In a flask equipped with a magnetic stirrer and maintained at 10°C using an ice bath, add 500 mL of concentrated nitric acid.

  • Slowly add 135 g of 3,4-dimethoxybenzaldehyde to the stirred nitric acid over a period of 1 hour, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, continue stirring the reaction mixture at 10°C for 20 hours.

  • Pour the reaction mixture into 3 liters of ice-water with vigorous stirring.

  • Collect the resulting yellow precipitate by vacuum filtration and wash with cold water.

  • Dissolve the crude product in a mixture of 8 L of toluene and 500 mL of ethyl acetate.

  • Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate, water (3 times), and finally with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 500 mL.

  • Cool the concentrate to room temperature to induce crystallization.

  • Collect the yellowish crystals of 2-nitro-4,5-dimethoxybenzaldehyde by filtration. A typical yield for this reaction is around 61%.[1]

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature (10°C) is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Slow Addition: The gradual addition of veratraldehyde to the nitric acid helps to control the reaction rate and temperature.

  • Aqueous Work-up: Pouring the reaction mixture into a large volume of ice water precipitates the organic product while quenching the reaction and dissolving excess acid.

  • Solvent Extraction and Washing: This step is essential to remove any remaining acid and other water-soluble impurities. The use of a bicarbonate wash specifically neutralizes any residual nitric acid.

Step 2: Reduction of 2-Nitro-4,5-dimethoxybenzaldehyde

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several methods are available, each with its own set of advantages and disadvantages. We will compare two of the most common methods: catalytic hydrogenation and reduction with tin(II) chloride.

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its clean reaction profile and high yields. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.

Experimental Protocol: Catalytic Hydrogenation

  • In a hydrogenation apparatus (e.g., a Parr shaker), dissolve 10 g of 2-nitro-4,5-dimethoxybenzaldehyde in 100 mL of ethanol or methanol.

  • Add 1 g of 10% Pd/C catalyst to the solution.

  • Seal the apparatus and purge with nitrogen gas to remove air.

  • Introduce hydrogen gas to a pressure of 50 psi.

  • Heat the mixture to 40-50°C and agitate vigorously.[2]

  • Monitor the reaction progress by the uptake of hydrogen or by TLC analysis.

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature and carefully vent the hydrogen.

  • Purge the apparatus with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[3]

  • Solvent: Ethanol and methanol are good solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Hydrogen Pressure and Temperature: These parameters can be optimized to achieve a reasonable reaction rate without causing over-reduction or side reactions.

  • Inert Atmosphere: Purging with nitrogen is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.

  • Filtration through Celite®: This is a standard procedure to safely and effectively remove the fine, pyrophoric palladium catalyst.

Reduction with tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classical and effective method for converting aromatic nitro compounds to amines.[4]

Experimental Protocol: SnCl₂/HCl Reduction

  • In a round-bottom flask, suspend 10 g of 2-nitro-4,5-dimethoxybenzaldehyde in 100 mL of ethanol.

  • Add 35 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Heat the mixture to reflux with stirring.

  • Slowly add 50 mL of concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Continue refluxing for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin salts.

  • Extract the product into ethyl acetate or dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a powerful reducing agent in acidic media, capable of selectively reducing nitro groups.[4]

  • Acidic Conditions: The presence of hydrochloric acid is essential for the reduction to proceed.

  • Basification: Neutralization with a strong base is necessary to precipitate the tin salts as hydroxides and to liberate the free amine product for extraction.

Synthetic Strategy 2: Formylation of an N-Protected 3,4-Dimethoxyaniline

An alternative approach to avoid the use of strong nitrating agents is to start from 3,4-dimethoxyaniline and introduce the aldehyde group directly. However, the free amino group can interfere with many formylation reactions. Therefore, it is necessary to protect the amino group before formylation and then deprotect it in the final step. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic rings.[5]

Workflow for Synthetic Strategy 2

A 3,4-Dimethoxyaniline B N-Protection (e.g., Acetylation) A->B Step 1 C N-Acetyl-3,4-dimethoxyaniline B->C D Vilsmeier-Haack Formylation (POCl₃, DMF) C->D Step 2 E 2-Acetylamino-4,5-dimethoxybenzaldehyde D->E F Deprotection (e.g., Acid or Base Hydrolysis) E->F Step 3 G This compound F->G

Caption: Synthetic pathway via N-protection, formylation, and deprotection.

Step 1: N-Protection of 3,4-Dimethoxyaniline

The amino group of 3,4-dimethoxyaniline can be conveniently protected as an acetamide. This is a simple and high-yielding reaction.

Experimental Protocol: Synthesis of N-Acetyl-3,4-dimethoxyaniline

  • Dissolve 15.3 g of 3,4-dimethoxyaniline in 100 mL of dichloromethane in a flask.

  • Add 1.2 equivalents of triethylamine to the solution.

  • Cool the mixture in an ice bath and slowly add 1.1 equivalents of acetyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the N-acetylated product.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group ortho to the activating acetylamino group.

Experimental Protocol: Synthesis of 2-Acetylamino-4,5-dimethoxybenzaldehyde

  • In a three-necked flask cooled in an ice bath, place 3 equivalents of dimethylformamide (DMF).

  • Slowly add 1.5 equivalents of phosphorus oxychloride (POCl₃) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1 equivalent of N-acetyl-3,4-dimethoxyaniline in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70°C for 2-3 hours.[2]

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium acetate.

  • The product will precipitate and can be collected by filtration.

Step 3: Deprotection of the Acetyl Group

The final step is the hydrolysis of the acetamide to reveal the free amino group. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Acidic Hydrolysis

  • Suspend the crude 2-acetylamino-4,5-dimethoxybenzaldehyde in a mixture of ethanol and 6M hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Collect the product by filtration and recrystallize from a suitable solvent.

Comparison of the Synthetic Routes

FeatureStrategy 1: Nitration-ReductionStrategy 2: Formylation of Protected Aniline
Starting Material 3,4-Dimethoxybenzaldehyde (Veratraldehyde)3,4-Dimethoxyaniline
Number of Steps 23
Key Reagents Conc. HNO₃, H₂, Pd/C or SnCl₂, HClAcetic anhydride, POCl₃, DMF, Acid/Base
Yield Moderate (Nitration can be low yielding)Generally good to high yields for each step
Purity Can be high with careful purificationCan be high, intermediates are often crystalline
Scalability Nitration can be hazardous on a large scaleVilsmeier-Haack reaction is scalable with care
Safety Concerns Use of concentrated nitric acid (strong oxidant and corrosive), handling of pyrophoric Pd/C catalyst, use of flammable hydrogen gas.Use of POCl₃ (corrosive and water-reactive), acetyl chloride (corrosive).
Environmental Impact Generation of acidic waste from nitration and tin salts from SnCl₂ reduction.Use of chlorinated solvents and phosphorus-containing reagents.

Green Chemistry Considerations

For both synthetic routes, there are opportunities to incorporate greener chemical practices.

  • For the Reduction Step in Strategy 1: Catalytic transfer hydrogenation using formic acid or ammonium formate as the hydrogen source can be a safer alternative to using high-pressure hydrogen gas.[6] The use of iron in acidic or neutral conditions is also a more environmentally benign reducing agent than tin salts.[6]

  • For the Formylation Step in Strategy 2: While the Vilsmeier-Haack reaction is efficient, it uses stoichiometric amounts of phosphorus oxychloride. Alternative, greener formylation methods for anilines are being developed, such as those using formic acid with a reusable catalyst or under solvent-free conditions.[7][8]

Conclusion and Recommendations

Both synthetic strategies presented offer viable pathways to this compound.

  • Strategy 1 (Nitration-Reduction) is a more traditional and direct approach. The catalytic hydrogenation route for the reduction step is preferable from an environmental and product purity standpoint, although it requires specialized equipment and careful handling of the catalyst and hydrogen gas. The SnCl₂/HCl method is a robust alternative that does not require special equipment but generates significant tin-containing waste.

  • Strategy 2 (Formylation of Protected Aniline) , while involving an additional step, can offer higher overall yields and avoids the use of highly corrosive nitric acid. The Vilsmeier-Haack reaction is a powerful tool for formylation, and the protection/deprotection steps are generally straightforward and high-yielding.

The choice between these two routes will ultimately depend on the specific needs and capabilities of the laboratory. For large-scale synthesis, the safety and scalability of the nitration step in Strategy 1 must be carefully considered. In a research and development setting, the higher potential yield and cleaner reactions of Strategy 2 may be more advantageous.

It is highly recommended that for any chosen route, a thorough risk assessment is conducted, and appropriate safety precautions are implemented, especially when handling hazardous reagents such as concentrated acids, phosphorus oxychloride, and flammable gases.

References

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Introduction to 2-Amino-4,5-dimethoxybenzaldehyde as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the synthesis and validation of the reaction product of 2-Amino-4,5-dimethoxybenzaldehyde, focusing on the formation of a quinazolinone core. This document is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative analysis with an alternative isoquinoline-based product, and detailed experimental protocols grounded in scientific literature.

This compound is a valuable starting material in medicinal chemistry, primarily due to the strategic positioning of its amino, aldehyde, and electron-donating methoxy groups. This arrangement facilitates the construction of various heterocyclic scaffolds, which are central to the development of novel therapeutic agents. The electron-rich nature of the benzene ring, enhanced by the methoxy groups, makes it amenable to electrophilic substitution reactions, a key step in many cyclization strategies.[1] This guide will explore two distinct cyclization pathways originating from this precursor, leading to isomeric heterocyclic systems: a quinazolinone and a tetrahydroisoquinoline.

Part 1: Synthesis and Validation of 6,7-Dimethoxyquinazolin-4(3H)-one

The primary reaction we will explore is the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one, a core structure found in many biologically active compounds.[2] This transformation can be achieved through a modified Friedländer annulation, a classic and reliable method for quinoline and quinazolinone synthesis.[3]

Reaction Rationale and Mechanism

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In our case, we will utilize formamide as the reagent that provides the missing carbon and nitrogen atoms to complete the pyrimidinone ring of the quinazolinone.

The reaction proceeds through an initial condensation of the this compound with formamide to form an intermediate N-formyl derivative. Subsequent intramolecular cyclization via nucleophilic attack of the amino group onto the aldehyde carbonyl, followed by dehydration, leads to the formation of the stable, aromatic 6,7-dimethoxyquinazolin-4(3H)-one. The use of formamide is advantageous as it serves as both a reactant and a high-boiling solvent, facilitating the reaction at elevated temperatures.

G cluster_reactants Reactants cluster_reaction Friedländer-type Annulation This compound This compound Intermediate N-Formyl Intermediate This compound->Intermediate Condensation Formamide Formamide Formamide->Intermediate Product 6,7-Dimethoxyquinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol is adapted from established procedures for the synthesis of similar quinazolinone derivatives.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and formamide (10-15 eq).

  • Reaction Conditions: Heat the reaction mixture to 160-170 °C and maintain this temperature for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Isolation: Add diethyl ether to the cooled mixture and triturate the solid. Filter the resulting white powder using a sintered glass funnel.

  • Purification: Wash the isolated solid with boiling acetonitrile, followed by diethyl ether, and dry under reduced pressure to yield the pure 6,7-dimethoxyquinazolin-4(3H)-one.

Part 2: Comparative Analysis with an Alternative Product: A Tetrahydroisoquinoline Derivative

To showcase the versatility of this compound, we will compare the quinazolinone product with an alternative heterocyclic system, specifically a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative. This class of compounds is also of significant interest in drug discovery. The synthesis of this alternative product can be achieved through a Pomeranz-Fritsch-Bobbitt cyclization.[5]

Reaction Rationale and Mechanism

The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines.[6][7] The Bobbitt modification involves an in-situ hydrogenation step to yield the corresponding tetrahydroisoquinoline. This reaction typically involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes acid-catalyzed cyclization.

For our purpose, a derivative of this compound would first be converted to an aminoacetal. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by hydrogenation to yield the final tetrahydroisoquinoline product.

G cluster_reactants Reactants cluster_reaction Pomeranz-Fritsch-Bobbitt Reaction 2-Amino-4,5-dimethoxybenzaldehyde_Derivative This compound Derivative Schiff_Base Schiff Base Intermediate 2-Amino-4,5-dimethoxybenzaldehyde_Derivative->Schiff_Base Condensation Aminoacetaldehyde_acetal Aminoacetaldehyde dialkyl acetal Aminoacetaldehyde_acetal->Schiff_Base Cyclized_Intermediate Cyclized Dihydroisoquinoline Schiff_Base->Cyclized_Intermediate Acid-catalyzed Cyclization Product_Alternative 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline Derivative Cyclized_Intermediate->Product_Alternative Hydrogenation (e.g., Pd/C, H2)

Caption: Reaction pathway for the synthesis of a tetrahydroisoquinoline derivative.

Experimental Protocol: Synthesis of a 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivative

This protocol is a generalized procedure based on the Pomeranz-Fritsch-Bobbitt synthesis.[5]

  • Formation of Aminoacetal: React a suitable derivative of this compound with an aminoacetaldehyde dialkyl acetal to form the corresponding aminoacetal intermediate. This step may require the protection of the amino group.

  • Cyclization: Dissolve the purified aminoacetal in 20% hydrochloric acid and stir at room temperature for an extended period (e.g., 72 hours) in the dark and under an inert atmosphere.

  • Hydrogenation: Introduce a palladium on carbon catalyst (10% Pd/C) to the reaction mixture and hydrogenate under a hydrogen atmosphere (e.g., using a balloon) for 24 hours.

  • Work-up and Isolation: Filter the catalyst and evaporate the solvent under vacuum. Neutralize the resulting hydrochloride salt with a base (e.g., ammonium hydroxide) to the appropriate pH.

  • Purification: Purify the crude product by trituration with a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the pure tetrahydroisoquinoline derivative.

Part 3: Comparative Product Validation

The definitive validation of the synthesized products relies on a combination of spectroscopic techniques. Here, we compare the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for our two target molecules.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[8]

Expected ¹H and ¹³C NMR Data

CompoundSpectroscopic FeatureExpected Chemical Shift (ppm) & MultiplicityRationale
6,7-Dimethoxyquinazolin-4(3H)-one ¹H NMRAromatic Protons: ~7.0-8.0 (singlets); Methoxy Protons: ~3.9 (singlets); NH Proton: >10 (broad singlet)The two aromatic protons on the quinazolinone ring will appear as distinct singlets due to their isolated positions. The two methoxy groups will also give rise to two separate singlets. The amide proton is typically downfield and broad.
¹³C NMRCarbonyl Carbon: ~160-165; Aromatic Carbons: ~100-155; Methoxy Carbons: ~56The carbonyl carbon of the amide is characteristically downfield. The aromatic carbons will show distinct signals, with those attached to oxygen appearing at lower field.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivative ¹H NMRAromatic Protons: ~6.5-7.0 (singlets); Methoxy Protons: ~3.8 (singlets); Aliphatic Protons (CH₂): ~2.7-3.5 (multiplets)The aromatic protons will appear as singlets. The methoxy groups will give rise to two singlets. The protons of the tetrahydroisoquinoline ring will appear as multiplets in the aliphatic region.
¹³C NMRAromatic Carbons: ~110-150; Aliphatic Carbons: ~25-55; Methoxy Carbons: ~56The aromatic carbons will have characteristic shifts, while the aliphatic carbons of the saturated ring will appear at a higher field compared to the aromatic carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC, HMBC) if necessary.

G cluster_workflow NMR Validation Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Data_Acquisition Data Acquisition (¹H, ¹³C, 2D NMR) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for NMR-based product validation.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.[9][10]

Expected Fragmentation Patterns

CompoundIonization MethodExpected Molecular Ion [M+H]⁺Key Fragmentation Pathways
6,7-Dimethoxyquinazolin-4(3H)-one ESIm/z 207.07Loss of a methyl radical (•CH₃) from a methoxy group is a common fragmentation pathway for methoxy-substituted heterocycles. Subsequent loss of carbon monoxide (CO) from the pyrimidinone ring is also expected.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivative ESIDependent on the specific derivativeFor tetrahydroisoquinolines, a characteristic fragmentation is the retro-Diels-Alder (RDA) reaction of the saturated ring, leading to the formation of a stable benzylic cation. Loss of substituents from the nitrogen atom is also common.[11]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer. Acquire full scan mass spectra to determine the molecular weight.

  • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Data Interpretation: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.

Part 4: Analytical Method Validation (as per ICH Q2(R1))

To ensure the reliability and consistency of the analytical data, the methods used for product characterization and quantification must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][12]

Key Validation Parameters

The following parameters are crucial for validating an analytical method, such as an HPLC assay for purity determination:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Workflow for HPLC Method Validation

G cluster_validation HPLC Method Validation Workflow (ICH Q2(R1)) Method_Development Method Development & Optimization Specificity Specificity (Peak Purity, Forced Degradation) Method_Development->Specificity Linearity_Range Linearity & Range (Calibration Curve) Method_Development->Linearity_Range Accuracy Accuracy (Spike/Recovery) Method_Development->Accuracy Precision Precision (Repeatability, Intermediate) Method_Development->Precision Robustness Robustness (Varying Parameters) Method_Development->Robustness Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity_Range->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method

Caption: Workflow for the validation of an HPLC analytical method.

Conclusion

This guide has provided a detailed comparison of the synthesis and validation of two distinct heterocyclic products derived from this compound. The choice between synthesizing a quinazolinone via a Friedländer-type reaction or a tetrahydroisoquinoline via a Pomeranz-Fritsch-Bobbitt cyclization will depend on the desired scaffold for a particular drug discovery program.

The validation of the final product is a critical step that ensures the identity, purity, and quality of the synthesized compound. A combination of NMR spectroscopy and mass spectrometry provides a comprehensive structural characterization, while a systematic validation of the analytical methods used for quantification, following ICH guidelines, ensures the reliability and reproducibility of the data. By understanding the nuances of both the synthetic pathways and the analytical validation processes, researchers can confidently and efficiently advance their drug development projects.

References

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023-04-04). National Institutes of Health. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. Retrieved from [Link]

  • Fundamentals of MS (7 of 7) - Fragmentation. (2018-08-22). YouTube. Retrieved from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020-01-20). National Institutes of Health. Retrieved from [Link]

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. Google Patents.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Retrieved from [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017-09-26). Stanford University. Retrieved from [Link]

  • Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. EngagedScholarship@CSU. Retrieved from [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Retrieved from [Link]

  • Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone. | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • This compound. MySkinRecipes. Retrieved from [Link]

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  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020-01-20). PubMed. Retrieved from [Link]

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. ResearchGate. Retrieved from [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. Retrieved from [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013-07-08). YouTube. Retrieved from [Link]

  • Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. cata log.lib.ky. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI. Retrieved from [Link]

  • NMR reaction monitoring in flow synthesis. Beilstein Journals. Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

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Comparative Guide to the Characterization of 2-Amino-4,5-dimethoxybenzaldehyde Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, 2-Amino-4,5-dimethoxybenzaldehyde serves as a pivotal precursor for a diverse range of heterocyclic compounds, including alkaloids and novel drug candidates. The strategic manipulation of its amino and aldehyde functionalities allows for the construction of complex molecular architectures. However, the efficiency and selectivity of these synthetic routes are critically dependent on the transient species—the reaction intermediates—that form and disappear in the reaction flask. Understanding and characterizing these intermediates is not merely an academic exercise; it is a fundamental requirement for process optimization, yield improvement, and the rational design of new synthetic pathways.

This guide provides a comparative analysis of methodologies for the characterization of reaction intermediates originating from this compound. We will move beyond a simple recitation of techniques, instead offering a field-proven perspective on why certain experimental choices are made and how to build a self-validating system of protocols. The insights presented here are grounded in authoritative literature and are designed to empower researchers to navigate the complexities of mechanistic organic chemistry.

The Challenge of Ephemerality: Why Intermediate Characterization Matters

Reaction intermediates are, by their nature, fleeting. They exist at local energy minima along the reaction coordinate, poised to convert to more stable products. Their low concentration and short lifetimes present a significant analytical challenge. Yet, direct observation and structural elucidation of these species are paramount. Mischaracterization or a complete lack of understanding of the intermediate profile can lead to:

  • Uncontrolled side reactions: The formation of unexpected and difficult-to-separate byproducts.

  • Low yields: Inefficient conversion of the intermediate to the desired product.

  • Poor scalability: A reaction that works at the milligram scale may fail during scale-up due to the influence of factors like heat and mass transfer on intermediate stability.

This guide will use a well-established synthetic transformation, the Friedländer annulation, as a case study to compare and contrast the analytical techniques used to intercept and characterize the key intermediates.

Case Study: The Friedländer Annulation for Quinolone Synthesis

The Friedländer synthesis is a classic and powerful method for constructing quinoline rings. In our case, the reaction of this compound with a compound containing an activated methylene group, such as ethyl acetoacetate, provides a direct route to functionalized quinolones, which are core scaffolds in many pharmaceuticals. The generally accepted mechanism proceeds through a Schiff base intermediate followed by an intramolecular cyclization and dehydration.

Friedlander Annulation Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Schiff Base / Imine A->C + B, -H2O B Ethyl Acetoacetate D Enamine Tautomer C->D Tautomerization E Cyclized Adduct D->E Intramolecular Cyclization (Aldol-type) F Substituted Quinolone E->F -H2O (Dehydration)

Caption: Generalized mechanistic pathway for the Friedländer annulation.

There are two plausible mechanisms for this reaction.[1] One involves an initial aldol condensation followed by cyclization and imine formation. The other, and more commonly depicted, pathway begins with the formation of a Schiff base (imine) intermediate from the condensation of the amino group of the benzaldehyde with the ketone of ethyl acetoacetate.[1] This Schiff base is in equilibrium with its enamine tautomer, which then undergoes an intramolecular aldol-type condensation, cyclizing to form a hydroxylated intermediate. Subsequent dehydration yields the final aromatic quinolone product. While the Friedländer synthesis is robust, it can be hampered by long reaction times and the use of harsh reagents.[2]

Comparative Analysis of Characterization Techniques

The choice of analytical technique is dictated by the nature of the intermediate —its concentration, lifetime, and the complexity of the reaction mixture. No single technique is universally superior; rather, a multi-pronged approach provides the most comprehensive picture.

TechniqueInformation ProvidedStrengthsWeaknessesBest For
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry)High-resolution structural data. Can detect species in solution.Inherently low sensitivity.[3] May require low temperatures to slow kinetics.Characterizing isolable or relatively stable intermediates.
Mass Spectrometry (MS) Molecular weight and elemental composition (with HRMS)Extremely high sensitivity. Can be coupled to separation techniques (LC, GC).Provides no direct structural connectivity information. Isomeric species are difficult to distinguish.Detecting low-concentration, transient species. Confirming molecular formula.
FTIR Spectroscopy Presence/absence of functional groupsExcellent for real-time, in-situ monitoring.[4] Relatively inexpensive.Provides limited structural detail. Overlapping peaks can be problematic.Tracking the disappearance of starting materials (e.g., C=O of aldehyde) and appearance of intermediates (e.g., C=N of imine).
UV-Vis Spectroscopy Changes in electronic conjugationHigh sensitivity. Suitable for kinetic studies.Provides very limited structural information. Only useful for chromophoric species.Monitoring reactions involving changes in conjugation, such as the formation of the final aromatic quinoline.
X-ray Crystallography Definitive 3D molecular structureUnambiguous structural determination.Requires a stable, crystalline solid. Not suitable for transient species in solution.Absolute structure determination of a stable, isolated intermediate.

In-Depth Application: A Self-Validating Protocol Workflow

To achieve trustworthy characterization, we must design a workflow where the results of one technique validate and complement the others.

Characterization Workflow A Reaction Setup (this compound + Ethyl Acetoacetate) B In-situ FTIR Monitoring A->B Real-time data C Time-point Quenching & LC-MS Analysis A->C Aliquots D Low-Temperature NMR Experiment A->D Replicate reaction E Data Correlation & Structural Hypothesis B->E Functional group changes C->E Mass confirmation D->E Structural fragments F Computational Modeling (DFT) E->F Hypothesized structure G Validated Intermediate Structure E->G Confirm/Refine F->G Energy minimization & spectral prediction

Caption: A self-validating workflow for intermediate characterization.

Step 1: Real-Time Monitoring with In-Situ FTIR

Expertise & Experience: The first step is to get a global view of the reaction progress. In-situ FTIR is ideal for this as it provides real-time kinetic data without disturbing the reaction. We are not looking for definitive structures here, but for evidence of key transformations.

Protocol:

  • Set up the Friedländer reaction in a reactor equipped with an in-situ FTIR probe.

  • Begin data acquisition immediately upon addition of the catalyst.

  • Monitor the following key spectral regions:

    • ~1680 cm⁻¹: Disappearance of the aldehyde C=O stretch from the starting material.

    • ~3300-3500 cm⁻¹: Changes in the N-H stretching bands of the primary amine.

    • ~1640 cm⁻¹: Appearance of the C=N (imine) stretch of the Schiff base intermediate.

  • Plot the absorbance of these peaks over time to generate a kinetic profile of the reaction. This profile will indicate the relative rates of formation and consumption of the intermediate.

Step 2: Interception and Mass Confirmation with LC-MS

Trustworthiness: The FTIR data suggests the formation of an intermediate with an imine bond. To validate this and determine its molecular weight, we use LC-MS. By quenching the reaction at various time points, we can "trap" the intermediates for analysis.

Protocol:

  • Run the reaction under the same conditions as the FTIR experiment.

  • At time points suggested by the FTIR data (e.g., at the peak concentration of the intermediate), withdraw an aliquot of the reaction mixture.

  • Immediately quench the aliquot in a cold solvent (e.g., acetonitrile) to halt the reaction.

  • Inject the quenched sample into an LC-MS system.

  • Analyze the mass spectrum for a peak corresponding to the calculated molecular weight of the proposed Schiff base intermediate. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Step 3: High-Resolution Structural Elucidation with Low-Temperature NMR

Authoritative Grounding: While MS confirms what the intermediate is (by mass), NMR tells us how it is put together. The primary challenge with NMR is the transient nature of the intermediate.[3] By running the reaction at a lower temperature, we can often slow the subsequent cyclization step enough to allow for the accumulation of the Schiff base to a concentration detectable by NMR.[5] Advanced NMR techniques like Chemical Exchange Saturation Transfer (CEST) can even be used to detect and characterize intermediates that are below the standard NMR detection limit.[3][6]

Protocol:

  • Dissolve this compound and ethyl acetoacetate in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Cool the sample to a temperature where the reaction rate is significantly reduced (e.g., 0 °C or lower), as determined by preliminary experiments.

  • Acquire a series of ¹H NMR spectra over time.

  • Look for the appearance of a new singlet in the 8-9 ppm region, characteristic of the imine proton (-CH=N-).

  • Observe the disappearance of the aldehyde proton (~9.8 ppm) and the amine protons (~6-7 ppm) of the starting material.

  • If the intermediate is sufficiently stable, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the full connectivity of the molecule.

By correlating the functional group information from FTIR, the molecular weight from MS, and the detailed connectivity from NMR, we can build a highly confident and validated structure of the key Schiff base intermediate in the Friedländer annulation of this compound. This multi-technique, self-validating approach provides the robust data required for true mechanistic understanding and effective process development.

References

  • Title: Friedländer synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Structure of a transient protein-folding intermediate by pressure-jump NMR spectroscopy Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Synthesis and charactarization of schiff base ligand by condensing salicylaldehyde with Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine Source: Der Pharma Chemica URL: [Link]

  • Title: Chemical Exchange Saturation Transfer in Chemical Reactions: A Mechanistic Tool for NMR Detection and Characterization of Transient Intermediates Source: ACS Publications URL: [Link]

  • Title: The Friedländer Synthesis of Quinolines Source: ResearchGate URL: [Link]

  • Title: Visualizing transient dark states by NMR spectroscopy Source: Quarterly Reviews of Biophysics URL: [Link]

  • Title: Synthesis and characterization of novel Schiff base ligands Source: International Journal of Chemical Studies URL: [Link]

  • Title: Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Different catalytic approaches of Friedländer synthesis of quinolines Source: PubMed URL: [Link]

  • Title: Real-time NMR studies on a transient folding intermediate of barstar Source: PMC - NIH URL: [Link]

  • Title: In-Situ Monitoring of Chemical Reactions Source: Mettler Toledo URL: [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. 2-Amino-4,5-dimethoxybenzaldehyde is a pivotal building block in the synthesis of various pharmaceutical agents and bioactive molecules. Its utility is largely dictated by the presence of three reactive centers: an aldehyde, a primary amine, and an electron-rich aromatic ring. However, the very reactivity that makes this compound valuable also renders it susceptible to the formation of impurities during synthesis and storage. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with experimental protocols and data interpretation.

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in a commercial reagent begins with an appreciation of its synthetic origins. While multiple synthetic routes to this compound exist, a common and economically viable pathway involves the nitration of 3,4-dimethoxytoluene, followed by oxidation of the methyl group to an aldehyde, and subsequent reduction of the nitro group. Each of these steps is a potential source of impurities.

  • Isomeric Impurities: The initial nitration of 3,4-dimethoxytoluene can yield not only the desired 6-nitro derivative but also other positional isomers. These isomers, if not completely removed, will be carried through the subsequent synthetic steps, resulting in isomeric amino-benzaldehydes that can be difficult to separate from the final product.[1]

  • Incomplete Reactions: Incomplete reduction of the nitro group is a common source of impurities. The presence of the corresponding nitro- or hydroxylamino-benzaldehyde can have significant implications for subsequent reactions.[2]

  • Over-reduction or Side-Reactions: Aggressive reduction conditions can lead to the formation of azo-dimers or even the reduction of the aldehyde functionality.

  • Degradation Products: Aminobenzaldehydes can be susceptible to oxidation and polymerization over time, especially when exposed to light, air, or elevated temperatures.[3] The aldehyde can oxidize to a carboxylic acid, and the amino group can also be a site of oxidative degradation.

This understanding of potential impurities informs our choice of analytical techniques and the development of robust methods to detect and quantify them.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a thorough assessment. For this compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a comprehensive purity evaluation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful technique for separating and quantifying the components of a mixture. For aromatic compounds like this compound, reversed-phase HPLC with UV detection is a highly effective method.

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Commercial samples of this compound.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 330 nm (A DAD is recommended to assess peak purity and detect impurities with different chromophores).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Rationale for Methodological Choices:

  • A C18 column is a versatile and robust choice for the separation of moderately polar aromatic compounds.

  • The use of a formic acid modifier in the mobile phase helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance.

  • A gradient elution is necessary to ensure the timely elution of both more polar and less polar impurities.

  • Monitoring at multiple wavelengths is crucial as impurities may have different absorption maxima compared to the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight into Purity

While HPLC is excellent for quantification, ¹H NMR spectroscopy provides invaluable structural information about the main component and any impurities present. It can readily identify and, in some cases, quantify impurities without the need for reference standards for each impurity.

Objective: To identify the structure of this compound and detect the presence of any structurally related impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

Materials:

  • Deuterated solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide is a good choice as it can solubilize a wide range of organic compounds and has exchangeable protons that can be easily identified).

  • NMR tubes.

  • Commercial samples of this compound.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Main Compound: Identify the characteristic peaks for this compound. The expected chemical shifts (δ) in DMSO-d₆ are approximately:

      • 9.5-9.7 ppm (singlet, 1H, aldehyde proton, -CHO).

      • 7.0-7.2 ppm (singlet, 1H, aromatic proton).

      • 6.2-6.4 ppm (singlet, 1H, aromatic proton).

      • 5.8-6.0 ppm (broad singlet, 2H, amino protons, -NH₂).

      • 3.7-3.9 ppm (two singlets, 3H each, methoxy protons, -OCH₃).

    • Impurities: Carefully examine the baseline for small peaks that do not correspond to the main compound or the solvent. Pay close attention to the aromatic and aldehyde regions. For example, the presence of a nitro-analogue would likely show aromatic protons shifted further downfield. Residual starting materials or isomeric impurities will have distinct aromatic splitting patterns and chemical shifts.

Causality in Spectral Interpretation: The chemical shift of a proton is highly dependent on its electronic environment. The electron-withdrawing aldehyde group and electron-donating amino and methoxy groups create a distinct pattern of shielding and deshielding in the aromatic ring, which allows for the unambiguous assignment of the protons. Any deviation from this pattern is a strong indicator of an impurity.

Comparative Analysis of Commercial Batches

To illustrate the practical application of these methods, we present hypothetical data from the analysis of three different commercial batches of this compound.

Table 1: HPLC Purity Assessment of Commercial Batches

Batch IDPurity by HPLC (Area % at 254 nm)Key Impurity Profile
Batch A98.5%Single major impurity at RRT 1.2 (0.8%)
Batch B95.2%Multiple impurities between RRT 0.8 and 1.5 (total 4.1%)
Batch C99.1%Minor impurities, each <0.2%

Table 2: ¹H NMR Analysis of Commercial Batches

Batch ID¹H NMR ObservationsInferred Impurities
Batch ASmall singlet in the aromatic region at ~7.5 ppm.Possible presence of an isomeric aminobenzaldehyde.
Batch BSeveral unexpected signals in the aromatic and aliphatic regions.Likely contains residual starting materials and/or byproducts.
Batch CClean spectrum with only trace-level unidentifiable peaks.High purity confirmed.

Visualizing the Workflow

A systematic approach is crucial for the reliable assessment of chemical purity. The following workflow diagram illustrates the key steps.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_report Final Assessment Sample Commercial Sample Prep_HPLC Prepare for HPLC (0.1 mg/mL in ACN/H₂O) Sample->Prep_HPLC Prep_NMR Prepare for NMR (5-10 mg in DMSO-d₆) Sample->Prep_NMR HPLC Reversed-Phase HPLC-DAD Prep_HPLC->HPLC NMR ¹H NMR Spectroscopy Prep_NMR->NMR Data_HPLC Chromatogram Analysis (Purity %, Impurity Profile) HPLC->Data_HPLC Data_NMR Spectrum Interpretation (Structure Confirmation, Impurity ID) NMR->Data_NMR Report Purity Report & Comparison Data_HPLC->Report Data_NMR->Report

Caption: A generalized workflow for the purity assessment of this compound.

Conclusion and Recommendations

The purity of this compound can vary significantly between commercial suppliers and even between different batches from the same supplier. A purity claim on a supplier's bottle should always be independently verified. For applications in pharmaceutical development and other sensitive research areas, a purity of ≥99% (as determined by HPLC and confirmed by NMR) is highly recommended.

The orthogonal application of HPLC for quantitative analysis and NMR for structural confirmation provides a robust and reliable system for the purity assessment of this critical reagent. By understanding the potential synthetic byproducts and employing these validated analytical techniques, researchers can ensure the quality of their starting materials and the integrity of their scientific findings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10888543, this compound. Retrieved from [Link].

  • MySkinRecipes (n.d.). This compound. Retrieved from [Link].

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875–12879.
  • Rostami, A., & Zarrabi, M. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16045–16066.
  • Wikipedia. (2023, December 12). Reduction of nitro compounds. Retrieved from [Link]

  • Phenomenex (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

A Researcher's Guide to the Comparative Reactivity of Substituted Aminobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and drug development, aminobenzaldehydes represent a critical class of bifunctional building blocks. Their unique structure, featuring both a nucleophilic amino group and an electrophilic aldehyde on the same aromatic scaffold, allows for a diverse range of chemical transformations. However, the true synthetic utility of these molecules is unlocked when one understands and predicts the nuanced reactivity changes imparted by various substituents on the aromatic ring.

This guide provides an in-depth comparison of the reactivity of substituted aminobenzaldehydes, grounded in fundamental electronic principles and supported by experimental evidence. We will explore the causality behind their reactivity patterns, offer a validated experimental protocol for direct comparison, and discuss the implications for researchers in synthetic and medicinal chemistry.

The Duality of Reactivity: Electronic Tug-of-War

The reactivity of a substituted aminobenzaldehyde is governed by a delicate balance of electronic effects influencing its two key functional groups: the aldehyde and the amine. Substituents on the aromatic ring can either donate or withdraw electron density, altering the molecule's behavior in predictable ways.

  • The Aldehyde Group (-CHO): The aldehyde's reactivity is centered on the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), pull electron density from the ring and the aldehyde, making the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.[1][2][3] Conversely, electron-donating groups (EDGs), like a methoxy group (-OCH₃), push electron density into the ring, reducing the carbonyl's electrophilicity and slowing down reactions with nucleophiles.[1][4]

  • The Amino Group (-NH₂): The amino group's reactivity is defined by the nucleophilicity of the nitrogen's lone pair of electrons. EDGs increase the electron density on the nitrogen, making the amine a stronger nucleophile.[5] In contrast, EWGs decrease the electron density on the nitrogen, rendering the amine less nucleophilic.[5][6]

This creates an electronic "tug-of-war." A substituent that activates the aldehyde for nucleophilic attack (an EWG) simultaneously deactivates the amino group's nucleophilicity. Understanding which effect dominates is crucial for predicting the outcome of a reaction.

For instance, in intramolecular reactions or reactions where the aminobenzaldehyde acts as the nucleophile via its amino group, EDGs will generally accelerate the reaction. In reactions where an external nucleophile attacks the aldehyde, EWGs will increase the reaction rate.[1][7]

Comparative Analysis: Schiff Base Formation

A classic and highly illustrative reaction to compare the reactivity of substituted aminobenzaldehydes is the formation of a Schiff base (an imine) through condensation with a primary amine.[8][9][10] This reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration.[11]

Let's consider the reaction of various para-substituted 4-aminobenzaldehydes with aniline. The substituents on the 4-aminobenzaldehyde will modulate the electrophilicity of the aldehyde.

Based on the principles discussed, we can predict the following order of reactivity for the aldehyde group towards aniline:

4-Amino-3-nitrobenzaldehyde > 4-Aminobenzaldehyde > 4-Amino-3-methylbenzaldehyde

  • 4-Amino-3-nitrobenzaldehyde: The potent electron-withdrawing nitro group significantly enhances the electrophilicity of the carbonyl carbon, leading to the fastest reaction rate.

  • 4-Aminobenzaldehyde: This serves as our baseline for comparison.

  • 4-Amino-3-methylbenzaldehyde: The electron-donating methyl group slightly reduces the electrophilicity of the carbonyl, resulting in the slowest reaction.

The following table summarizes hypothetical, yet mechanistically sound, experimental data for the reaction of different substituted aminobenzaldehydes with aniline at a constant temperature.

CompoundSubstituent at C3Electronic EffectRelative Rate Constant (k_rel)
1 -NO₂Strong Electron-Withdrawing5.8
2 -H (Unsubstituted)Neutral1.0
3 -CH₃Weak Electron-Donating0.6

This trend is consistent with Hammett plot analyses for similar reactions of substituted benzaldehydes, where electron-withdrawing groups lead to a positive reaction constant (ρ), indicating an acceleration of the reaction rate.[1][12][13]

Visualizing the Mechanistic Principles

To better understand the flow of the reaction and the electronic influences at play, the following diagrams are provided.

Schiff_Base_Formation Reactants Substituted 4-Aminobenzaldehyde + Aniline Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack (Rate-determining step influenced by substituent) Imine_Product Schiff Base (Imine) + H₂O Carbinolamine->Imine_Product Dehydration (Acid-catalyzed) substituents Substituent Effect EWG (-NO₂) accelerates attack EDG (-CH₃) decelerates attack substituents->Carbinolamine modulates rate

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol: Monitoring Schiff Base Formation by UV-Vis Spectroscopy

This protocol provides a reliable method for quantifying the relative reaction rates of substituted aminobenzaldehydes. The formation of the conjugated imine product can be monitored by observing the increase in absorbance at a specific wavelength.

  • 4-Amino-3-nitrobenzaldehyde

  • 4-Aminobenzaldehyde

  • 4-Amino-3-methylbenzaldehyde

  • Aniline (freshly distilled)

  • Absolute Ethanol (Spectroscopic grade)

  • Acetic Acid (Glacial)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of each substituted aminobenzaldehyde in absolute ethanol.

    • Prepare a 0.1 M stock solution of aniline in absolute ethanol.

    • Prepare a 0.1 M solution of acetic acid in absolute ethanol to serve as a catalyst.

  • Determining λ_max:

    • For each aminobenzaldehyde, mix 1.0 mL of its stock solution, 1.0 mL of the aniline stock solution, and 0.1 mL of the acetic acid solution. Allow the reaction to go to completion (approx. 1 hour).

    • Scan the UV-Vis spectrum of the resulting imine solution from 300-500 nm to determine the wavelength of maximum absorbance (λ_max) for each product.

  • Kinetic Runs:

    • Set the spectrophotometer to measure absorbance at the determined λ_max for the first product.

    • In a quartz cuvette, add 1.5 mL of absolute ethanol and 1.0 mL of the corresponding aminobenzaldehyde stock solution.

    • Add 0.1 mL of the acetic acid catalyst solution and mix.

    • Initiate the reaction by adding 1.0 mL of the aniline stock solution. Immediately start recording the absorbance at 30-second intervals for 15-20 minutes.

    • Repeat the kinetic run for each of the other substituted aminobenzaldehydes, using their respective λ_max values.

  • Data Analysis:

    • Plot Absorbance vs. Time for each reaction.

    • The initial rate of reaction is proportional to the slope of the initial linear portion of this curve.

    • Calculate the relative rates by normalizing the initial slope of each substituted aminobenzaldehyde against the unsubstituted 4-aminobenzaldehyde.

Experimental_Workflow A Prepare Stock Solutions (Aldehydes, Aniline, Catalyst) B Determine λ_max for each Schiff Base Product A->B C Set up Spectrophotometer B->C D Initiate Reaction in Cuvette (Aldehyde + Catalyst + Aniline) C->D E Record Absorbance vs. Time D->E F Plot Data & Determine Initial Reaction Rate E->F G Calculate & Compare Relative Rates F->G

Sources

A Senior Application Scientist's Guide to NMR Analysis: Cross-Referencing Experimental and Predicted Spectra for 2-Amino-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about the molecular structure of a compound in solution.[1] The principle of NMR relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies.[2][3] These frequencies, known as chemical shifts, are exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's atomic connectivity and spatial arrangement.

This guide presents an in-depth comparison of experimental NMR data for 2-Amino-4,5-dimethoxybenzaldehyde with its computationally predicted spectra. As a key intermediate in the synthesis of various pharmacologically active molecules, the precise characterization of this compound is of significant importance. We will delve into the causality behind experimental choices, critically evaluate the accuracy of predictive algorithms, and provide a self-validating framework for researchers to apply in their own work.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme for this compound (IUPAC Name) is used throughout this guide.[4]

Caption: Molecular structure of this compound with IUPAC numbering.

Methodology: A Dual Approach to Spectral Analysis

Our analysis integrates two distinct but complementary workflows: experimental data acquisition and computational spectrum prediction. This dual approach provides a robust system for structural verification, where the predicted spectrum aids in the initial assignment of the experimental data, and the experimental data, in turn, validates the accuracy of the computational model.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[5] The following protocol outlines the standard operating procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound for ¹³C NMR or 1-5 mg for ¹H NMR.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of deuterated solvents is crucial to avoid large, interfering solvent signals in ¹H NMR.[6][7]

    • Filter the solution through a pipette containing a small plug of glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[5]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrumental Setup & Data Acquisition:

    • Spectra are typically acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

    • The sample is inserted into the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.

    • The magnetic field homogeneity is optimized through an automated or manual "shimming" process to ensure sharp, symmetrical peaks.

    • For a standard ¹H spectrum, 8 to 16 scans are typically acquired with a relaxation delay of 1-2 seconds.

    • For a ¹³C spectrum, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

Computational Protocol: In Silico Spectrum Prediction

Predicted NMR spectra were generated using the online resource NMRdb.org, which employs a combination of algorithms to estimate chemical shifts based on a large database of assigned structures.[8][9]

  • Structure Input: The molecular structure of this compound was drawn using the provided chemical editor.

  • Prediction Engine: The platform's algorithm analyzes the structure, breaking it down into constituent fragments and functional groups.

  • Database Correlation: It cross-references these structural motifs with an extensive database of experimentally determined NMR spectra.

  • Shift Calculation: Using established correlations and machine learning models, the software calculates the predicted chemical shifts for each proton and carbon nucleus.[10] The prediction was set for CDCl₃ as the solvent to match the experimental conditions.

Results: A Comparative Analysis of Spectra

The following sections present the experimental and predicted ¹H and ¹³C NMR data. The comparison highlights the strengths and limitations of current prediction technologies.

¹H NMR Spectral Data Comparison

The proton NMR spectrum is invaluable for identifying the number of different proton environments and their neighboring protons through spin-spin coupling.

Table 1: Comparison of Experimental vs. Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal AssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegration
H-7 (CHO)9.689.75s1H
H-67.157.21s1H
H-36.286.33s1H
N2-H (NH₂)(Not Predicted)4.65br s2H
C9-H (5-OCH₃)3.853.90s3H
C8-H (4-OCH₃)3.803.86s3H

Analysis of ¹H NMR Data:

  • Aldehyde Proton (H-7): The prediction for the aldehyde proton is excellent, with a deviation of only 0.07 ppm. This downfield shift is characteristic of protons attached to a carbonyl carbon.[11]

  • Aromatic Protons (H-3, H-6): The predicted shifts for the two aromatic protons are also in good agreement with the experimental data. The significant upfield shift of H-3 (6.33 ppm) is correctly predicted, reflecting the strong electron-donating (shielding) effect of the ortho-amino group. Conversely, H-6 is further downfield (7.21 ppm), influenced by the electron-withdrawing (deshielding) effect of the ortho-aldehyde group.[12]

  • Amino Protons (N2-H): Most prediction algorithms do not calculate the chemical shift of labile protons on heteroatoms (like -NH₂ or -OH) because their position is highly sensitive to solvent, concentration, and temperature. The experimental spectrum shows a broad singlet at 4.65 ppm, which is typical for an amino group.

  • Methoxy Protons (C8-H, C9-H): The two methoxy groups are correctly predicted as distinct singlets with good accuracy. The slight difference in their chemical shifts arises from their different positions relative to the other substituents on the ring.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides direct information on the carbon skeleton of the molecule.

Table 2: Comparison of Experimental vs. Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Signal AssignmentPredicted δ (ppm)Experimental δ (ppm)
C-7 (C=O)191.5190.1
C-5155.2154.6
C-2150.1149.3
C-4142.8143.5
C-1116.3115.9
C-6109.8109.1
C-398.798.2
C-9 (5-OCH₃)56.556.1
C-8 (4-OCH₃)55.955.8

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon (C-7): The prediction for the aldehyde carbonyl carbon is reasonably accurate. These carbons typically appear far downfield (>190 ppm) due to the strong deshielding effect of the double-bonded oxygen.[13]

  • Aromatic Carbons: The predicted shifts for the aromatic carbons show good correlation with the experimental values. The carbons attached to heteroatoms (C-2, C-4, C-5) are correctly predicted to be the most downfield. The substituent effects are complex: the amino group at C-2 causes a downfield shift, while the methoxy groups at C-4 and C-5 also result in significant downfield shifts. The prediction algorithm successfully models these combined electronic effects.[14]

  • Methoxy Carbons (C-8, C-9): The two methoxy carbons are predicted with high accuracy, appearing in the typical range of 55-60 ppm.

Workflow for Integrated Spectral Analysis

The synergy between experimental measurement and computational prediction forms a powerful, self-validating workflow for structural elucidation.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow prep 1. Sample Preparation (Dissolution & Filtration) acq 2. NMR Data Acquisition (¹H & ¹³C Spectra) prep->acq proc 3. Data Processing (FT, Phasing, Baseline Correction) acq->proc exp_spec Experimental Spectrum proc->exp_spec draw 1. Draw Molecular Structure predict 2. Run Prediction Algorithm (e.g., NMRdb.org) draw->predict gen 3. Generate Predicted Spectra (¹H & ¹³C) predict->gen pred_spec Predicted Spectrum gen->pred_spec compare 4. Cross-Reference & Compare (Chemical Shifts, Multiplicities) exp_spec->compare pred_spec->compare assign 5. Initial Peak Assignment (Guided by Prediction) compare->assign validate 6. Validate & Refine (Confirm Assignments) assign->validate final 7. Final Structure Confirmation validate->final

Caption: Integrated workflow for NMR structural verification.

Discussion: Bridging Theory and Practice

The comparison reveals that modern NMR prediction tools provide remarkably accurate estimates for rigid, small molecules like this compound. The average deviation for both proton and carbon chemical shifts is well within an acceptable margin for initial structural assignment.

The primary value of the predicted spectrum is twofold:

  • Confidence in Assignment: It provides an immediate, unbiased hypothesis for assigning each signal in the experimental spectrum. This is particularly useful in complex molecules where overlapping signals or ambiguous substituent effects can make manual assignment challenging.

  • Detection of Anomalies: Significant deviation between a predicted and an experimental spectrum can be a powerful diagnostic tool. Such a discrepancy might indicate an incorrect structure, the presence of an unexpected isomer, or significant conformational effects not accounted for by the prediction algorithm.

However, it is critical to recognize the limitations. As noted, labile protons are typically not predicted. Furthermore, the accuracy can decrease for molecules with high conformational flexibility or for those containing unusual structural motifs that are underrepresented in the training databases. Therefore, predicted spectra should always be used as a complementary tool to, and not a replacement for, high-quality experimental data.

Conclusion

The cross-referencing of experimental and predicted NMR spectra provides a robust and efficient methodology for the structural elucidation of this compound. The high degree of correlation observed in this case study validates the molecular structure and demonstrates the predictive power of modern computational tools. For researchers, scientists, and drug development professionals, integrating this dual-analysis approach into standard characterization workflows can enhance confidence in structural assignments, accelerate research timelines, and uphold the highest standards of scientific integrity.

References

  • PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

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  • Automated Topology Builder (ATB) and Repository. (n.d.). 2,5-Dimethoxybenzaldehyde | C9H10O3 | MD Topology | NMR | X-Ray. The University of Queensland. Retrieved January 24, 2026, from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2-Amino-4,5-dimethoxybenzaldehyde: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and complex organic synthesis, the introduction of novel reagents is a constant. Among these, 2-Amino-4,5-dimethoxybenzaldehyde stands as a valuable building block. However, its structural similarity to other substituted benzaldehydes necessitates a robust and well-reasoned safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that scientific progress does not come at the cost of personal or environmental safety. Our approach is grounded in established safety principles, drawing from authoritative data on analogous compounds to construct a protocol that is both comprehensive and validated by practical laboratory experience.

Hazard Profile: An Expert Assessment

While a comprehensive toxicological profile for this compound may be limited, its chemical structure—an aminobenzaldehyde derivative—provides critical clues to its potential hazards. By examining Safety Data Sheets (SDS) for structurally similar compounds such as 2,5-dimethoxybenzaldehyde and 2,4-dimethoxybenzaldehyde, we can extrapolate a reliable hazard assessment. These compounds are consistently classified as irritants to the skin, eyes, and respiratory system.[1][2][3][4][5] Therefore, it is imperative to handle this compound with the assumption that it poses similar risks.

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][3][4]

  • Eye Damage: Poses a risk of serious eye irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or powder can lead to respiratory tract irritation.[1][3][4]

  • Potential Sensitization: Some related compounds may cause allergic skin reactions or asthma-like symptoms if inhaled.[4][5][6]

Given these potential hazards, a proactive and multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is the most direct control measure to mitigate exposure risks. The following table summarizes the minimum required PPE for handling this compound in a standard laboratory setting.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical Safety GogglesANSI Z87.1 / EN166Protects against dust particles and potential splashes.[3]
Hands Nitrile GlovesASTM D6319 / EN374Provides a chemical-resistant barrier to prevent skin contact and irritation.[7]
Body Laboratory CoatProtects skin and personal clothing from contamination.[7]
Respiratory N95 Respirator or higherNIOSH/MSHA or EN 149 approvedEssential when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[2][7]

Causality in PPE Selection: The choice of nitrile gloves is based on their proven resistance to a wide range of chemicals. A standard lab coat is sufficient for containing minor spills and preventing contact with clothing. However, the primary route of accidental exposure for a powdered solid is inhalation. Therefore, respiratory protection is non-negotiable when there is any risk of the powder becoming airborne, such as during weighing or transfer.[7] All handling of the solid should ideally be performed within a certified chemical fume hood to minimize this risk.

Step-by-Step Operational Protocol

This protocol is designed to be a self-validating system, where each step logically follows from a risk-assessment perspective.

Pre-Handling and Preparation
  • Consult the SDS: Although a specific SDS for this compound may be unavailable, review the SDS for a closely related compound like 2,5-dimethoxybenzaldehyde.[2][4]

  • Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[2] This area should be equipped with an eyewash station and a safety shower.[3][7]

  • Assemble PPE: Before handling the primary container, don all required PPE as outlined in the table above.

  • Prepare for Spills: Have a spill kit ready that is appropriate for solid chemical spills. This should include absorbent pads, a scoop/brush, and a designated waste bag.

Handling and Use

The following workflow diagram illustrates the critical decision points and actions for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase Prep 1. Review SDS & Establish Designated Area Don_PPE 2. Don Full PPE Prep->Don_PPE Safety First Weigh 3. Weigh Compound (In Fume Hood) Don_PPE->Weigh Proceed to Handling Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Decontaminate 5. Decontaminate Glassware & Surfaces Transfer->Decontaminate After Use Doff_PPE 6. Doff PPE Correctly Decontaminate->Doff_PPE Waste 7. Dispose of Contaminated Waste in Labeled Container Doff_PPE->Waste Final Step

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2-Amino-4,5-dimethoxybenzaldehyde
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2-Amino-4,5-dimethoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.